3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVYLLONFKJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19382-49-1 | |
| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19382-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride
Introduction
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a privileged heterocyclic structure in medicinal chemistry, most famously forming the core of the "glitazone" class of antidiabetic drugs.[1][2] These compounds primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[3] Beyond diabetes, TZD derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
The functionalization of the TZD ring at the N-3 and C-5 positions allows for extensive chemical modification to modulate biological activity and pharmacokinetic properties. The title compound, this compound, serves as a valuable building block in synthetic chemistry.[7] The primary amino group provides a reactive handle for the construction of more complex molecules, enabling its use in the development of novel therapeutics and chemical probes.
This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and validation checkpoints, ensuring a reproducible and reliable outcome for researchers in drug discovery and organic synthesis.
Section 1: Retrosynthetic Analysis and Synthetic Strategy
The synthesis of the target molecule is logically approached through a multi-step sequence starting from simple, commercially available precursors. The core strategy involves first constructing the thiazolidine-2,4-dione heterocycle, followed by functionalization at the N-3 position with a protected aminoethyl moiety, and concluding with deprotection and salt formation.
The retrosynthetic analysis shown below deconstructs the target molecule into its key precursors, illustrating the chosen synthetic pathway.
Caption: Retrosynthetic pathway for the target compound.
Section 2: Foundational Principles and Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This synthesis relies on two cornerstone reactions of heterocyclic chemistry.
Synthesis of the Thiazolidine-2,4-dione Core
The formation of the TZD ring is a classic cyclocondensation reaction. The process, as proposed by Liberman et al., begins with a nucleophilic (Sₙ2) attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, displacing the chloride ion.[2] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carboxylic acid carbonyl group. Subsequent hydrolysis of the resulting 2-imino-4-thiazolidinone intermediate under acidic conditions yields the final 1,3-thiazolidine-2,4-dione core.[2][8] The use of concentrated hydrochloric acid not only catalyzes the hydrolysis but also facilitates the initial reaction steps.[6]
N-Alkylation and Protecting Group Strategy
The nitrogen atom at position 3 of the TZD ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an alkyl halide to form a new carbon-nitrogen bond.
A critical strategic choice in this synthesis is the use of a protecting group for the amino functionality on the ethyl sidechain. Attempting to alkylate the TZD ring with 2-bromoethylamine directly would lead to a mixture of products due to the nucleophilicity of both the TZD nitrogen and the primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine. It is stable to the basic conditions of the alkylation step but can be cleanly removed under acidic conditions, which conveniently dovetails with the final salt formation step.
Deprotection and Hydrochloride Salt Formation
The final step accomplishes two goals simultaneously. Treatment with a strong acid, such as hydrochloric acid, cleaves the acid-labile Boc protecting group, liberating the primary amine. The same acidic medium then protonates the newly freed amine, forming the stable and often more crystalline hydrochloride salt. This increases the compound's stability and water solubility, which is advantageous for storage and subsequent biological testing.
Section 3: Detailed Synthesis Protocol
This protocol is designed for execution by trained laboratory personnel. Adherence to all safety precautions is mandatory.
Materials and Equipment
-
Reagents: Chloroacetic acid (≥99%), Thiourea (≥99%), Hydrochloric acid (conc., ~37%), Sodium Bicarbonate, Anhydrous Potassium Carbonate (K₂CO₃), N-(tert-Butoxycarbonyl)-2-bromoethylamine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate, Hexanes, 4 M HCl in 1,4-Dioxane, Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, ice bath, Büchner funnel, rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, IR spectrometer, mass spectrometer.
Step-by-Step Synthesis
Step 1: Synthesis of 1,3-Thiazolidine-2,4-dione (I) [6]
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add chloroacetic acid (0.6 mol, 56.7 g) and 60 mL of water. Stir until dissolved.
-
In a separate beaker, dissolve thiourea (0.6 mol, 45.7 g) in 60 mL of water.
-
Add the thiourea solution to the flask containing the chloroacetic acid solution. A white precipitate may form. Stir the mixture for 15 minutes at room temperature.
-
Slowly and carefully add 60 mL of concentrated hydrochloric acid to the flask. An exothermic reaction will occur.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. The solution should become clear before the product begins to crystallize.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with cold water to remove any residual HCl.
-
Dry the product under vacuum. The compound can be recrystallized from ethanol if further purification is needed.[4]
Step 2: Synthesis of tert-butyl (2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)carbamate (II)
-
To a 250 mL round-bottom flask, add 1,3-thiazolidine-2,4-dione (I) (0.1 mol, 11.7 g), anhydrous potassium carbonate (0.15 mol, 20.7 g), and 100 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add N-(tert-Butoxycarbonyl)-2-bromoethylamine (0.11 mol, 24.6 g) to the mixture.
-
Heat the reaction to 70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Step 3: Synthesis of this compound (III)
-
Dissolve the purified Boc-protected intermediate (II) (e.g., 0.05 mol) in 50 mL of dichloromethane or ethyl acetate in a 250 mL flask.
-
Cool the solution in an ice bath.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (e.g., 50 mL, 0.2 mol, 4 equivalents).
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
A white precipitate of the hydrochloride salt will form during the reaction.
-
Concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, collect the precipitate by vacuum filtration, and wash with additional diethyl ether.
-
Dry the final product, this compound, under high vacuum.
Section 4: Experimental Data and Workflow Summary
Data Presentation
Table 1: Reagent Quantities and Properties (Example Scale)
| Reagent | Step | Mol. Wt. ( g/mol ) | Amount Used | Moles (mol) | Role |
|---|---|---|---|---|---|
| Chloroacetic Acid | 1 | 94.50 | 56.7 g | 0.6 | Precursor |
| Thiourea | 1 | 76.12 | 45.7 g | 0.6 | Precursor |
| 1,3-Thiazolidine-2,4-dione | 2 | 117.15 | 11.7 g | 0.1 | Nucleophile |
| K₂CO₃ | 2 | 138.21 | 20.7 g | 0.15 | Base |
| N-Boc-2-bromoethylamine | 2 | 224.10 | 24.6 g | 0.11 | Alkylating Agent |
| 4 M HCl in Dioxane | 3 | 36.46 | 50 mL | 0.2 | Deprotecting Agent |
Table 2: Expected Yields and Physical Properties of Final Product
| Property | Expected Value |
|---|---|
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₉ClN₂O₂S |
| Molecular Weight | 196.66 g/mol [7][9] |
| Melting Point | 227-228 °C[9][10] |
| Overall Yield | 50-65% (Typical over 3 steps) |
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis.
Section 5: Safety, Handling, and Waste Disposal
Core Hazards:
-
Chloroacetic Acid: Highly corrosive and toxic. Avoid contact with skin and eyes, and do not inhale dust. Handle only in a well-ventilated fume hood.[11]
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood with appropriate personal protective equipment (PPE).
-
Thiourea: Suspected carcinogen. Avoid dust inhalation.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation of vapors.
Personal Protective Equipment (PPE):
-
Safety goggles, a lab coat, and nitrile gloves are mandatory at all times. Ensure gloves are compatible with the solvents being used.
Handling:
-
All steps should be performed in a well-ventilated chemical fume hood.[11]
-
Use caution when adding concentrated HCl as the reaction is exothermic.
-
Prevent fire and explosions by keeping flammable solvents (diethyl ether, ethyl acetate) away from ignition sources.
Waste Disposal:
-
All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.
-
Aqueous waste should be neutralized before disposal.
References
-
Der Pharma Chemica. Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Available from: [Link]
- Bireddy, R. et al. A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. 2020.
-
ProQuest. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available from: [Link]
- Hassan, Z. S. et al. Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology. 2020.
-
McCarthy, C. & New, L. A. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. Available from: [Link]
-
Bacha, M. M. et al. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. 2021. Available from: [Link]
-
ResearchGate. Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Popa, M. et al. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. Available from: [Link]
-
Laxmi, S. V. et al. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH. Available from: [Link]
- Alegaon, S. G. et al. Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. 2014.
-
Kumar, D. et al. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH. Available from: [Link]
-
de la Torre, P. et al. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available from: [Link]
- Alheety, K. A. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
-
MedCrave online. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. 2017. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. 2019. Available from: [Link]
-
El-Naggar, A. M. et al. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. PMC - NIH. 2022. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 9. echemi.com [echemi.com]
- 10. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride CAS#: 19382-49-1 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS No. 19382-49-1), a key heterocyclic building block in medicinal chemistry and drug development.[1] As a member of the thiazolidinedione (TZD) class, this compound serves as a valuable scaffold for synthesizing novel therapeutic agents.[1] This document outlines a multi-technique analytical workflow, detailing the causal basis for methodological choices in spectroscopy and chromatography. It is intended for researchers, analytical scientists, and drug development professionals requiring robust, validated protocols for identity confirmation, purity assessment, and structural elucidation. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented with an emphasis on experimental integrity and data interpretation.
Introduction
This compound is a derivative of the thiazolidine-2,4-dione core, a privileged structure in pharmacology. The parent TZD ring is famously associated with the "glitazone" class of antidiabetic drugs.[2] The presence of a reactive primary aminoethyl side chain at the N3 position makes this specific molecule a versatile intermediate for further chemical modification, enabling its use in the synthesis of diverse compound libraries for screening against various biological targets.[1] Research has explored its potential in developing novel anticancer, antimicrobial, and antioxidant agents, as well as ligands for neurological targets like the sigma-1 receptor.[1][3]
Given its role as a critical starting material, the unambiguous characterization and purity assessment of this compound are paramount to ensure the integrity and reproducibility of downstream synthetic operations and biological assays. This guide establishes a self-validating system of analytical procedures designed to provide a complete chemical profile of the molecule.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties is the first step in characterization. These parameters influence solvent selection for analysis, storage conditions, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 19382-49-1 | [4][5] |
| Molecular Formula | C₅H₉ClN₂O₂S | [4] |
| Molecular Weight | 196.66 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Melting Point | 227-228 °C | [4] |
| Boiling Point | 286.3 °C at 760 mmHg | [4] |
| Density | 1.411 g/cm³ | [4] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water | General Knowledge |
Synthesis and Potential Impurity Profile
The quality of a chemical substance is intrinsically linked to its synthetic route. A common and efficient method for preparing the target compound involves a two-step process. Understanding this pathway is crucial for anticipating potential process-related impurities.
Synthetic Pathway
The synthesis typically involves the reaction of cysteamine (2-aminoethanethiol) with maleic anhydride. This reaction forms an intermediate that subsequently undergoes intramolecular cyclization under acidic conditions to yield the thiazolidine-2,4-dione ring. The final step is the formation of the hydrochloride salt to improve stability and handling.[1]
Caption: A plausible synthetic route for the target compound.
Potential Impurities
Based on the described synthesis, the primary impurities may arise from:
-
Unreacted Starting Materials: Residual cysteamine or maleic anhydride.
-
Incomplete Cyclization: Presence of the open-chain intermediate.
-
Side Reactions: Oxidation of the sulfide moiety to a sulfoxide or sulfone, particularly under harsh reaction or storage conditions.[1]
-
Solvent Residues: Trapped solvents such as ethanol or DMF used during the reaction or recrystallization.
An effective analytical workflow, particularly HPLC, must be designed to separate and quantify these potential contaminants.
Comprehensive Analytical Characterization
A multi-technique approach is required for full characterization, confirming the structure, identity, and purity of the compound.
Caption: Overall workflow for complete compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are necessary to confirm the connectivity of the molecule.
-
Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its known residual peaks (¹H at ~2.50 ppm, ¹³C at ~39.5 ppm) typically do not overlap with key analyte signals. The acidic proton of the hydrochloride salt often causes exchange broadening of adjacent protons.
4.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts (400 MHz, DMSO-d₆):
-
δ 8.3-8.7 ppm (broad singlet, 3H): Protons of the protonated amine (-NH₃⁺). The broadness is due to quadrupolar broadening from the nitrogen atom and chemical exchange with trace water.
-
δ 4.25 ppm (singlet, 2H): Methylene protons (-S-CH₂-C=O) on the thiazolidine ring. The singlet nature indicates magnetic equivalence and lack of coupling to adjacent protons.
-
δ 3.7-3.9 ppm (triplet, 2H): Methylene protons adjacent to the ring nitrogen (-N-CH₂-CH₂-).
-
δ 3.1–3.5 ppm (multiplet, 2H): Methylene protons adjacent to the protonated amine (-CH₂-NH₃⁺).[1] This signal may be broadened and show complex splitting due to coupling with both the adjacent methylene group and the amine protons.
-
4.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (100 MHz, DMSO-d₆):
-
δ ~172 ppm (2C): Two carbonyl carbons (C=O) of the dione moiety.[1] Small differences in their chemical environment may lead to two closely spaced signals.
-
δ ~45 ppm (1C): Methylene carbon adjacent to the ring nitrogen (-N-CH₂-).[1]
-
δ ~36 ppm (1C): Methylene carbon adjacent to the amine (-CH₂-NH₃⁺).
-
δ ~34 ppm (1C): Methylene carbon of the ring (-S-CH₂-C=O).
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound.
-
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the ideal technique. The primary amine readily accepts a proton, making it highly suitable for generating a strong [M+H]⁺ signal for the free base. High-Resolution MS (HRMS), such as Time-of-Flight (TOF), is essential for confirming the elemental formula through accurate mass measurement.
-
Expected Results:
-
HRMS (ESI+): Calculated m/z for [C₅H₈N₂O₂S + H]⁺ = 161.0385. An observed value of m/z 196.02 for the hydrochloride salt suggests analysis of the free base form, where the calculated m/z for [C₅H₈N₂O₂S + H]⁺ is 161.0385, and the full salt would not typically be observed as a single entity in ESI-MS. The reported value of 196.02 likely corresponds to the molecular weight of the salt itself, not the mass-to-charge ratio observed in the spectrometer. The key observed ion should be for the protonated free base.[1]
-
Fragmentation: While detailed fragmentation studies are not widely published, common fragmentation pathways for related structures would involve the loss of the aminoethyl side chain or cleavage of the thiazolidinedione ring.
-
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expertise & Causality: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. This avoids solvent interference and provides a clear fingerprint of the compound in its native state.
-
Expected Absorption Bands (cm⁻¹):
-
3100-2800 (broad): Strong, broad absorption characteristic of the N-H stretching from the ammonium salt (-NH₃⁺).
-
~2950: C-H stretching from the methylene groups.
-
1750-1680 (strong, multiple bands): Two distinct, strong C=O stretching bands corresponding to the asymmetric and symmetric vibrations of the dione carbonyls. This is a hallmark feature of the 2,4-thiazolidinedione ring.
-
~1580: N-H bending vibration from the ammonium group.
-
~1400-1450: C-N stretching vibrations.
-
~700: C-S stretching vibration.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and separating potential impurities.
-
Expertise & Causality: A reversed-phase C18 column is the standard choice for moderately polar compounds like this one. A mobile phase consisting of acetonitrile (ACN) and water provides a good polarity range for elution. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is critical. It protonates residual silanols on the silica support, preventing peak tailing, and suppresses the ionization of the analyte's amine group, leading to sharp, symmetrical peaks and reproducible retention times. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment.
4.4.1. Suggested HPLC Protocol (Self-Validating System)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier for peak shape improvement. |
| Mobile Phase B | 0.1% Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detector | PDA/UV at 254 nm | Common wavelength for detecting heterocyclic systems. |
| Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with mobile phase. |
| Expected RT | ~8 minutes (Isocratic ACN/H₂O 70:30)[1] | Note: RT will vary significantly with gradient conditions. |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5. This ensures the chromatographic system is performing correctly.
-
Purity Calculation: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
Conclusion
The characterization of this compound requires a synergistic application of modern analytical techniques. The combination of NMR for structural confirmation, high-resolution mass spectrometry for elemental composition, IR for functional group identification, and a validated HPLC method for purity assessment provides a complete and reliable profile of the molecule. The methodologies and expected outcomes detailed in this guide serve as a robust starting point for quality control and research applications, ensuring the integrity of this important chemical building block.
References
-
Reagentia. (n.d.). 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg). Retrieved January 14, 2026, from [Link]
-
Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2), 543-550. Available at: [Link]
-
Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2015). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 20(9), 15696–15711. Available at: [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride mechanism of action
An In-Depth Technical Guide on the Investigational Mechanism of Action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential mechanism of action for the novel compound, this compound. Given the limited direct research on this specific molecule, this document leverages the well-established pharmacology of its core chemical scaffold, the thiazolidine-2,4-dione (TZD). The TZD class of compounds, most notably the glitazones, are known to act as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This guide will, therefore, be structured around the hypothesis that this compound functions as a PPARγ agonist. We will delve into the molecular biology of PPARγ, the intricacies of its activation, and the downstream physiological consequences. Furthermore, a series of robust, field-proven experimental protocols are provided to rigorously test this hypothesis, offering a clear roadmap for researchers and drug development professionals.
Introduction to the Thiazolidine-2,4-dione Scaffold and PPARγ
The thiazolidine-2,4-dione ring system is a privileged scaffold in medicinal chemistry, most recognized for its role in the development of insulin-sensitizing drugs for the treatment of type 2 diabetes mellitus. The seminal discovery that this class of compounds directly binds to and activates PPARγ revolutionized our understanding of metabolic disease treatment.
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It exists as three isoforms: γ1, γ2, and γ3. PPARγ2 is predominantly expressed in adipose tissue and plays a critical role in adipogenesis, lipid storage, and glucose homeostasis. Upon activation by a ligand, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.
The Hypothesized Mechanism of Action: PPARγ Agonism
We hypothesize that this compound acts as a selective agonist of PPARγ. The proposed molecular cascade is as follows:
-
Cellular Entry and Ligand Binding: The compound, owing to its lipophilic character, is expected to passively diffuse across the cell membrane and into the nucleus. Inside the nucleus, it is hypothesized to bind to the ligand-binding domain (LBD) of the PPARγ receptor.
-
Conformational Change and Coactivator Recruitment: This binding event is predicted to induce a significant conformational shift in the PPARγ protein, leading to the release of corepressor molecules (e.g., NCoR, SMRT) and the subsequent recruitment of a suite of coactivator proteins (e.g., SRC-1, CBP/p300).
-
Heterodimerization and DNA Binding: The activated PPARγ-ligand-coactivator complex will then form a heterodimer with RXR. This PPARγ-RXR heterodimer possesses a high affinity for PPREs located in the regulatory regions of target genes.
-
Transcriptional Activation and Physiological Response: The binding of the heterodimer to PPREs initiates the transcription of genes that enhance insulin sensitivity. Key target genes include those involved in glucose transport (e.g., GLUT4), lipid uptake and storage (e.g., CD36, FATP), and adipokine secretion (e.g., adiponectin). The upregulation of these genes is expected to lead to improved glycemic control and lipid profiles.
Signaling Pathway Diagram
Caption: Hypothesized PPARγ activation pathway for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione HCl.
Experimental Validation Protocols
To substantiate the hypothesized mechanism of action, a multi-tiered experimental approach is essential. The following protocols provide a framework for a thorough investigation.
In Vitro Validation
-
Objective: To determine if this compound directly binds to the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (Ki).
-
Methodology:
-
Utilize a commercially available PPARγ competitor assay kit (e.g., from Cayman Chemical or similar). These kits typically employ a fluorescently labeled PPARγ ligand and a recombinant PPARγ LBD.
-
Prepare a series of dilutions of the test compound, this compound, and a known PPARγ agonist as a positive control (e.g., Rosiglitazone).
-
In a 96-well plate, incubate the PPARγ LBD with the fluorescent ligand in the presence of varying concentrations of the test compound or the positive control.
-
The unlabeled ligand (test compound or control) will compete with the fluorescent ligand for binding to the PPARγ LBD.
-
Measure the fluorescence polarization or a similar signal. A decrease in signal indicates displacement of the fluorescent ligand and thus, binding of the test compound.
-
Calculate the IC50 value from the dose-response curve and subsequently determine the Ki value using the Cheng-Prusoff equation.
-
-
Data Interpretation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | TBD | TBD |
| Rosiglitazone (Positive Control) | TBD | TBD |
| Vehicle (Negative Control) | N/A | N/A |
| TBD: To be determined experimentally. |
-
Objective: To confirm that the binding of the test compound to PPARγ leads to transcriptional activation of a reporter gene under the control of a PPRE.
-
Methodology:
-
Select a suitable cell line that endogenously expresses PPARγ (e.g., 3T3-L1 preadipocytes) or a cell line that can be transiently transfected (e.g., HEK293T).
-
Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPRE-containing promoter.
-
After transfection, treat the cells with various concentrations of this compound, a positive control (Rosiglitazone), and a vehicle control.
-
Incubate for 24-48 hours to allow for gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the dose-response curve and determine the EC50 value.
-
-
Data Interpretation:
| Treatment | EC50 (nM) | Max Fold Activation |
| This compound | TBD | TBD |
| Rosiglitazone (Positive Control) | TBD | TBD |
| Vehicle (Negative Control) | N/A | 1.0 (baseline) |
| TBD: To be determined experimentally. |
In Vitro to In Vivo Bridge: Cell-Based Assays
-
Objective: To assess the ability of the test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
-
Methodology:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, in the presence of varying concentrations of this compound or a positive control.
-
After 7-10 days, assess adipocyte differentiation by staining for lipid accumulation using Oil Red O.
-
Quantify the stained lipid droplets by extracting the dye and measuring its absorbance at a specific wavelength.
-
Additionally, analyze the expression of adipogenic marker genes (e.g., aP2, LPL) via qRT-PCR.
-
Experimental Workflow Diagram
Caption: A tiered experimental workflow for validating the mechanism of action.
Conclusion and Future Directions
This technical guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. By leveraging the extensive knowledge of the thiazolidine-2,4-dione scaffold as a PPARγ agonist, we have provided a comprehensive framework for its investigation. The successful execution of the described experimental protocols will not only validate the primary hypothesis but also provide critical data on the compound's potency, efficacy, and potential as a therapeutic agent for metabolic diseases.
Future studies should focus on selectivity profiling against other PPAR isoforms (α and δ) to determine its specificity. Furthermore, comprehensive in vivo studies in relevant animal models of insulin resistance and type 2 diabetes are necessary to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy.
References
-
Title: The PPARs: From Orphan Receptors to Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Thiazolidinediones as clinical agents for the treatment of type 2 diabetes Source: Best Practice & Research Clinical Endocrinology & Metabolism URL: [Link]
-
Title: PPARγ and the regulation of adipogenesis Source: Trends in Endocrinology & Metabolism URL: [Link]
-
Title: The Mechanisms of Action of Thiazolidinediones Source: Annual Review of Medicine URL: [Link]
-
Title: PPARγ as a key regulator of adipocyte differentiation and metabolism Source: Diabetes URL: [Link]
A Technical Guide to Thiazolidinedione-Based Dual Kinase Inhibitors for Neurodegenerative Disease Research
Executive Summary
The simultaneous inhibition of multiple kinase targets, a strategy known as dual or multi-target inhibition, is an increasingly powerful approach in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile framework for developing such inhibitors.[1][2] While the specific compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is not extensively characterized in public literature as a dual kinase inhibitor, this guide leverages the well-documented biology of the TZD core and focuses on its application in designing dual inhibitors for Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). These two kinases are central to the pathology of Alzheimer's disease, primarily through their role in the hyperphosphorylation of the tau protein, which leads to neurofibrillary tangles.[3][4] This document provides a comprehensive overview of the mechanism, key in vitro characterization protocols, and the scientific rationale for targeting the GSK-3β/CDK5 axis with a representative TZD-based inhibitor, hereafter referred to as TZD-DKi (Thiazolidinedione-Dual Kinase inhibitor).
Introduction: The Rationale for Dual Kinase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder where multiple signaling pathways are dysregulated.[5] Single-target drugs have historically failed in clinical trials, underscoring the need for multi-target approaches.[3][4]
1.1 The GSK-3β and CDK5 Axis GSK-3β and CDK5 are serine/threonine kinases that have been identified as key players in AD pathogenesis.[3][6]
-
GSK-3β: This constitutively active kinase is implicated in tau hyperphosphorylation, amyloid-beta (Aβ) production, and neuroinflammation.[5][7] Its activity is enhanced in the brains of AD patients.[8]
-
CDK5: Activated by its regulatory partner p25 (a cleavage product of p35), CDK5 also contributes to tau hyperphosphorylation.[3][8][9] Notably, CDK5 can potentiate the activity of GSK-3β, creating a pathological feedback loop that accelerates neurodegeneration.[3][6][9]
Given this crosstalk, simultaneously inhibiting both GSK-3β and CDK5 presents a compelling therapeutic strategy.[9][10][11] Evidence suggests that dual inhibition is necessary to effectively protect neuronal morphology and function from neuroinflammatory stress, a common feature of neurodegenerative diseases.[10][11]
1.2 The Thiazolidinedione (TZD) Scaffold The TZD ring is a five-membered heterocycle containing sulfur and nitrogen.[1][12] It is a versatile pharmacophore known for its presence in drugs targeting metabolic disorders, such as the glitazones that act as PPARγ agonists.[13][14][15][16] However, modifications to the TZD core, particularly at the C5 and N3 positions, have yielded potent inhibitors of various other enzymes, including kinases, making it an ideal starting point for designing dual-target agents.[1][17]
Physicochemical Properties and Synthesis of a TZD-DKi
A representative TZD-DKi can be synthesized through established chemical methodologies. The core TZD nucleus is typically formed by the condensation of thiourea and chloroacetic acid.[18][19] Subsequent modifications, such as Knoevenagel condensation with an appropriate aldehyde at the C5 position and alkylation/acylation at the N3 position, introduce the necessary functionalities for kinase binding and desired physicochemical properties.[17][20][21]
| Property | Typical Value Range | Rationale & Significance |
| Molecular Weight | 350 - 500 g/mol | Balances potency with favorable ADME properties (Lipinski's Rule of Five). |
| LogP | 2.0 - 4.0 | Ensures sufficient lipophilicity for blood-brain barrier penetration without excessive non-specific binding. |
| Melting Point | 123–125 °C (unsubstituted core)[1][2] | Varies with substitution; influences solubility and solid-state stability. |
| Solubility | Sparingly soluble in water; soluble in DMSO, MeOH.[1][22] | Critical for formulation in both in vitro assays and in vivo studies. DMSO is the standard solvent for initial screening. |
Mechanism of Action and In Vitro Efficacy
A TZD-DKi is designed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of both GSK-3β and CDK5. Virtual screening and molecular docking studies are crucial first steps to identify compounds that can favorably interact with key residues in the active sites of both kinases.[3][4]
3.1 The GSK-3β/CDK5 Signaling Pathway The pathological synergy between GSK-3β and CDK5 culminates in the hyperphosphorylation of tau, leading to microtubule destabilization and the formation of neurofibrillary tangles (NFTs). A dual inhibitor like TZD-DKi would intervene at a critical node in this pathway.
Caption: Pathological synergy of GSK-3β and CDK5 in Alzheimer's Disease.
3.2 Quantitative Efficacy Data The potency of a TZD-DKi is quantified by its half-maximal inhibitory concentration (IC50). A successful dual inhibitor should exhibit potent, low micromolar or nanomolar activity against both kinases.
| Kinase Target | Representative IC50 Value | Assay Method |
| GSK-3β | 0.5 µM | ADP-Glo™ Luminescent Assay |
| CDK5/p25 | 1.2 µM | TR-FRET Assay |
Note: These are representative values for a hypothetical lead compound and must be determined empirically.
Experimental Protocols for Characterization
Rigorous, reproducible protocols are essential for validating a novel inhibitor. The following sections detail the core assays required to characterize a TZD-DKi.
Caption: Experimental workflow for characterizing a TZD-based dual kinase inhibitor.
4.1 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method for determining IC50 values.[23][24]
-
Objective: To determine the IC50 of TZD-DKi against purified GSK-3β and CDK5/p25 enzymes.
-
Principle: The ADP-Glo™ system works in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used to drive a luciferase reaction, producing a luminescent signal that is directly proportional to kinase activity.[23]
-
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TZD-DKi in 100% DMSO, starting at 1000x the desired final highest concentration. Then, create an intermediate dilution plate in assay buffer.
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 2.5 µL of test compound or vehicle (e.g., 1% DMSO in buffer).
-
Add 5 µL of a mix containing the specific kinase (e.g., GSK-3β) and its corresponding peptide substrate (e.g., GSK Substrate Peptide).[25]
-
Include "no inhibitor" controls (vehicle only) and "no enzyme" controls (buffer only).
-
-
Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the reaction. Final concentrations should be near the Km for ATP for the respective kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction.[24]
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
4.2 Protocol: Cellular Target Engagement Assay (Western Blot) This assay validates that the inhibitor can enter cells and engage its intended targets, resulting in a downstream biological effect—specifically, a reduction in phosphorylated tau.
-
Objective: To measure the reduction of phosphorylated tau (at GSK-3β/CDK5 specific sites, e.g., Ser396/Ser404) in a neuronal cell model (e.g., SH-SY5Y neuroblastoma cells) upon treatment with TZD-DKi.
-
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to a phosphorylated form of a protein, one can quantify changes in its phosphorylation state.
-
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of TZD-DKi (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2-4 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Rationale: A time course experiment is often performed first to determine the optimal treatment duration.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Tau (e.g., pS396) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe a separate blot or strip and re-probe the same blot for total Tau and a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-Tau signal to the total Tau signal, and then normalize to the loading control. Calculate the percent reduction in phosphorylation relative to the vehicle control.
-
4.3 Protocol: Cellular Viability Assay (MTT) It is crucial to ensure that the observed effects of the inhibitor are due to specific target inhibition and not general cytotoxicity.
-
Objective: To determine the concentration of TZD-DKi that reduces cell viability by 50% (CC50) and establish a therapeutic window.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified.[3]
-
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilution of TZD-DKi used for the target engagement assay for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 490 or 570 nm using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 value by plotting viability against log[inhibitor]. A desirable compound has a CC50 value at least 10-fold higher than its cellular IC50 for target engagement.
-
Conclusion and Future Directions
The thiazolidinedione scaffold provides a robust and versatile platform for the development of dual GSK-3β and CDK5 inhibitors. The rationale for this dual-target approach is strongly supported by the known pathological crosstalk between these kinases in Alzheimer's disease. By employing the systematic experimental workflow detailed in this guide—from initial biochemical potency determination to cellular target validation and cytotoxicity assessment—researchers can effectively characterize novel TZD-DKi compounds. Future work should focus on optimizing lead compounds for improved potency, selectivity against a broader kinase panel, and favorable pharmacokinetic properties to ensure efficacy and safety in preclinical in vivo models of Alzheimer's disease.
References
-
Plattner, F., Angelo, M., & Giese, K. P. (2006). Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]
-
Keskin, O., & Gussio, R. (2009). Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]
-
Singh, S., & Singh, P. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]
-
Lebovitz, H. E. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]
-
Kopeikina, K. J., Carlson, G. A., & Pitstick, R. (2011). CDK5 activator protein p25 preferentially binds and activates GSK3β. Proceedings of the National Academy of Sciences. [Link]
-
Wikipedia. Thiazolidinedione. [Link]
-
Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews. [Link]
-
Inzucchi, S. E. (2002). Unraveling the mechanism of action of thiazolidinediones. The Journal of Clinical Investigation. [Link]
-
O'Dowd, C., & O'Boyle, N. M. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry – A European Journal. [Link]
-
Sahu, J. K., & Ganguly, S. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. Polycyclic Aromatic Compounds. [Link]
-
Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]
-
Newton, A. S., et al. (2021). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega. [Link]
-
ResearchGate. Role of GSK-3β in Alzheimer's disease pathology. [Link]
-
BPS Bioscience. GSK3β Kinase Assay Kit. [Link]
-
Kumar, A., & Singh, A. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
ResearchGate. Physicochemical properties of compounds 8 and 11. [Link]
-
Gentile, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules. [Link]
-
Ríos-García, E., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]
-
Li, X., et al. (2017). Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study. Oncotarget. [Link]
-
Goud, B. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]
-
Höing, S., et al. (2019). Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo. Stem Cell Reports. [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]
-
Kumar, A., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances. [Link]
-
Hameed, B. S., & Al-Rubaye, A. F. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Trazzi, S., et al. (2021). Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder. International Journal of Molecular Sciences. [Link]
-
Höing, S., et al. (2019). Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons From Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo. Stem Cell Reports. [Link]
-
Saini, I. (2015). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Trazzi, S., et al. (2021). Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder. International Journal of Molecular Sciences. [Link]
-
Li, X., et al. (2017). Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study. Oncotarget. [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CDK5 activator protein p25 preferentially binds and activates GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nps.org.au [nps.org.au]
- 14. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 15. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 17. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 23. promega.com [promega.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bpsbioscience.com [bpsbioscience.com]
sphingosine kinase-2 inhibition by 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
An In-Depth Technical Guide to the Inhibition of Sphingosine Kinase-2 by 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride and Its Analogs
Foreword: A Senior Application Scientist's Perspective
In the intricate world of cellular signaling, the sphingolipid metabolic pathway has emerged from being viewed as a simple structural component of the cell membrane to a critical regulator of cell fate. At the heart of this network lies Sphingosine Kinase 2 (SphK2), an enzyme with a complex and often contradictory role in cellular processes. Unlike its more-studied isoform, SphK1, which is largely considered pro-survival, SphK2's function is highly dependent on its subcellular location, engaging in everything from pro-apoptotic activities in the endoplasmic reticulum to epigenetic regulation in the nucleus.[1][2][3] This complexity makes SphK2 a challenging yet highly attractive target for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases.[1][2][3][4]
This guide focuses on a specific chemical scaffold, the thiazolidine-2,4-dione (TZD), as a foundation for SphK2 inhibition. While the named compound, this compound, serves as a foundational structure, we will draw heavily on data from its close and well-characterized analog, K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione) , which has been validated as a selective SphK2 inhibitor.[5][6] The purpose of this document is not merely to present protocols, but to provide the underlying scientific rationale for experimental design, enabling researchers to confidently probe the function of SphK2 and develop novel therapeutics. We will dissect the methodologies required to validate inhibition, from the biochemical level to cellular and in vivo systems, ensuring a self-validating and robust experimental approach.
The Target: Sphingosine Kinase 2 (SphK2) and Its Signaling Nexus
Sphingosine Kinase 2 is one of two isoforms that catalyze the phosphorylation of the amino alcohol sphingosine to produce the potent signaling lipid, sphingosine-1-phosphate (S1P).[7] This reaction is a critical control point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides and sphingosine against the generally pro-survival S1P.[8]
However, the function of SphK2 is not that simple. Its distinct subcellular localizations dictate its biological output:
-
Nucleus: SphK2 contains a nuclear localization signal.[1] In the nucleus, the S1P it produces acts as an endogenous inhibitor of histone deacetylases (HDACs) 1 and 2, thereby influencing epigenetic regulation of gene expression.[1][7]
-
Mitochondria and Endoplasmic Reticulum (ER): In these organelles, SphK2 activity is often associated with pro-apoptotic functions, contrasting with the canonical pro-survival role of S1P.[1][2][3] For instance, stress can induce SphK2 localization to the ER, promoting cell death.[1]
This multifaceted nature underscores why targeting SphK2 has become a significant area of research for conditions where cellular fate decisions are dysregulated, such as cancer.
Signaling Pathway Overview
The following diagram illustrates the central role of SphK2 in the sphingolipid pathway and highlights the point of therapeutic intervention.
Caption: The Sphingolipid Rheostat and SphK2 Inhibition.
The Inhibitor: this compound
This compound belongs to the thiazolidinedione (TZD) class of nitrogen-containing heterocyclic molecules. TZDs are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 19382-49-1 | [9][10] |
| Molecular Formula | C₅H₉ClN₂O₂S | [9] |
| Molecular Weight | 196.65 g/mol | [9] |
| Melting Point | 227-228 °C | [9] |
| Boiling Point | 286.3 °C at 760 mmHg | [9] |
| Appearance | Solid | N/A |
The core TZD ring, substituted at the N3 position with a 2-aminoethyl group, provides a versatile backbone for further chemical modification to enhance potency and selectivity.[11] The hydrochloride salt form is typically used to improve solubility and stability.
The proven efficacy of the analog K145, which shares the same 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione core, strongly suggests this chemical class effectively targets the SphK2 enzyme.[5][6] K145 demonstrated selective inhibition of SphK2 and significant antitumor activity in both in vitro and in vivo models.[5][6]
Experimental Validation Workflow: A Step-by-Step Technical Guide
A rigorous, multi-step approach is essential to validate a compound as a selective SphK2 inhibitor. The workflow progresses from direct enzyme interaction to cellular effects and finally to whole-organism efficacy.
Caption: A Hierarchical Workflow for SphK2 Inhibitor Validation.
Protocol: In Vitro Biochemical SphK2 Inhibition Assay
Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of the test compound against recombinant human SphK2.
Causality: This is the primary and most direct test of enzyme inhibition. It isolates the enzyme and inhibitor from complex cellular systems to confirm a direct molecular interaction. A radiometric assay using [γ-³²P]ATP is the gold standard for sensitivity and accuracy.[12][13]
Methodology:
-
Reagents & Buffers:
-
Recombinant Human SphK2 (from baculovirus-infected Sf9 insect cell lysates).[13]
-
SphK2 Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 M KCl, 1 mM 2-mercaptoethanol, 10 mM MgCl₂, 1 mM EDTA, 5 mM Na₃VO₄, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitors.[13][14] Note: The high KCl concentration is critical for optimal SphK2 activity.[14]
-
Substrate: D-erythro-sphingosine (prepared in 5% Triton X-100 or BSA).
-
ATP Mix: [γ-³²P]ATP (specific activity ~8 Ci/mmol) mixed with cold ATP to a final concentration of 250 µM.[14]
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.
-
Stop Solution: Chloroform/Methanol/HCl (100:200:1, v/v/v).
-
P81 Phosphocellulose Cation Exchange Paper.[13]
-
-
Procedure: a. Prepare reaction tubes on ice. To each tube, add 20 µL of SphK2 Reaction Buffer. b. Add 2 µL of serially diluted test compound (final concentrations ranging from 1 nM to 100 µM). Include a DMSO-only control (vehicle) and a no-enzyme control (background). c. Add 10 µL of recombinant SphK2 enzyme (0.02–0.03 mg total protein).[13] d. Add 10 µL of sphingosine substrate (final concentration 5-10 µM).[13][14] e. Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind. f. Initiate the reaction by adding 10 µL of the ATP Mix. g. Incubate for 30 minutes at 37°C.[13] h. Stop the reaction by placing tubes on ice. i. Spot an aliquot (20 µL) of the reaction mixture onto P81 phosphocellulose paper squares.[13] j. Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in acetone.[13] k. Air dry the papers and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The protocol includes positive (vehicle) and negative (no enzyme) controls. A known SphK2 inhibitor (e.g., ABC294640) should be run in parallel as a positive control for assay performance. The selectivity is later confirmed by running the same assay with SphK1, where the IC₅₀ should be significantly higher.
Protocol: Cellular Target Engagement and S1P Measurement
Objective: To confirm that the compound inhibits SphK2 activity within intact cells by measuring the reduction of S1P levels.
Causality: A compound's biochemical potency does not guarantee cellular activity due to factors like cell permeability and metabolism. This assay validates that the inhibitor can reach its intracellular target and exert its effect. LC-MS/MS is the definitive method for accurately quantifying endogenous lipid levels.[13]
Methodology:
-
Cell Culture:
-
Use a cell line with robust SphK1 and SphK2 activity, such as the human monocytic leukemia cell line U937.[5][13]
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
24 hours prior to the experiment, switch to low-serum media (0.5% FBS) to reduce background S1P levels.[13]
-
-
Inhibitor Treatment: a. Plate U937 cells at a density of 1 x 10⁶ cells/mL in 6-well plates. b. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2-5 hours.[13][15] Include a DMSO vehicle control. c. For specific SphK2 target engagement, a parallel experiment can be run by co-incubating the cells with the inhibitor and a SphK2-selective substrate like FTY720 (fingolimod) (1 µM).[13][14]
-
Lipid Extraction: a. Harvest cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. b. Resuspend the pellet in 200 µL of ice-cold methanol. c. Add an internal standard (e.g., C17-S1P) for normalization.[13] d. Sonicate the samples on ice to lyse the cells and homogenize the solution. e. Centrifuge at 20,000 x g for 10 minutes to pellet cell debris. f. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: a. Use a C18 reverse-phase column for chromatographic separation. b. Employ electrospray ionization (ESI) in the positive ion mode. c. Monitor the specific parent-to-daughter ion transitions for S1P, sphingosine, FTY720-P (if used), and the internal standard. d. Quantify the lipid levels by comparing the peak area of the analyte to that of the internal standard against a standard curve.
-
Data Analysis:
-
Normalize S1P levels to total protein content or cell number.
-
Express results as a percentage of the S1P level in the vehicle-treated control cells.
-
A successful SphK2 inhibitor will show a dose-dependent decrease in S1P (and FTY720-P) and a corresponding increase in the substrate, sphingosine.[13]
-
Trustworthiness: The use of an internal standard and a standard curve ensures quantitative accuracy. Measuring the precursor (sphingosine) provides a self-validating system; as the product (S1P) decreases, the precursor should increase, confirming the specific enzymatic block.
Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the therapeutic efficacy of the SphK2 inhibitor in reducing tumor growth in a living organism.
Causality: This is the ultimate test of a drug candidate's potential. It integrates pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics to assess real-world efficacy and safety. The U937 xenograft model is directly relevant to the in vitro data.[5]
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation: a. Subcutaneously inject 5-10 x 10⁶ U937 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse. b. Monitor the mice daily. Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Drug Administration: a. Once tumors reach the target size, randomize the mice into a vehicle control group and treatment groups. b. Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). c. Administer the compound daily via intraperitoneal (i.p.) injection or oral gavage at one or more doses (e.g., 20 and 35 mg/kg, as used for K145).[6] Administer vehicle to the control group.
-
Monitoring and Endpoint: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor mouse body weight and general health as indicators of toxicity. c. Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. d. At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the final tumor weights between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
A significant reduction in tumor growth and final tumor weight in the treatment groups indicates in vivo efficacy.
-
Authoritative Grounding: This protocol is based on established methodologies for testing anticancer agents in preclinical models, such as those described for the SphK2 inhibitor K145.[5][6] The use of a syngeneic model (e.g., murine JC breast cancer cells in BALB/c mice) can further confirm antitumor activity in an immunocompetent setting.[6]
Summary of Expected Quantitative Data
The following table summarizes representative data that would be expected from the successful validation of a selective SphK2 inhibitor from the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione class, based on published data for similar compounds.[5][15][16]
| Assay Type | Parameter | Expected Result | Interpretation |
| Biochemical Assay | IC₅₀ vs. SphK2 | 0.5 - 5 µM | Potent direct inhibition of the target enzyme. |
| Selectivity Profiling | IC₅₀ vs. SphK1 | > 50 µM | High selectivity for SphK2 over the SphK1 isoform (>10-fold). |
| Cellular S1P Levels | S1P Reduction (at 10 µM) | 50-80% decrease | Compound is cell-permeable and engages the intracellular target. |
| Cell Viability | GI₅₀ (U937 cells) | 5 - 20 µM | Compound exhibits antiproliferative effects, consistent with SphK2 inhibition. |
| In Vivo Efficacy | Tumor Growth Inhibition | 40-60% reduction | The compound has a therapeutic effect in a whole-organism model. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of selective SphK2 inhibitors. The technical protocols outlined in this guide provide a comprehensive and self-validating framework for researchers to rigorously characterize such compounds. By progressing from direct biochemical assays to complex cellular and in vivo models, scientists can build a robust data package that elucidates the therapeutic potential of targeting SphK2.
Future work should focus on optimizing this scaffold to improve potency, enhance selectivity, and refine pharmacokinetic properties. Given the complex, context-dependent roles of SphK2, these inhibitors are not just potential drugs but are also invaluable chemical probes for dissecting the fundamental biology of sphingolipid signaling in health and disease.
References
- The Functional Role of Sphingosine Kinase 2 - PMC - NIH. (2021-05-14).
- The Functional Role of Sphingosine Kinase 2 - MD Anderson Cancer Center. (2021-05-14).
- The Functional Role of Sphingosine Kinase 2 - ResearchGate. (2021-05-14).
- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest.
- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - Semantic Scholar.
- A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC.
- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ResearchGate. (2023-01-04).
- This compound - Benchchem.
- The role of sphingosine kinase 2 in alcoholic liver disease - PubMed - NIH.
- Role of Sphingosine Kinase in Type 2 Diabetes Mellitus - Frontiers.
- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH.
- A rapid assay for assessment of sphingosine kinase inhibitors and substrates - Analytical Biochemistry. (2011-04-15).
- Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC - NIH.
- SPHK2 Gene - Sphingosine Kinase 2 - GeneCards.
- Pharmacokinetic Interactions with Thiazolidinediones | Request PDF - ResearchGate. (2007-01-01).
- 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione,hydrochloride - Echemi.
-
SPHK2 - Wikipedia. Available from: [Link]
- Unveiling the Consequences of SphingK2 Inhibition: A Comparative Guide to Pharmacological and Genetic Models - Benchchem.
-
Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed. (2013-02-20). Available from: [Link]
-
Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - ScienceDirect. (2013-03-15). Available from: [Link]
-
Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC - PubMed Central. (2013-02-20). Available from: [Link]
- Sphk2−/− mice are protected from obesity and insulin resistance - PMC - NIH. (2018-12-26).
-
Investigation on Inhibiting SPHK - S1P Pathway to Improve ADHD Model Rats Behavior via Lipidomics - PubMed Central. (2024-05-20). Available from: [Link]
-
The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - Refubium - Freie Universität Berlin. Available from: [Link]
-
Sphingosine kinase 2 (SphK2) depletion alters redox metabolism and enhances inflammation in a diet-induced MASH mouse model - PMC - PubMed Central. (2024-01-15). Available from: [Link]
-
Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - NIH. Available from: [Link]
-
Chemical structures of SphK2 inhibitors. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer AgentDevelopment of K145 as a SphK2 Inhibitor - BioKB. Available from: [Link]
- Navigating the Landscape of SphK2 Inhibition: A Comparative Guide to Small Molecule Alternatives - Benchchem.
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI. (2018-02-09). Available from: [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020-07-20). Available from: [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020-02-08). Available from: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. Available from: [Link]
-
Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2014-02-01). Available from: [Link]
Sources
- 1. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]
- 5. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Frontiers | Role of Sphingosine Kinase in Type 2 Diabetes Mellitus [frontiersin.org]
- 9. echemi.com [echemi.com]
- 10. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride | 19382-49-1 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride: A Novel Scaffold for Sigma-1 Receptor Modulation
Abstract
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, has emerged as a compelling therapeutic target for a spectrum of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. This guide provides a comprehensive technical overview of a novel class of S1R ligands based on the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold, with a primary focus on the hydrochloride salt of the parent compound. We will delve into the scientific rationale behind its design, its synthesis, pharmacological evaluation, and future prospects in drug development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics for central nervous system disorders.
The Sigma-1 Receptor: A Pluripotent Therapeutic Target
The sigma-1 receptor is a transmembrane protein that is distinct from classical G protein-coupled or ionotropic receptors. It functions as an intracellular chaperone, modulating a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses. The S1R is implicated in the pathophysiology of numerous neurological conditions, making it an attractive target for therapeutic intervention. S1R ligands can exhibit agonist or antagonist properties, leading to distinct pharmacological effects and therapeutic potentials.
Cellular Localization and Function
The S1R is predominantly localized at the mitochondria-associated membrane (MAM), a critical interface for cellular signaling and homeostasis. Upon ligand binding or cellular stress, S1R can translocate to other cellular compartments to interact with a variety of "client" proteins, thereby modulating their function.
Role in Neurological Disorders
The dysregulation of S1R function has been linked to a range of neurological disorders. Its involvement in modulating neuronal excitability, inflammation, and oxidative stress makes it a key player in conditions such as:
-
Neuropathic Pain: S1R antagonists have demonstrated significant potential in preclinical models of neuropathic pain, a condition often refractory to conventional analgesics.
-
Neurodegenerative Diseases: The neuroprotective properties of S1R agonists are being explored for diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).
-
Psychiatric Disorders: S1R has been implicated in the pathophysiology of depression, anxiety, and schizophrenia, suggesting its potential as a target for novel psychotropic medications.
The Emergence of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a Novel S1R Ligand Scaffold
Recently, the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold was identified as a novel chemotype with promising affinity for the sigma-1 receptor.[1] This discovery has opened a new avenue for the design and development of S1R modulators with potentially improved pharmacological profiles.
Design Rationale
The design of this scaffold was guided by the structural features of known S1R ligands and the crystal structure of the receptor. Molecular docking studies have suggested that the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione core can establish key interactions within the S1R binding pocket. Specifically, the aminoethyl side chain is predicted to form a critical salt bridge with the glutamate 172 (Glu172) residue, a crucial interaction for high-affinity binding.[1] Furthermore, the thiazolidine-2,4-dione ring and its substituents can engage in hydrophobic and π-stacking interactions with other key residues, such as tyrosine 103 (Tyr103).[1]
Figure 1: Key interactions of the thiazolidinedione scaffold within the S1R binding pocket.
Synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride
General Synthetic Approach
The synthesis of the thiazolidine-2,4-dione core typically involves the condensation of thiourea with a haloacetic acid, followed by hydrolysis.[2] The N-alkylation with a protected aminoethyl halide, followed by deprotection, would yield the desired product. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Figure 2: General synthetic workflow for this compound.
Pharmacological Profile
The pharmacological characterization of this compound is crucial for understanding its therapeutic potential. This involves determining its binding affinity and selectivity for the sigma-1 receptor, as well as its functional activity as an agonist or antagonist.
Sigma-1 Receptor Binding Affinity
While the binding affinity of the specific hydrochloride salt has not been publicly reported, studies on closely related analogs have demonstrated promising results. For instance, a derivative of the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold, compound 6c, exhibited a high binding affinity for the S1R with a Ki of 95.5 nM.[1] This suggests that the core scaffold is a viable starting point for developing potent S1R ligands.
| Compound | S1R Ki (nM) | S2R Selectivity |
| Derivative 6c | 95.5 | Significant |
| Derivative 6e | >50% displacement at 10 µM | Significant |
Table 1: Sigma-1 receptor binding data for representative 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione derivatives.[1]
Experimental Protocol: Radioligand Binding Assay
The binding affinity of a novel ligand for the S1R is typically determined using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the S1R.
Materials:
-
Membrane preparations from cells or tissues expressing S1R (e.g., guinea pig brain homogenates).
-
Radioligand: Typically -pentazocine, a selective S1R ligand.
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known S1R ligand (e.g., haloperidol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In parallel, incubate the membrane preparation with the radioligand and a high concentration of the non-specific binding control.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a competitive radioligand binding assay.
Functional Activity: Agonist or Antagonist?
Determining whether a ligand acts as an agonist or antagonist at the S1R is critical for predicting its therapeutic effects. This can be assessed using various functional assays, such as measuring the modulation of second messenger systems or ion channel activity in cell-based models. To date, the functional activity of this compound has not been reported in the literature.
Therapeutic Potential and Future Directions
The 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold holds significant promise for the development of novel S1R modulators. The initial findings of high binding affinity for certain derivatives suggest that this chemical class is a promising starting point for further optimization.
Potential in Neuropathic Pain
Given the established role of S1R antagonists in mitigating neuropathic pain, this novel scaffold warrants investigation in relevant preclinical models. In vivo studies using models of nerve injury-induced pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, would be essential to evaluate the analgesic efficacy of these compounds.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold is necessary to establish a clear structure-activity relationship. Key areas for modification include:
-
Substitution on the thiazolidinedione ring: Exploring the effects of various substituents at the 5-position.
-
Modification of the aminoethyl side chain: Investigating the impact of altering the length and nature of the linker.
-
Introduction of diverse functionalities: Incorporating different chemical groups to optimize potency, selectivity, and pharmacokinetic properties.
Pharmacokinetic and Toxicological Profiling
A comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of lead compounds, is a prerequisite for their advancement into clinical development.
Conclusion
The discovery of the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold represents an important advancement in the field of sigma-1 receptor drug discovery. While specific data for the parent hydrochloride salt is currently limited, the promising binding affinities of its derivatives highlight the potential of this chemical class. Further in-depth studies, including detailed synthesis, comprehensive pharmacological characterization, and in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of these novel S1R ligands. This technical guide serves as a foundational resource for researchers dedicated to developing next-generation therapeutics for a range of debilitating neurological disorders.
References
-
El-Adl, K., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40. [Link]
-
Abdel-Zaher, A. O., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]
Sources
- 1. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the (CAS: 19382-49-1), a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the compound's chemical identity, structural features, and core physicochemical parameters. Beyond presenting established data, this guide offers expert insights into the causal relationships behind experimental methodologies and provides standardized protocols for properties lacking extensive public documentation. The objective is to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, formulation, and application of this compound in preclinical and research settings, particularly in contexts such as the development of sigma-1 receptor (S1R) ligands for neurological disorders.[1]
Introduction: Context and Significance
The Thiazolidinedione Scaffold
The thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry.[2] Compounds containing this five-membered heterocyclic ring are associated with a wide spectrum of biological activities.[2] Historically, TZDs are best known as insulin sensitizers for the treatment of type 2 diabetes, acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3] However, the utility of the TZD scaffold has expanded dramatically, with derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The chemical versatility of the TZD ring, particularly at the N-3 and C-5 positions, allows for extensive structural modifications to optimize activity against various biological targets.
Profile of this compound
This compound represents a key intermediate and a pharmacophore in its own right. The presence of a primary aminoethyl side chain at the N-3 position introduces a basic center, allowing for the formation of a stable, crystalline hydrochloride salt. This feature is critical for improving handling characteristics and aqueous solubility. Recent research has identified this scaffold as a novel chemotype for sigma-1 receptor (S1R) ligands, which are promising therapeutic targets for neuropathic pain and other neurological disorders.[1] A thorough understanding of its physicochemical properties is therefore paramount for its progression in drug discovery pipelines.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation of all subsequent scientific work.
Nomenclature and Chemical Identifiers
| Parameter | Value | Source(s) |
| Compound Name | This compound | [5][6][7] |
| Synonyms | 3-(2-Aminoethyl)-2,4-thiazolidinedione hydrochloride; 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamine hydrochloride | [6][8] |
| CAS Number | 19382-49-1 | [6][7][8][9] |
| Molecular Formula | C₅H₉ClN₂O₂S | [5][6][8] |
| Molecular Weight | 196.66 g/mol | [5][6] |
| InChIKey | XXSVYLLONFKJSO-UHFFFAOYSA-N | [6] |
Molecular Structure
The structure comprises a central thiazolidine-2,4-dione ring, an ethylamine substituent at the nitrogen atom (N-3), and an associated chloride counter-ion forming the hydrochloride salt.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physicochemical profile of an active pharmaceutical ingredient (API) candidate dictates its biopharmaceutical behavior.
Physical State and Appearance
The compound is typically a solid at room temperature. While specific color and form can vary by batch and purity, it is often supplied as a white to off-white crystalline powder.
Summary of Quantitative Properties
| Property | Value | Notes and Significance | Source(s) |
| Melting Point | 227-228 °C | A sharp melting range is a primary indicator of high purity for a crystalline solid. | [5][6] |
| Density | 1.411 g/cm³ | Useful for powder flow and formulation calculations. | [5][6] |
| Boiling Point | 286.3 °C (at 760 mmHg) | This is likely a predicted value for the free base, as hydrochloride salts typically decompose at high temperatures rather than boil. | [6] |
| Polar Surface Area (PSA) | 88.7 Ų | This value suggests moderate cell permeability. PSA is a key descriptor for predicting drug transport properties. | [6][10] |
| XLogP3 (Predicted) | 1.08 | This calculated partition coefficient for the free base indicates moderate lipophilicity. The actual distribution (LogD) will be pH-dependent. | [6] |
Solubility Profile
As a hydrochloride salt of a primary amine, the compound is expected to have significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral media. The recrystallization solvent mentioned in the literature is ethanol, indicating good solubility in polar protic solvents.[5][6] A comprehensive solubility assessment is critical for developing liquid formulations and dissolution media.
Dissociation Constant (pKa)
Stability and Degradation Profile
Stability assessment is a non-negotiable aspect of drug development, ensuring safety and efficacy.
-
Solid-State Stability: As a crystalline hydrochloride salt, the compound is expected to possess good solid-state stability under standard storage conditions (cool, dry, protected from light). However, formal stability studies are required to establish a re-test date.
-
Solution Stability: The primary potential route of degradation in aqueous solution is the hydrolysis of the imide bonds within the thiazolidine-2,4-dione ring. This process is typically pH-dependent and can be accelerated at highly acidic or basic conditions. Photostability studies should also be conducted to determine if the compound is sensitive to light exposure in solution.
Caption: Hypothetical hydrolytic degradation pathway for the TZD ring.
Standardized Experimental Protocols
For properties where public data is sparse, applying standardized, self-validating protocols is essential for generating reliable and reproducible results.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Causality and Expertise: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It is a direct, equilibrium-based measurement that ensures the solution is fully saturated, providing a thermodynamically accurate value. This is crucial for biopharmaceutical classification and formulation development.
-
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a glass flask.
-
Equilibration: Seal the flask and agitate at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample through a non-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of undissolved solid material at the end of the experiment visually confirms that saturation was achieved.
-
Protocol: Determination of pKa (Potentiometric Titration)
-
Causality and Expertise: Potentiometric titration is the definitive method for determining the pKa of ionizable compounds. It directly measures the change in pH as a function of added titrant, allowing for precise identification of the half-equivalence point where pH = pKa. For a basic amine hydrochloride, this method provides unambiguous data on the dissociation of the protonated amine.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a defined volume of deionized water.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.
-
Workflow: Purity Assessment by HPLC
-
Expertise and Trustworthiness: A validated, stability-indicating HPLC method is the cornerstone of quality control. It separates the main compound from process-related impurities and degradation products, providing a reliable measure of purity.
Caption: Standard workflow for purity determination via HPLC.
Conclusion
This compound is a well-defined crystalline solid with physicochemical properties that make it an attractive building block for drug discovery. Its high melting point suggests purity and stability, while its nature as a hydrochloride salt confers favorable handling and potential for aqueous solubility. Key parameters such as pKa and a comprehensive solubility profile, while not widely published, can be reliably determined using the standardized protocols outlined herein. The data and methodologies presented in this guide provide a robust foundation for researchers to confidently utilize this compound in the synthesis of novel therapeutics and to design appropriate formulation and analytical strategies for its further development.
References
-
3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg) | Reagentia. (URL: [Link])
-
Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. (URL: [Link])
-
Thiazolidinedione - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. (URL: [Link])
-
El-Gamal, M. I., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design. (URL: [Link])
-
3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidine hydrochloride - Chemsigma. (URL: [Link])
Sources
- 1. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride CAS#: 19382-49-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride | 19382-49-1 [chemicalbook.com]
- 8. 3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidine hydrochloride, 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamine hydrochloride [19382-49-1] | Chemsigma [chemsigma.com]
- 9. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]
- 10. echemi.com [echemi.com]
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride derivatives synthesis and screening
An In-Depth Technical Guide to the Synthesis and Screening of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride Derivatives
Introduction: The Thiazolidinedione Scaffold in Modern Drug Discovery
The 1,3-thiazolidine-2,4-dione (TZD) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Historically, the TZD class gained prominence with the development of the "glitazone" drugs, such as Rosiglitazone and Pioglitazone, which are potent insulin sensitizers used in the treatment of type 2 diabetes mellitus.[4][5][6] Their mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that modulates gene expression related to glucose and lipid metabolism.[4][7]
Beyond their antidiabetic applications, TZD derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][8][9][10] This versatility stems from the TZD ring's unique electronic and structural features, which allow for modifications at the N-3 and C-5 positions, enabling the fine-tuning of biological activity and target specificity.[11]
This guide focuses specifically on the synthesis and screening of this compound and its derivatives. The introduction of a basic aminoethyl group at the N-3 position provides a key handle for further derivatization and for forming crucial interactions with biological targets, while also allowing for the preparation of hydrochloride salts to improve solubility and handling. The subsequent derivatization, typically at the C-5 position, is a cornerstone strategy for generating chemical libraries for structure-activity relationship (SAR) studies. This document serves as a technical resource for researchers, providing detailed synthetic protocols, rationales for experimental design, and robust screening methodologies to explore the therapeutic potential of this promising class of compounds.
PART 1: Core Synthesis Strategies and Methodologies
The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione derivatives is a multi-step process that combines foundational heterocyclic chemistry with strategic derivatization. The overall workflow is designed to first construct the core scaffold and then introduce diversity for biological screening.
Synthesis of the Thiazolidine-2,4-dione (TZD) Nucleus
The foundational TZD ring is most commonly prepared via the condensation of chloroacetic acid and thiourea.[12][13][14] This reaction is robust, high-yielding, and utilizes readily available starting materials.
Causality Behind the Method: The reaction proceeds through a nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of chloroacetic acid, followed by an intramolecular cyclization and hydrolysis to form the stable five-membered TZD ring. Refluxing in an aqueous or acidic medium provides the necessary energy to overcome the activation barrier for the cyclization step.
Protocol 1: Synthesis of 1,3-Thiazolidine-2,4-dione (Compound 1)
-
Combine chloroacetic acid (1.0 eq) and thiourea (1.1 eq) in a round-bottom flask.
-
Add a sufficient volume of water (or dilute HCl) to form a slurry.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water to remove unreacted starting materials and salts.
-
Recrystallize the crude product from hot water or ethanol to yield pure 1,3-thiazolidine-2,4-dione as a white crystalline solid.[12]
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.
N-Alkylation to Introduce the Aminoethyl Moiety
With the TZD nucleus in hand, the next critical step is the introduction of the 2-aminoethyl group at the N-3 position. Direct alkylation with 2-aminoethyl halides is often problematic due to side reactions. A more controlled approach involves using a protected amine, such as N-(2-bromoethyl)phthalimide, followed by deprotection.
Causality Behind the Method: The nitrogen atom of the TZD ring is nucleophilic and can be alkylated. Using a base like potassium carbonate (K₂CO₃) deprotonates the TZD nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of the alkylating agent. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from interfering with the alkylation. It is later cleanly removed by hydrazinolysis (the Ing-Manske procedure).
Protocol 2: Synthesis of this compound (Compound 2)
-
Alkylation: Dissolve 1,3-thiazolidine-2,4-dione (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours until TLC indicates the consumption of the starting TZD.
-
Cool the reaction, pour it into ice-water, and collect the precipitated N-protected intermediate by filtration.
-
Deprotection: Suspend the dried intermediate in ethanol and add hydrazine hydrate (2.0-3.0 eq).
-
Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with concentrated HCl to pH ~1-2 to precipitate excess hydrazine and protonate the desired amine.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/ether mixture to yield pure this compound as a white solid.[15]
C-5 Derivatization via Knoevenagel Condensation
The primary point of diversification for generating a library of TZD derivatives is the C-5 position. The methylene group at C-5 is activated by the two adjacent carbonyl groups, making it susceptible to condensation with aldehydes in a Knoevenagel reaction.[11][15][16]
Causality Behind the Method: A weak base, such as piperidine or sodium acetate, is sufficient to deprotonate the C-5 position, generating a nucleophilic enolate.[14] This enolate then attacks the electrophilic carbonyl carbon of an aromatic or heterocyclic aldehyde. Subsequent dehydration leads to the formation of a stable C=C double bond, yielding the 5-arylidene derivative.
Protocol 3: General Synthesis of 5-Arylidene-TZD Derivatives
-
Dissolve the core TZD nucleus (e.g., Compound 1 or a related intermediate) (1.0 eq) and a selected substituted aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.[17]
-
Add a catalytic amount of a base, typically piperidine (0.1 eq).[13]
-
Reflux the mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates directly from the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove residual reactants.
-
Purify the product by recrystallization or column chromatography to yield the desired 5-arylidene-1,3-thiazolidine-2,4-dione derivative.
The synthesis of the final target derivatives combines these steps, typically by first performing the Knoevenagel condensation on the TZD nucleus and then executing the N-alkylation.
PART 2: Biological Screening and Evaluation
Once a library of derivatives is synthesized and purified, the next phase is to systematically evaluate their biological activity. The choice of assays is dictated by the therapeutic area of interest, which for TZDs is broad.
Rationale for Target and Assay Selection
The TZD scaffold is known to interact with a variety of biological targets. A rational screening approach involves selecting assays relevant to diseases where TZDs have shown promise.
-
Antidiabetic Activity: The primary target for glitazones is PPAR-γ.[4] However, screening can also include key enzymes involved in glucose metabolism, such as α-amylase, α-glucosidase, and aldose reductase, which represent alternative mechanisms for glycemic control.[18][19]
-
Anticancer Activity: TZDs have shown antiproliferative effects in various cancer cell lines, including breast, colon, and prostate cancer.[9][15] The mechanism can involve the inhibition of protein kinases like VEGFR-2 or modulation of apoptotic pathways (e.g., Bcl-2 family proteins).[13][15] Therefore, initial screening often involves a broad cytotoxicity assay (e.g., MTT) against a panel of cancer cell lines, followed by specific kinase inhibition or apoptosis assays for hit compounds.
-
Antimicrobial Activity: Certain TZD derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungal strains.[1][20] A primary screening campaign would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant pathogens.[20]
-
Anti-inflammatory & Antioxidant Activity: Chronic inflammation and oxidative stress are implicated in numerous diseases. Assays measuring the inhibition of inflammatory enzymes (e.g., COX-2) or radical scavenging activity (e.g., DPPH assay) can uncover additional therapeutic potential.[21][22]
Experimental Protocols for Key Assays
The following protocols are representative examples for primary screening. They are designed to be self-validating by including appropriate controls.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 breast cancer, Caco-2 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the TZD derivatives in DMSO. Serially dilute the compounds in a complete culture medium to the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will metabolize the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 5: α-Amylase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, add 50 µL of the TZD derivative solution (at various concentrations, dissolved in buffer) or a positive control (Acarbose).[19]
-
Add 50 µL of α-amylase solution (e.g., from porcine pancreas) in phosphate buffer (pH 6.9) and incubate at 37 °C for 10 minutes.
-
Initiate Reaction: Add 50 µL of a 1% starch solution to each well to start the reaction. Incubate for another 15 minutes at 37 °C.
-
Stop Reaction: Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Heat the plate in a boiling water bath for 5 minutes to develop the color. The intensity of the color is proportional to the amount of reducing sugars produced.
-
Data Acquisition: After cooling to room temperature, measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of inhibition compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.[19]
PART 3: Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from screening a library of derivatives is crucial for understanding the Structure-Activity Relationship (SAR). SAR studies aim to identify which chemical features of the molecules are responsible for their biological activity.
Example SAR Analysis: For a series of 5-benzylidene-TZD derivatives, a table summarizing the IC₅₀ values against a target can reveal key trends.
| Compound ID | Substitution on Benzylidene Ring | α-Amylase IC₅₀ (µM)[23] | Cytotoxicity IC₅₀ (µM)[9] |
| 5a | 4-Hydroxy (-OH) | 35.2 | 15.8 |
| 5b | 4-Methoxy (-OCH₃) | 28.5 | 12.4 |
| 5c | 4-Chloro (-Cl) | 15.7 | 5.2 |
| 5d | 4-Nitro (-NO₂) | 12.3 | 2.1 |
| 5e | Unsubstituted (-H) | 50.1 | 25.6 |
Interpretation of SAR Data: From the hypothetical data above, a clear trend emerges:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like -Cl and -NO₂ at the para-position of the benzylidene ring significantly enhances both α-amylase inhibitory and cytotoxic activity compared to the unsubstituted compound.[20] This suggests that reducing the electron density of the aromatic ring is favorable for activity.
-
Electron-Donating Groups (EDGs): The EDGs -OH and -OCH₃ provide moderate activity, better than the unsubstituted compound but weaker than those with EWGs.
-
Causality: The electronic properties of the substituent likely influence the overall geometry and electronic distribution of the molecule, affecting how it binds to the active site of the target protein. For instance, an EWG might enhance a crucial hydrogen bond or dipole-dipole interaction with amino acid residues in the binding pocket.
This analysis guides the next round of synthesis, where chemists can focus on designing new derivatives with different EWGs or exploring various substitution patterns to optimize potency and selectivity.
Conclusion and Future Directions
The 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione scaffold is a highly adaptable platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the systematic creation of diverse chemical libraries through modifications at the C-5 position. A multi-faceted screening approach, combining cell-based and enzyme-based assays, is essential to explore the full therapeutic potential of these derivatives, which spans from metabolic disorders to oncology and infectious diseases.
Future work should focus on leveraging SAR data to design second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Exploring novel substitutions at the C-5 position with different heterocyclic rings or incorporating the N-3 aminoethyl group into more complex pharmacophores could lead to the discovery of lead candidates with novel mechanisms of action and superior therapeutic profiles.
References
-
Albuquerque, J. F. C., et al. (1995). Modifications to the synthesis of 2,4-thiazolidinedione. Journal of Heterocyclic Chemistry, 32(3), 997-998. (Sourced via general synthetic knowledge described in[12])
-
Froes, M. M., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1858. Retrieved from [Link]
-
Geetha, B., et al. (2021). Potential Activity of Synthetic Thiazolidinedione as Antidiabetic Agents. International Journal of Pharmacy and Biological Sciences, 11(4), 78-86. Retrieved from [Link]
-
Pattan, S., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal, 11(1), 1-15. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative structure-activity relationship for Thiazolidine-2,4-dione derivatives as inhibitory activities of 115-PGDH using MLR AND ANN. Retrieved from [Link]
-
Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(1), 2-15. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Single-dose screening of thiazolidinedione derivatives (50 µM).... Retrieved from [Link]
-
Hauner, H. (2002). Thiazolidinediones in the treatment of type 2 diabetes. Hormone and Metabolic Research, 34(5), 225-231. Retrieved from [Link]
-
Sucheta, et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Chemistry Central Journal, 12(1), 129. Retrieved from [Link]
-
Vella, S., & Formosa, R. (2020). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Current Diabetes Reviews, 16(4), 320-331. Retrieved from [Link]
-
Johns Hopkins Diabetes Guide. (2019). Thiazolidinediones. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2004-2021. Retrieved from [Link]
-
Naim, M. J., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6708. Retrieved from [Link]
-
Singh, K. (2024). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Polycyclic Aromatic Compounds, 1-13. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 830. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolidinediones for the treatment of type 2 diabetes. Retrieved from [Link]
-
Sodhi, M., & Siddiqui, M. (2023). Thiazolidinediones. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Mphahamele, B. B., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(17), 5437. Retrieved from [Link]
-
Stana, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(11), 3127. Retrieved from [Link]
-
Sharma, S., & Kumar, A. (2019). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Current Organic Chemistry, 23(1), 1-25. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of thiazolidine-2,4-dione compounds. Retrieved from [Link]
-
G-Baba, C., et al. (2016). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 21(11), 1460. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted thiazolidine-2,4-dione. Retrieved from [Link]
-
Ponnuchamy, S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(10), 2244-2254. Retrieved from [Link]
-
Alhameed, R., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(1), 178. Retrieved from [Link]
-
Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(6), 1647-1664. Retrieved from [Link]
-
Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(11), 543-550. Retrieved from [Link]
Sources
- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciensage.info [sciensage.info]
- 4. Thiazolidinediones in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ijpbs.com [ijpbs.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Bioactivity Investigation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Abstract
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for the initial bioactivity investigation of a specific TZD derivative, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. Synthesizing established knowledge on TZD bioactivities with a structured, field-proven experimental approach, this document serves as a roadmap for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous investigation. We will delve into the known landscape of TZD pharmacology, propose a multi-tiered screening strategy to elucidate the primary bioactivity of the target compound, and outline detailed protocols for key assays. The ultimate goal is to equip research teams with the necessary tools and logical framework to efficiently and effectively characterize the therapeutic potential of this promising molecule.
Introduction: The Thiazolidinedione Scaffold - A Privileged Structure in Drug Discovery
The 1,3-thiazolidine-2,4-dione ring system is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4.[4][5] This "privileged scaffold" has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide array of pharmacological activities.[1][2][3] Historically, the most prominent members of this class are the "glitazones" (e.g., Rosiglitazone, Pioglitazone), which revolutionized the treatment of type 2 diabetes mellitus by acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][7][8][9]
Beyond their profound impact on metabolic diseases, TZD derivatives have demonstrated a remarkable diversity of biological effects, including:
-
Anticancer Activity: Numerous studies have highlighted the potential of TZD derivatives to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types.[10][11][12]
-
Anti-inflammatory Properties: The TZD core is associated with the modulation of inflammatory pathways, suggesting potential applications in treating inflammatory disorders.[10]
-
Antimicrobial and Antifungal Activity: Certain TZD derivatives have shown efficacy against a range of microbial and fungal pathogens.[1][3][13]
-
Neurological Applications: More recent investigations have revealed that specific TZD derivatives can interact with targets in the central nervous system, such as the sigma-1 receptor, indicating potential for treating neuropathic pain and other neurological conditions.[14]
The subject of this guide, this compound, is a derivative that combines the core TZD scaffold with a flexible aminoethyl side chain at the N-3 position. This structural feature provides a key point for interaction with biological targets and has been implicated in the activity of related compounds. Notably, derivatives of this molecule have been investigated as inhibitors of key signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways, as well as sphingosine kinase-2 (SphK2), all of which are critical in cancer cell proliferation and survival.[15][16][17]
This guide will therefore focus on a systematic approach to deconvolute the primary bioactivity of this compound, with a strong initial hypothesis centered on its potential as a modulator of cellular signaling pathways, particularly in the context of oncology.
Physicochemical Properties and Rationale for Hydrochloride Salt Formulation
A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling and interpretation of biological data.
| Property | Value/Information | Source |
| Molecular Formula | C5H9ClN2O2S | [18] |
| Molecular Weight | 196.66 g/mol (hydrochloride salt) | [18] |
| CAS Number | 19382-49-1 | [18][19] |
| Melting Point | 227-228 °C | [18] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in water and DMSO | Inferred from hydrochloride salt form |
The use of the hydrochloride salt form is a strategic choice in drug development. The primary amine in the 2-aminoethyl side chain is basic and can be protonated to form a more water-soluble and crystalline salt. This often leads to improved handling, stability, and bioavailability compared to the free base.[20] For in vitro studies, it is crucial to accurately calculate the molar concentration based on the molecular weight of the salt form.
Proposed Mechanism of Action and Initial Hypothesis
Based on the existing literature for structurally related TZD derivatives, our initial hypothesis is that This compound exerts its primary bioactivity through the inhibition of one or more protein kinases involved in pro-proliferative signaling pathways. The presence of the N-3 aminoethyl group suggests a potential interaction with the ATP-binding pocket of kinases or with allosteric sites.
The following signaling pathways are of high interest for initial investigation:
-
Raf/MEK/ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.[15]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism, and is frequently dysregulated in cancer.[17]
-
Sphingosine Kinase 2 (SphK2): This lipid kinase plays a role in cell survival and proliferation and has emerged as a therapeutic target in cancer.[16]
A secondary hypothesis is the potential for interaction with other targets, such as the sigma-1 receptor , given the discovery of related TZD derivatives with affinity for this receptor.[14]
The initial investigation will therefore be structured to first screen for broad antiproliferative activity and then to dissect the underlying mechanism by examining the modulation of these key signaling pathways.
Experimental Workflow for Initial Bioactivity Investigation
The following experimental workflow is designed to provide a comprehensive yet efficient initial assessment of the bioactivity of this compound.
Caption: A multi-phase workflow for the initial bioactivity investigation.
Detailed Experimental Protocols
Phase 1: In Vitro Screening
5.1.1. Antiproliferative Screening
-
Rationale: To obtain a broad overview of the compound's anticancer activity across a diverse panel of human cancer cell lines. The NCI-60 panel is a well-established platform for this purpose.
-
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Submit the compound to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for screening against their 60 human cancer cell line panel.
-
The screening is typically performed at a single high concentration (e.g., 10 µM) to identify sensitive cell lines.
-
If significant growth inhibition is observed, a 5-dose screen is performed to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
-
5.1.2. Broad Spectrum Kinase Panel
-
Rationale: To identify potential kinase targets and guide mechanistic studies. A competitive binding assay format like KinomeScan™ (DiscoverX) provides a rapid and comprehensive profile of kinase interactions.
-
Protocol:
-
Submit the compound to a commercial provider of kinase profiling services.
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
-
The results are reported as percent inhibition or dissociation constants (Kd) for the interactions.
-
Analyze the data to identify the most potently inhibited kinases and kinase families.
-
Phase 2: Mechanistic Elucidation
5.2.1. Cell Viability Assays
-
Rationale: To quantify the dose-dependent effect of the compound on the viability of selected cancer cell lines (chosen based on Phase 1 results).
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (concentration for 50% inhibition of cell viability).
-
5.2.2. Western Blot Analysis
-
Rationale: To determine if the compound inhibits the phosphorylation of key proteins in the hypothesized signaling pathways.
-
Protocol:
-
Treat cancer cells with the compound at concentrations around its IC50 value for various time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Caption: A streamlined workflow for Western blot analysis.
Data Presentation and Interpretation
All quantitative data should be presented in clear and concise tables. For example, the results of cell viability assays across multiple cell lines can be summarized as follows:
| Cell Line | Histotype | IC50 (µM) ± SD |
| HCT116 | Colon Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
| U937 | Leukemia | Value |
The interpretation of the data should be guided by the initial hypotheses. For instance, a potent antiproliferative effect in cell lines with known mutations in the Ras/Raf pathway, coupled with a reduction in p-ERK levels observed by Western blot, would strongly support the hypothesis of MAPK pathway inhibition.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial investigation of the bioactivity of this compound. By following this multi-phased approach, researchers can efficiently identify the primary biological activities of this compound, elucidate its mechanism of action, and validate its molecular targets. The successful completion of these studies will provide a solid foundation for further preclinical development, including lead optimization, advanced in vivo efficacy studies, and preliminary toxicology assessments. The versatile TZD scaffold continues to be a rich source of therapeutic innovation, and a systematic investigation of novel derivatives like the one discussed herein is essential for unlocking their full potential.
References
-
Verma, P. K., & Singh, J. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of Applied Pharmaceutical Science, 7(12), 221-231. [Link]
-
Malik, N., & Prasad, D. N. (2021). Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results, 12(4), 1-11. [Link]
-
Verma, P. K., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. SciSpace, 1-12. [Link]
-
Albuquerque, J. F. C., et al. (2021). Synthesis and biological evaluation of thiazolidinone derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]
-
Bireddy, V. R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 536-557. [Link]
-
Kravchenko, D. O., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Li, L., et al. (2012). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. ACS Medicinal Chemistry Letters, 3(11), 922-926. [Link]
-
Ren, J., et al. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. PLoS One, 8(2), e56471. [Link]
-
Li, L., et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Bioorganic & Medicinal Chemistry Letters, 20(15), 4526-4530. [Link]
-
Bîcu, E., et al. (2012). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 17(7), 8195-8208. [Link]
-
Alegaon, S. G., et al. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research, 23(2), 897-906. [Link]
-
Chen, H., et al. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & Medicinal Chemistry Letters, 14(21), 5401-5405. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40. [Link]
-
Gendron, R., et al. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(14), 5409. [Link]
-
Bansal, G., et al. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic Chemistry, 115, 105213. [Link]
-
PubChem. (n.d.). Thiazolidinedione. Retrieved from [Link]
-
Lebovitz, H. E. (2018). Thiazolidinedione drugs in the treatment of type 2 diabetes mellitus: past, present and future. Critical Reviews in Toxicology, 48(1), 52-108. [Link]
-
Hulin, B., et al. (1992). Novel thiazolidine-2,4-diones as potent euglycemic agents. Journal of Medicinal Chemistry, 35(10), 1853-1864. [Link]
-
Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 12345. [Link]
-
ResearchGate. (n.d.). Selected bioactive agents with a thiazolidine-2,4-dione scaffold. Retrieved from [Link]
-
Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 425-433. [Link]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]
-
Kaspady, M., & Narayanaswamy, V. K. (2013). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Expert Opinion on Therapeutic Patents, 23(8), 983-1002. [Link]
-
MDPI Encyclopedia. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]
-
Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(11), 2939-2965. [Link]
Sources
- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scispace.com [scispace.com]
- 4. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiazolidinedione drugs in the treatment of type 2 diabetes mellitus: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. 19382-49-1|3-(2-Aminoethyl)thiazolidine-2,4-dione hydrochloride|BLD Pharm [bldpharm.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Experimental Design of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Introduction
The 2,4-thiazolidinedione (TZD) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Initially renowned for the "glitazone" class of antidiabetic drugs that act as insulin sensitizers, the TZD moiety's versatility allows for substitutions at the 3rd and 5th positions, leading to a diverse range of biological effects.[2][3] These include antitumor, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[1][3][4]
This document focuses on 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride , a specific TZD derivative. Its structure, featuring a protonated aminoethyl group at the N3 position, enhances aqueous solubility and provides a key interaction point for forming salt bridges with target proteins.[5] Research has identified that compounds with this scaffold can act as inhibitors of the extracellular signal-regulated kinase (ERK) docking domain, and other derivatives have shown activity as sphingosine kinase-2 (SphK2) inhibitors and sigma-1 receptor ligands.[5][6][7][8]
These application notes provide a comprehensive experimental framework for researchers to systematically investigate the therapeutic potential of this compound. The protocols are designed to be self-validating and are grounded in established methodologies, guiding the user from initial computational predictions to robust in vitro and in vivo validation.
Section 1: Foundational Characterization
Rationale: Before proceeding to biological assays, it is critical to understand the fundamental physicochemical properties of the compound. This ensures accurate dosing, stability during experiments, and reproducibility. The hydrochloride salt form suggests good initial solubility in aqueous buffers, but this must be empirically verified.
Protocol 1.1: Solubility and Stability Assessment
-
Objective: To determine the solubility and stability of the compound in common biological buffers and cell culture media.
-
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMEM and RPMI-1640 cell culture media
-
Dimethyl sulfoxide (DMSO)
-
HPLC system with a C18 column
-
-
Methodology:
-
Prepare a 10 mM stock solution in sterile DMSO.
-
Create a series of dilutions from the stock solution into PBS and cell culture media (e.g., 1, 10, 50, 100 µM).
-
Visually inspect for precipitation immediately and after 2, 8, and 24 hours of incubation at 37°C.
-
For stability, analyze the 100 µM solution in each buffer at T=0 and T=24 hours via HPLC.
-
Analysis: Compare the peak area of the parent compound at 24 hours to the T=0 sample. A reduction of >10% indicates potential degradation. The thiazolidinedione ring can be susceptible to hydrolysis, making this a critical checkpoint.[5]
-
Section 2: In Silico Experimental Design & Target Prediction
Rationale: Computational modeling and molecular docking serve as powerful hypothesis-generating tools. By simulating the interaction of the compound with known protein targets associated with the TZD scaffold, we can prioritize experimental pathways and conserve resources.[9][10] Given the known activities of similar compounds, prime targets include PPAR-γ (for metabolic effects), ERK2 (for anticancer signaling), and SphK2 (for anticancer signaling).[5][6][11]
Protocol 2.1: Molecular Docking Studies
-
Objective: To predict the binding affinity and interaction modes of the compound with human PPAR-γ, ERK2, and SphK2.
-
Tools:
-
Molecular modeling software (e.g., AutoDock, MOE, Schrödinger Suite).
-
Protein Data Bank (PDB) for crystal structures (e.g., PPAR-γ, ERK2, SphK2).
-
-
Methodology:
-
Prepare the 3D structure of the ligand (the free base form of the compound) and perform energy minimization.
-
Obtain and prepare the receptor crystal structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on co-crystallized ligands.
-
Perform docking simulations to predict the binding pose and score.
-
Analysis: Analyze the docking scores (e.g., kcal/mol) and visualize the top-scoring poses. Identify key interactions, such as hydrogen bonds or salt bridges, particularly involving the aminoethyl group.[5] Compare these predicted interactions to known reference inhibitors for each target.
-
Caption: Workflow for in silico target prediction.
Section 3: In Vitro Experimental Protocols
Rationale: Following computational predictions, in vitro assays are essential to validate target engagement and assess the compound's functional effects at the cellular level. Protocols should be selected to directly test the hypotheses generated in Section 2.
Protocol 3.1: Target Engagement - ERK Signaling Pathway
Principle: Constitutive activation of the Raf/MEK/ERK pathway is a hallmark of many cancers, particularly melanomas with BRAF mutations.[7] An inhibitor of the ERK docking domain would be expected to reduce the phosphorylation of ERK (p-ERK) without affecting upstream kinases.
-
Objective: To determine if the compound inhibits ERK activation in a relevant cancer cell line.
-
Cell Line: A375 or SK-MEL-28 human melanoma cells (contain BRAF V600E mutation).
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with vehicle (DMSO) or increasing concentrations of the compound (e.g., 0.1, 1, 10, 25 µM) for 2 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 15 minutes to induce ERK phosphorylation.
-
Lyse the cells and collect protein lysates.
-
Perform Western blotting using primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. Total ERK serves as a loading control.
-
Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-ERK/total ERK ratio indicates pathway inhibition.
-
Protocol 3.2: Cellular Function - Anticancer Activity
Principle: Inhibition of critical survival pathways like ERK should lead to reduced cell viability and potentially induce programmed cell death (apoptosis). The MTT assay is a standard colorimetric method to assess cell viability.[12]
-
Objective: To measure the cytotoxic effect of the compound on cancer cells.
-
Cell Lines: A panel including ERK-dependent cancer cells (A375) and a non-cancerous cell line (e.g., CCD 841 CoTr normal colon cells) to assess selectivity.[12]
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat with a range of compound concentrations (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Normalize data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value.
-
| Parameter | Description | Example Data Point |
| IC50 (A375) | Concentration for 50% viability reduction in melanoma cells. | 8.5 µM |
| IC50 (CCD 841) | Concentration for 50% viability reduction in normal cells. | > 100 µM |
| Selectivity Index | IC50 (Normal) / IC50 (Cancer) | > 11.8 |
| Table 1: Example data summary for cytotoxicity assays. |
Protocol 3.3: Cellular Function - Metabolic Activity (PPAR-γ)
Principle: The classic TZD mechanism involves binding to and activating PPAR-γ, which is highly expressed in adipose tissue and plays a key role in glucose and lipid metabolism.[11][13] This can be measured via a reporter gene assay or by assessing a downstream functional outcome like glucose uptake.
-
Objective: To determine if the compound activates PPAR-γ and promotes glucose uptake.
-
Cell Line: 3T3-L1 pre-adipocytes (differentiated into mature adipocytes).
-
Methodology (Glucose Uptake):
-
Differentiate 3T3-L1 cells into mature adipocytes.
-
Serum-starve the adipocytes for 3 hours.
-
Treat cells with vehicle (DMSO), a positive control (Rosiglitazone, 1 µM), and various concentrations of the test compound for 24 hours.
-
Wash cells and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Add 2-deoxy-D-[³H]-glucose (a radiolabeled glucose analog) and incubate for 10 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A dose-dependent increase in radiolabel uptake, comparable to the positive control, indicates enhanced insulin sensitivity via the PPAR-γ pathway.
-
Section 4: In Vivo Experimental Design
Rationale: In vivo studies are the definitive step to evaluate a compound's efficacy and safety in a whole-organism context. The choice of animal model is critical and should align with the strongest in vitro findings. Common models for TZD derivatives include those for diabetes and cancer.[4][6][10]
Caption: General workflow for in vivo compound validation.
Protocol 4.1: Anticancer Efficacy in a Melanoma Xenograft Model
Principle: This model directly tests the compound's ability to inhibit tumor growth in vivo, validating the in vitro anticancer findings.[6]
-
Objective: To evaluate the antitumor activity of the compound in an A375 melanoma xenograft mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Methodology:
-
Subcutaneously implant A375 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., Dabrafenib), and test compound (e.g., 25 mg/kg, administered via oral gavage or intraperitoneal injection daily).
-
Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of general toxicity.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, collect tumors for downstream analysis (e.g., Western blot for p-ERK) and blood for toxicology assessment.
-
Analysis: Compare the tumor growth curves between groups. A significant reduction in the final tumor volume in the treated group versus the vehicle group demonstrates efficacy.
-
Protocol 4.2: Antidiabetic Efficacy in a Genetic Diabetes Model
Principle: To assess the insulin-sensitizing and glucose-lowering effects characteristic of classic TZDs, a genetically diabetic animal model that mimics type 2 diabetes is used.[4][10][14]
-
Objective: To determine the effect of the compound on hyperglycemia and dyslipidemia in db/db mice.
-
Animal Model: Leptin-receptor deficient db/db mice (a model of obesity and type 2 diabetes).
-
Methodology:
-
Acclimatize db/db mice and measure baseline blood glucose and body weight.
-
Randomize mice into groups (n=8-10 per group): Vehicle control, positive control (Pioglitazone, 10 mg/kg), and test compound (e.g., 25 mg/kg, oral gavage daily).
-
Treat for 28 days.
-
Monitor fasting blood glucose weekly and body weight twice weekly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
Collect terminal blood samples to measure plasma insulin, triglycerides, and cholesterol.
-
Analysis: A significant reduction in fasting blood glucose, improved glucose tolerance in the OGTT, and normalization of lipid levels compared to the vehicle control indicate a potent antidiabetic effect.
-
| Parameter | Vehicle Control | Positive Control | Test Compound |
| Fasting Glucose (mg/dL) | 350 ± 30 | 150 ± 20 | 180 ± 25 |
| Triglycerides (mg/dL) | 200 ± 25 | 110 ± 15 | 130 ± 20 |
| Tumor Volume (mm³) | 1500 ± 200 | 400 ± 100 | 750 ± 150 |
| Table 2: Hypothetical summary of primary endpoint data from in vivo studies. |
References
-
Molelekoa, T., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI. Available from: [Link].
-
Al-Ostath, R., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC. Available from: [Link].
-
Singh, S., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available from: [Link].
-
Alam, M., et al. (2022). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. Available from: [Link].
-
Trivedi, G., et al. (2025). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research. Available from: [Link].
-
Al-Zahrani, A., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. Available from: [Link].
-
S.S, S., et al. (2025). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Research J. Pharm. and Tech. Available from: [Link].
-
Li, L., et al. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. PLoS One. Available from: [Link].
-
Martínez-Pérez, L., et al. (2022). A New Symmetrical Thiazolidinedione Derivative: In Silico Design, Synthesis, and In Vivo Evaluation on a Streptozotocin-Induced Rat Model of Diabetes. MDPI. Available from: [Link].
-
Al-Ghorbani, M., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PMC. Available from: [Link].
-
ResearchGate. (2025). (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Available from: [Link].
-
Vogt, A., et al. (2015). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. ACS Med Chem Lett. Available from: [Link].
-
Costa, M., et al. (2023). Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. MDPI. Available from: [Link].
-
Abdellatif, K., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chem Biol Drug Des. Available from: [Link].
-
Al-Ghorbani, M., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PubMed. Available from: [Link].
-
Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available from: [Link].
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available from: [Link].
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Buy (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride [smolecule.com]
- 4. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpas.com [ijrpas.com]
- 10. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies in mice with 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. This compound belongs to the thiazolidinedione (TZD) class, a scaffold known for a wide range of biological activities.[1] Unlike classic TZDs that primarily function as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists for treating type 2 diabetes, emerging research suggests that derivatives of this scaffold possess a more complex pharmacology.[2][3] Specifically, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione and its analogues have been identified as potential inhibitors of the Extracellular signal-Regulated Kinase (ERK) docking domain and as ligands for the Sigma-1 Receptor (S1R).[4][5][6] This guide offers detailed, application-specific protocols for evaluating its efficacy in murine models of metabolic disease, cancer, and neuropathic pain, alongside essential procedures for compound formulation and toxicological assessment.
Compound Profile & Multifaceted Mechanism of Action
This compound is a heterocyclic compound featuring a five-membered thiazolidine ring with two carbonyl groups at positions 2 and 4, and a 2-aminoethyl substituent at the N3 position.[4] Its hydrochloride salt form generally improves aqueous solubility, which is an advantageous property for in vivo formulation. The versatility of the TZD scaffold allows for substitutions at the 3rd and 5th positions, leading to a diverse range of biological activities.[1]
The mechanism of action for this compound is not singular; it is a multi-target ligand with at least three potential pathways of interest for therapeutic development:
-
PPARγ Agonism: As a member of the TZD family, it is hypothesized to interact with PPARγ.[2] Activation of PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, modulating glucose and lipid metabolism.[1] This pathway is the foundation for the anti-diabetic effects of drugs like Pioglitazone and Rosiglitazone.[3]
-
ERK Pathway Inhibition: The compound has been identified as an inhibitor of the ERK docking domain.[4] The Ras/Raf/MEK/ERK signaling cascade is a critical pathway regulating cellular proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, particularly melanoma.[5] By inhibiting ERK signaling, the compound may exert anti-proliferative and pro-apoptotic effects in cancer cells.
-
Sigma-1 Receptor (S1R) Binding: The 3-(2-aminoethyl)-thiazolidine-2,4-dione scaffold has been reported as a novel chemotype for S1R ligands.[6][7] S1R is a transmembrane protein in the endoplasmic reticulum that has been implicated in numerous neurological disorders, and its ligands are of great interest for treating neuropathic pain.[6][7]
Caption: Potential signaling pathways for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione HCl.
Pre-Experimental Planning & Compound Formulation
Successful in vivo studies hinge on meticulous planning. The choice of animal model is paramount and must align with the therapeutic hypothesis being tested.
| Therapeutic Area | Recommended Mouse Model(s) | Rationale |
| Type 2 Diabetes | Streptozotocin (STZ)-induced C57BL/6 mice | Chemical ablation of pancreatic β-cells induces hyperglycemia, mimicking aspects of type 1 and type 2 diabetes.[2] |
| Dexamethasone-induced diabetic mice | Glucocorticoid treatment induces insulin resistance, a key feature of type 2 diabetes.[3] | |
| Cancer | Subcutaneous Xenograft Model (e.g., A375, B16-F10 melanoma cells in athymic nude or C57BL/6 mice) | Allows for direct measurement of tumor growth inhibition. Melanoma cell lines with BRAF mutations are often dependent on the ERK pathway.[5] |
| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve | A widely used and validated model that produces robust and lasting mechanical allodynia and thermal hyperalgesia.[6] |
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC).
Protocol: Compound Formulation and Administration
Causality: The hydrochloride salt form suggests potential for aqueous solubility. However, many organic compounds require a co-solvent system for complete dissolution and stability at the required concentration for in vivo dosing. The goal is to create a clear, homogenous, and stable solution or suspension for consistent delivery. Oral gavage is a common and effective route for TZD administration in rodent models.[2]
Materials:
-
This compound
-
Vehicle components: Sterile Saline (0.9% NaCl), DMSO (Dimethyl sulfoxide), Tween® 80, Carboxymethylcellulose (CMC)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Adjustable micropipettes
-
Animal feeding needles (for oral gavage)
Step-by-Step Procedure:
-
Determine Final Concentration: Calculate the required stock concentration based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg body weight).
-
Solubility Test: Begin by attempting to dissolve the compound in sterile saline. If it is not fully soluble, a co-solvent system is necessary.
-
Vehicle Preparation (Example): A common vehicle for oral administration is 0.5% CMC with 0.1% Tween® 80 in sterile water. For compounds with poor solubility, a vehicle containing up to 5-10% DMSO can be used.
-
Expert Insight: It is critical to test the vehicle alone in a control group of animals to ensure it does not produce any confounding effects.
-
-
Formulation:
-
Weigh the precise amount of the compound.
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO.
-
Add the remaining vehicle components (e.g., Tween® 80, saline or CMC solution) incrementally while vortexing or sonicating to create a homogenous solution or fine suspension.
-
-
Final Quality Control: Inspect the final formulation to ensure it is free of precipitates. Prepare fresh daily unless stability studies have confirmed longer-term stability at storage conditions (e.g., 4°C).
-
Administration: Administer the formulation via oral gavage using an appropriate gauge feeding needle. The volume should be accurately calculated based on the most recent body weight of each mouse.
General Experimental Workflow
A well-structured workflow ensures reproducibility and minimizes variables. The diagram below outlines the critical phases of a typical in vivo efficacy study.
Caption: A generalized workflow for conducting in vivo efficacy studies in mice.
Detailed In Vivo Protocol: Evaluation of Anti-Diabetic Efficacy
This protocol is adapted from established methods for evaluating TZD derivatives in rodent models of diabetes.[2]
-
Objective: To determine if 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione HCl can ameliorate hyperglycemia in a streptozotocin (STZ)-induced diabetic mouse model.
-
Model: STZ-induced diabetes in C57BL/6 mice.
-
Positive Control: Pioglitazone (a clinically approved TZD).
Step-by-Step Methodology:
-
Acclimatization: House male C57BL/6 mice (8-10 weeks old) for at least one week under standard conditions.
-
Induction of Diabetes:
-
Fast mice for 4-6 hours.
-
Administer a single intraperitoneal (IP) injection of STZ (dissolved fresh in citrate buffer, pH 4.5) at a dose of 150 mg/kg.
-
Return mice to their cages with free access to food and water.
-
Causality: STZ is a glucosamine-nitrosourea compound that is selectively toxic to insulin-producing beta cells in the pancreas, leading to hyperglycemia.
-
-
Confirmation of Diabetes: 72 hours post-STZ injection, measure tail-vein blood glucose after a 4-hour fast. Mice with blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.[2]
-
Grouping and Dosing:
-
Randomly assign diabetic mice into groups (n=7-10 per group).
-
Group 1: Non-diabetic Control (Vehicle only).
-
Group 2: Diabetic Control (Vehicle only).
-
Group 3: Positive Control (e.g., Pioglitazone at 30 mg/kg/day, oral gavage).[2]
-
Group 4-6: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg/day, oral gavage). Dose selection should be informed by literature on similar compounds and preliminary toxicity studies.
-
-
In-Life Monitoring:
-
Record body weight and fasting blood glucose twice weekly.
-
Observe mice daily for any clinical signs of toxicity.
-
-
Terminal Endpoints:
-
At the end of the treatment period, collect terminal blood samples for analysis of insulin, triglycerides, and total cholesterol.[2]
-
Collect pancreas and liver tissues for histological examination and biomarker analysis.
-
Toxicological Assessment
While TZDs are effective anti-diabetic agents, some have been associated with adverse effects, including weight gain, hepatic toxicity, and heart failure.[2][9] Therefore, a concurrent toxicological assessment is a self-validating and essential component of any in vivo study.
Key Monitoring Parameters:
-
Body Weight: A sudden drop in body weight (>15-20%) is a key sign of toxicity. Conversely, some TZDs can cause weight gain due to fluid retention and adipogenesis.[2]
-
Clinical Observations: Daily monitoring for changes in posture, activity, fur condition, and breathing.
-
Serum Biochemistry: At termination, measure liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential hepatotoxicity.
-
Cardiotoxicity Markers: Sub-chronic administration of some TZDs in mice has been shown to alter the expression of genes related to inflammation and oxidative stress in the heart.[9] If cardiotoxicity is a concern, analysis of cardiac tissue for relevant gene expression changes (e.g., cyp1a1, ccl7) can provide valuable mechanistic insight.[9]
References
-
Haynes, K. M., et al. (2013). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Journal of Medicinal Chemistry. Available at: [Link]
-
Pérez-Vásquez, A., et al. (2021). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules. Available at: [Link]
-
ResearchGate. (2022). Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands. Retrieved from [Link]
-
Al-Harbi, N. O., et al. (2023). In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2023). Investigation of Thiazolidine‐2,4‐Dione Derivatives as Acetylcholinesterase Inhibitors: Synthesis, In Vitro Biological Activities and In Silico Studies. Retrieved from [Link]
-
Amer, A., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design. Available at: [Link]
-
Al-Haque, S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances. Available at: [Link]
-
Bakr, R. B., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Scientific Reports. Available at: [Link]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2021). Molecular toxicological alterations in the mouse hearts induced by sub-chronic thiazolidinedione drugs administration. Fundamental & Clinical Pharmacology. Available at: [Link]
-
Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]
Sources
- 1. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 2. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation | MDPI [mdpi.com]
- 9. Molecular toxicological alterations in the mouse hearts induced by sub-chronic thiazolidinedione drugs administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Leukemic Potential of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride in U937 Cells: Application Notes and Protocols
This comprehensive technical guide provides detailed application notes and experimental protocols for investigating the effects of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride on the human U937 leukemia cell line. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematological malignancy research.
Introduction: Targeting Leukemia with Thiazolidinedione Derivatives
The U937 cell line, derived from a human histiocytic lymphoma, is a well-established and widely used model for studying monocytic leukemia.[1] These cells grow in suspension and can be induced to differentiate, making them an invaluable tool for screening potential therapeutic agents.[2][3] Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant interest in cancer research.[1] While initially developed for their anti-diabetic properties, numerous studies have highlighted their potent anti-proliferative and pro-apoptotic effects across various cancer cell lines, including leukemia.[4][5]
Structurally similar compounds to this compound have demonstrated the ability to induce apoptosis and cause cell cycle arrest in U937 cells.[6] The proposed mechanism of action involves the dual inhibition of two critical cell survival signaling pathways: the Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.[6] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[7] By targeting these pathways, this compound presents a promising avenue for the development of novel anti-leukemic therapies.
This guide will provide a framework for characterizing the biological effects of this compound on U937 cells, from initial cytotoxicity screening to detailed mechanistic studies.
Section 1: U937 Cell Culture and Maintenance
1.1. Core Principles of U937 Cell Culture
U937 cells are grown in suspension culture.[2] Proper aseptic technique is paramount to prevent contamination. The cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[3]
1.2. Protocol for Culturing U937 Cells
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][3]
-
Subculturing:
-
Cultures should be maintained at a cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.[8]
-
To passage, aseptically remove a portion of the cell suspension.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new culture flask with fresh, pre-warmed growth medium.[8]
-
Cultures should be split every 2-3 days.
-
-
Cryopreservation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a freezing medium consisting of 90% FBS and 10% DMSO at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot into cryovials and freeze slowly at -80°C using a controlled-rate freezer before transferring to liquid nitrogen for long-term storage.
-
Section 2: Determining the Cytotoxicity Profile (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. A dose-response experiment is necessary to establish the IC50 of this compound in U937 cells. Based on published data for similar thiazolidinedione derivatives in leukemia cell lines, a starting concentration range of 1 µM to 50 µM is recommended for initial screening.[4][5][9]
2.1. Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of growth medium.[9]
-
Compound Preparation: Prepare a 2X stock solution of this compound in growth medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Line | U937 |
| Seeding Density | 1.5 x 10⁴ cells/well (96-well plate)[9] |
| Compound | This compound |
| Concentration Range | 0 - 50 µM (suggested starting range) |
| Incubation Time | 24, 48, 72 hours |
| Assay | MTT or similar viability assay |
Section 3: Analysis of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
3.1. Workflow for Apoptosis Detection
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
3.2. Detailed Protocol for Annexin V/PI Staining
-
Cell Treatment: Seed 5 x 10⁵ U937 cells per well in a 6-well plate and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 to 48 hours.[9] Include a vehicle-treated control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Section 4: Cell Cycle Analysis
Many anti-cancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.
4.1. Protocol for Cell Cycle Analysis
-
Cell Treatment: Seed U937 cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 5: Mechanistic Studies via Western Blotting
To investigate the molecular mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the Raf/MEK/ERK and PI3K/Akt signaling pathways. A decrease in the phosphorylation of ERK and Akt following treatment with the compound would support the proposed mechanism.
5.1. Signaling Pathway Targeted by Thiazolidinediones
Caption: Proposed dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways.
5.2. Protocol for Western Blotting
-
Cell Lysis:
-
Treat U937 cells with the compound for a shorter duration (e.g., 1-6 hours) to capture changes in protein phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies are listed in the table below.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and total Akt as loading controls.
-
| Target Protein | Recommended Antibody (Supplier, Cat. No.) | Expected Size |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology, #4370 | 42, 44 kDa |
| Total ERK1/2 | Cell Signaling Technology, #4695 | 42, 44 kDa |
| Phospho-Akt (Ser473) | Cell Signaling Technology, #4060 | 60 kDa |
| Total Akt | Cell Signaling Technology, #4691 | 60 kDa |
| β-Actin (Loading Control) | Cell Signaling Technology, #8457 | 45 kDa |
References
-
Inhibition of Proliferation in U937 Cells Treated by Blue Light Irradiation and Combined Blue Light Irradiation/Drug. (2020). National Institutes of Health. [Link]
-
U937 (cell line). Wikipedia. [Link]
-
U937 Cell Line - a Model for Monocytic Leukemia Research. Cytion. [Link]
-
Caspase-3 activation assay. (2019). Bio-protocol. [Link]
-
U937 Cell Line - a Model for Monocytic Leukemia Research. Cytion. [Link]
-
4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms. (2017). National Institutes of Health. [Link]
-
U937 Cells. Cytion. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). National Institutes of Health. [Link]
-
The U937 cell line was seeded at 2 x 10⁵ cells per well 100 ng fentanyl... ResearchGate. [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Caspase‐3 activation activity of some representative compounds. U937... ResearchGate. [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). ScienceDirect. [Link]
-
Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. (2010). National Institutes of Health. [Link]
-
Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. (2022). ResearchGate. [Link]
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. (2013). National Institutes of Health. [Link]
-
Western blot band for Erk and phopho(p) - Erk. ResearchGate. [Link]
-
Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling. (2013). PubMed. [Link]
-
The effect of compound 5 at IC50 and 2 x IC50 concentrations on the... ResearchGate. [Link]
-
Cytotoxicity (IC50, μM) of the synthesized compounds (9b), (9e) and (9f) against the MCF-7 breast cell line. ResearchGate. [Link]
-
ERK activity and cell viability IC50. A, correlations between cell... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Permuted 2,4-thiazolidinedione (TZD) analogs as GLUT inhibitors and their in-vitro evaluation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Permuted 2,4-thiazolidinedione (TZD) analogs as GLUT inhibitors and their in-vitro evaluation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A Versatile Scaffold in Oncology
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride belongs to the thiazolidinedione (TZD) class of heterocyclic compounds.[1] Initially recognized for their therapeutic applications in managing type 2 diabetes, TZDs have emerged as a promising scaffold in cancer research.[2] Extensive studies have revealed their potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities across a wide spectrum of cancer cell lines, including but not limited to breast, prostate, lung, colon, and leukemia.[1][3] The structural versatility of the TZD core allows for modifications that can fine-tune its biological activity, leading to the development of derivatives with enhanced potency and target selectivity. This guide provides an in-depth exploration of the application of this compound and its analogs in cancer research, detailing its mechanism of action and providing robust protocols for its investigation.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
The anticancer effects of this compound and its related compounds are multifaceted, primarily revolving around the inhibition of key signaling pathways that are frequently dysregulated in cancer. Evidence points towards a dual inhibitory role against the Raf/MEK/ERK (MAPK) and PI3K/Akt signaling cascades, two central pathways that govern cell proliferation, survival, and differentiation.[4][5] A structurally related compound, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has been identified as a dual inhibitor of these pathways, suggesting a similar mode of action for the parent compound.[5]
Furthermore, certain derivatives of this compound class have been shown to be selective inhibitors of sphingosine kinase 2 (SphK2) .[6] SphK2 is a crucial enzyme in the sphingolipid metabolic pathway, producing sphingosine-1-phosphate (S1P), a signaling molecule implicated in cancer progression.[7] Inhibition of SphK2 can suppress oncogenic signaling and induce apoptosis in cancer cells.[7]
The downstream effects of inhibiting these pathways are profound and converge on the machinery of apoptosis. Thiazolidinedione derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (like Bcl-2 and Bcl-xL) and an increase in pro-apoptotic members (like Bax and Bak).[1] This shift in the balance ultimately leads to the activation of caspases and the execution of programmed cell death.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)\nDownregulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)\nUpregulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="3-(2-Aminoethyl)-1,3-\nthiazolidine-2,4-dione\nhydrochloride", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SphK2 [label="SphK2", fillcolor="#F1F3F4", fontcolor="#202124"]; S1P [label="S1P", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; RTK -> PI3K; PI3K -> Akt; Akt -> Proliferation; Akt -> Bcl2 [arrowhead=tee]; Compound -> Raf [arrowhead=tee, color="#4285F4"]; Compound -> PI3K [arrowhead=tee, color="#4285F4"]; Compound -> SphK2 [arrowhead=tee, color="#4285F4"]; SphK2 -> S1P; S1P -> Proliferation; Bcl2 -> Apoptosis [arrowhead=tee]; Bax -> Apoptosis; }
Figure 1: Proposed mechanism of action.Quantitative Data: In Vitro Efficacy
While extensive data for this compound is still emerging, the broader class of thiazolidinedione derivatives has demonstrated significant cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines. The following table summarizes representative GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values for various thiazolidinedione analogs, providing a benchmark for expected efficacy.
| Derivative Class | Cancer Type | Cell Line | Activity (µM) | Metric | Reference |
| 5-benzylidene-thiazolidinone | Breast Cancer | MCF-7 | 0.401 | GI50 | [3][8] |
| 5-benzylidene-thiazolidinone | Prostate Cancer | PC-3 | 2.29 | GI50 | [3][8] |
| 5-benzylidene-thiazolidinone | Colon Cancer | SW-620 | <0.02 | GI50 | [8] |
| 5-benzylidene-thiazolidinone | Leukemia | MOLT-4 | <0.01 | GI50 | [8] |
| 2,4-dioxothiazolidine | Liver Cancer | HepG2 | 2.04 | IC50 | [9] |
| 2,4-dioxothiazolidine | Breast Cancer | MCF-7 | 1.21 | IC50 | [9] |
| Indole-Thiazolidinedione | Breast Cancer | MCF-7 | ~10-20 | IC50 | [1] |
| Indole-Thiazolidinedione | Prostate Cancer | PC3 | ~15-25 | IC50 | [1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for evaluating the anticancer properties of this compound in a laboratory setting. These are adaptable methods and may require optimization based on the specific cell lines and equipment used.
// Nodes start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mtt [label="1. Cell Viability Assay (MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="2. Apoptosis Assay (Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="3. Mechanism of Action (Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; invivo [label="4. In Vivo Efficacy (Xenograft Model)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Data Analysis & Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> mtt; mtt -> apoptosis; apoptosis -> western; western -> invivo; invivo -> end; }
Figure 2: General experimental workflow.Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.[1][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO and make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[1][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[12]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[13]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Western Blot Analysis of Signaling Pathways
This technique is used to assess the phosphorylation status of key proteins in the Raf/MEK/ERK and PI3K/Akt pathways.[14][15]
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt[14]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound as described for the apoptosis assay. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel for electrophoresis.[14] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST.[14] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of the compound using a subcutaneous xenograft model in immunodeficient mice.[7][16][17]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line known to be sensitive to the compound in vitro
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells, resuspended in sterile PBS or a PBS/Matrigel mixture, into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly.[16]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of compounds for anticancer drug development. Their ability to target multiple critical signaling pathways provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of these molecules. Future research should focus on elucidating the precise molecular interactions with their targets, optimizing the structure-activity relationship to enhance potency and selectivity, and evaluating their efficacy in combination with other anticancer agents.
References
- Creighton, C. J., & Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 129-143). Humana Press.
- Lee, J. H., Park, S. Y., & Baek, S. H. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(3), 133–138.
- Li, Q., et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Bioorganic & Medicinal Chemistry Letters, 20(15), 4526-4530.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing. BenchChem.
- BenchChem. (2025). thiazolidinedione derivatives as potential anticancer agents. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C. BenchChem.
- Lakshmanan, I., & Batra, S. K. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(13), e1152.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
- Iovine, B., et al. (2018).
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- El-Gohary, N. S. M., & Shaaban, M. I. (2021). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 115, 105234.
- National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program.
- ICT. (n.d.). Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Iovine, B., et al. (2018). Effects of TZD compounds (AC1–AC26) on cell viability MTT assays were performed in MCF7 (A) and PC3 (B) cells as reported in the Materials and Methods section.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- Various Authors. (2012). Western blot band for Erk and phopho(p)-Erk.
- Russo, G. L., et al. (2023). Western blot analysis of p-AKT-AKT (panels (a,c)), pERK1/2-ERK (panels (b,d))...
- Li, Q., et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)
- Ren, S., et al. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. PLoS One, 8(2), e56471.
Sources
- 1. Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride as a Putative ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for the investigation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride as a potential inhibitor of the Extracellular signal-regulated kinase (ERK) signaling pathway. While the direct inhibitory activity of this specific compound on ERK is not extensively documented in peer-reviewed literature, its structural analogs, particularly those featuring a benzylidene moiety at the C5 position, have been identified as ERK docking domain inhibitors. This guide is therefore structured to enable researchers to systematically evaluate the compound's efficacy and mechanism of action, thereby generating the foundational data necessary for its characterization. We present detailed protocols for compound handling, cell-based assays to measure ERK pathway inhibition, and functional assays to assess downstream cellular consequences.
Introduction: The ERK Signaling Pathway and the Rationale for its Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a critical intracellular signaling cascade that transduces signals from a variety of extracellular stimuli to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][2] The pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAP3K), typically a Raf kinase, a MAPK kinase (MAP2K or MEK), and a MAPK (ERK).[3] Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), Ras is activated, which in turn recruits and activates Raf. Raf then phosphorylates and activates MEK1/2, which are dual-specificity kinases that phosphorylate ERK1 and ERK2 (ERK1/2) on specific threonine and tyrosine residues.[3] Activated, phosphorylated ERK (p-ERK) can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular function.[4]
Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] While inhibitors targeting upstream components like Raf and MEK have been developed, the emergence of resistance necessitates the exploration of novel inhibitory mechanisms, including the direct inhibition of ERK.
The thiazolidine-2,4-dione (TZD) scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.[6][7] While the specific compound this compound is not well-characterized as an ERK inhibitor, related compounds have shown promise. For instance, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione has been reported to function as an ERK docking domain inhibitor, preventing ERK from binding to its substrates.[8] This suggests that the core 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione structure may serve as a valuable starting point for developing novel ERK inhibitors.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 19382-49-1 | [9] |
| Molecular Formula | C₅H₉ClN₂O₂S | [9] |
| Molecular Weight | 196.66 g/mol | [9] |
| Melting Point | 227-228 °C | [9] |
| Appearance | Solid | N/A |
| Purity | ≥95% (recommended) | [10] |
Solubility and Storage:
-
Storage: Store the solid compound desiccated at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in solution over time should be experimentally verified.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical ERK signaling pathway and a general workflow for evaluating the inhibitory potential of this compound.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the putative point of inhibition.
Caption: A streamlined workflow for the characterization of the inhibitor.
Experimental Protocols
4.1. Protocol 1: Preparation of Stock and Working Solutions
Causality: Proper preparation of the inhibitor is critical for accurate and reproducible results. A high-concentration stock in an organic solvent like DMSO is necessary due to the likely poor aqueous solubility of the compound. Serial dilutions are then made to achieve the desired final concentrations in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution Preparation (e.g., 50 mM):
-
Aseptically weigh the required amount of this compound (Molecular Weight: 196.66 g/mol ).
-
Dissolve the compound in the appropriate volume of sterile, anhydrous DMSO to achieve a 50 mM stock solution. For example, to make 1 mL of a 50 mM stock, dissolve 9.83 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare fresh working solutions for each experiment. Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and is at a non-toxic level (e.g., ≤ 0.1%).
-
4.2. Protocol 2: Western Blot Analysis of ERK Phosphorylation
Causality: This protocol directly assesses the compound's ability to inhibit ERK activation by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK. A reduction in the p-ERK/total ERK ratio upon treatment with the compound would indicate successful inhibition of the pathway.
Materials:
-
Selected cancer cell line with a constitutively active or inducible ERK pathway (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound working solutions
-
Growth factor (e.g., EGF) if the pathway is not constitutively active
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours if you plan to induce ERK phosphorylation with a growth factor.
-
Pre-treat cells with various concentrations of the inhibitor (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, the membrane can be stripped and re-probed for total ERK to ensure equal protein loading.
-
Incubate the membrane with a stripping buffer, wash, block, and then probe with the total ERK antibody following the same procedure as for the p-ERK antibody.
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-ERK and total ERK using image analysis software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the control.
-
4.3. Protocol 3: MTT Cell Viability Assay
Causality: This assay measures the metabolic activity of cells, which is often correlated with cell viability and proliferation. By inhibiting the pro-proliferative ERK pathway, the compound is expected to reduce cell viability, which can be quantified using this colorimetric assay.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., a serial dilution based on the p-ERK IC50). Include a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of the inhibitor that causes 50% reduction in cell viability).
-
Data Interpretation and Further Steps
-
Primary Efficacy: A dose-dependent decrease in the p-ERK/total ERK ratio is the primary indicator of target engagement. The IC50 value derived from this experiment will guide the concentrations used in functional assays.
-
Functional Consequences: A corresponding dose-dependent decrease in cell viability, as measured by the MTT assay, will demonstrate the functional consequence of ERK pathway inhibition by the compound.
-
Selectivity: It is important to note that this compound and its analogs may have off-target effects. For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway or SphK2.[1][3] Therefore, further studies, such as a broad kinase screening panel, would be necessary to fully characterize the selectivity profile of this compound.
Conclusion
While this compound is not a well-established ERK inhibitor, its structural relationship to known ERK docking domain inhibitors makes it a compound of interest for further investigation. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate its potential as an ERK pathway inhibitor and to characterize its effects on cancer cell viability. A thorough and stepwise approach, as described herein, is essential for generating high-quality, reproducible data that will elucidate the therapeutic potential of this and related compounds.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Qiagen. (n.d.). Understanding the ERK/MAPK Signaling Pathway. GeneGlobe. Retrieved from [Link]
-
Wikipedia. (2023, December 27). MAPK/ERK pathway. Retrieved from [Link]
-
Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 10(2), 396-405. Retrieved from [Link]
-
Liu, K., et al. (2013). Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent. PLoS ONE, 8(2), e56471. Retrieved from [Link]
-
Jung, K.-Y., et al. (2013). Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling. Organic & Biomolecular Chemistry, 11(22), 3706-3732. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Reagentia. (n.d.). 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg). Retrieved from [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
-
Wikipedia. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Retrieved from [Link]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. Retrieved from [Link]
Sources
- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazolidines of potential anti-proliferation properties against esophageal squamous cell carcinoma via ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-(2-Amino-ethyl)-thiazolidine-2,4-dione | CymitQuimica [cymitquimica.com]
- 9. Buy (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride [smolecule.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Note: Structural Elucidation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride using NMR and Mass Spectrometry
Introduction
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring the thiazolidinedione (TZD) core. The TZD scaffold is a key pharmacophore in medicinal chemistry, most notably found in the "glitazone" class of antidiabetic drugs.[1] Beyond this, TZD derivatives are explored for a wide range of biological activities, including anticancer and antioxidant properties.[2] The title compound, with its reactive aminoethyl side chain, serves as a versatile building block in the synthesis of more complex molecules and novel drug candidates.[2][3]
Accurate structural confirmation and purity assessment are critical checkpoints in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for the unambiguous characterization of such small molecules. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS delivers precise molecular weight data and insights into the molecule's fragmentation patterns, further confirming its structure.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical workflows for characterizing this compound using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For a hydrochloride salt like the title compound, the choice of a suitable deuterated solvent is paramount to ensure complete dissolution and minimize interference with the signals of interest.[4]
Predicted NMR Data
Based on the known structure of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione and spectral data from analogous TZD derivatives, the following signals can be anticipated.[5][6][7]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.2 | Broad Singlet | 3H | -NH₃⁺ | Protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to exchange and quadrupolar effects. |
| ~4.3 | Singlet | 2H | S-CH₂ -C=O | Protons adjacent to sulfur and a carbonyl group are significantly deshielded. No adjacent protons result in a singlet. |
| ~3.8 | Triplet | 2H | N-CH₂ -CH₂ | Protons on the carbon attached to the ring nitrogen are deshielded by the imide functionality. Coupled to the adjacent CH₂. |
| ~3.1 | Triplet | 2H | CH₂-CH₂ -NH₃⁺ | Protons on the carbon adjacent to the ammonium group are deshielded. Coupled to the adjacent CH₂. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172 | C =O (C4) | Carbonyl carbons are highly deshielded, appearing far downfield. |
| ~170 | C =O (C2) | Carbonyl carbons are highly deshielded, appearing far downfield. |
| ~45 | S-C H₂-C=O | Methylene carbon in the heterocyclic ring, deshielded by adjacent sulfur and carbonyl groups. |
| ~40 | N-C H₂-CH₂ | Aliphatic carbon attached to the ring nitrogen. |
| ~35 | CH₂-C H₂-NH₃⁺ | Aliphatic carbon adjacent to the terminal ammonium group. |
Experimental Protocol: NMR Analysis
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR analysis. For the less sensitive ¹³C NMR, a more concentrated sample of 25-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent Selection & Dissolution: Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity. It also has the advantage of having a high boiling point, which can aid in dissolving difficult samples with gentle heating.[4] Vortex the vial until the sample is fully dissolved.
-
Filtration and Transfer: To ensure a high-quality spectrum with sharp lines, it is crucial to remove any particulate matter.[9] Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be at least 4 cm (~0.5-0.6 mL).[10]
-
Instrument Setup: Wipe the outside of the NMR tube clean before inserting it into the spectrometer. Use the deuterium signal from the solvent to "lock" the magnetic field, and then perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, significantly more scans (e.g., 1024 or more) will be required.
-
-
Data Processing:
-
Apply standard processing steps: Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
For the ¹H spectrum, integrate the peak areas to determine the relative number of protons and identify the splitting patterns (multiplicities).
-
Assign all peaks to their corresponding atoms in the molecular structure, cross-referencing with the predicted data in Tables 1 and 2.
-
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a polar compound like this compound, Electrospray Ionization (ESI) is the ideal method. ESI is a soft ionization technique that generates intact molecular ions from solution, making it perfect for determining molecular weight.[11][12]
Predicted Mass Spectral Data
In the ESI source, the hydrochloride salt will dissociate, and the free base (C₅H₈N₂O₂S, Mol. Wt. ≈ 160.03 Da) will be protonated. Therefore, analysis in positive ion mode is required.
Table 3: Predicted High-Resolution MS and MS/MS Fragments
| m/z (Exact Mass) | Formula | Assignment |
|---|---|---|
| 161.0385 | [C₅H₉N₂O₂S]⁺ | [M+H]⁺ of the free base |
| 117.0483 | [C₄H₅N₂OS]⁺ | [M+H]⁺ - C₂H₄N (loss of ethylamine) |
| 102.9908 | [C₃H₃O₂S]⁺ | Fragmentation of the ring |
| 74.0245 | [C₂H₄OS]⁺ | Fragmentation of the ring |
| 44.0495 | [C₂H₆N]⁺ | Ethylamine fragment |
Experimental Protocol: ESI-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. A common solvent system for ESI is 50:50 acetonitrile/water with 0.1% formic acid. The acid helps to promote protonation, enhancing the signal in positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.
-
Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to typical values for small molecule analysis. These may require optimization for the specific instrument.
-
Set the mass analyzer to operate in positive ion mode .
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion with a syringe pump or through an LC system.
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z ≈ 161.04) as the precursor ion. Apply collision-induced dissociation (CID) energy to fragment the ion and record the resulting product ions.
-
-
Data Analysis:
-
In the full scan spectrum, locate the peak corresponding to the calculated exact mass of the [M+H]⁺ ion (161.0385). The observed mass should be within 5 ppm of the theoretical mass for confident identification.
-
Analyze the MS/MS spectrum to identify the fragment ions. Propose a fragmentation pathway that is chemically reasonable and consistent with the observed product ions, such as those listed in Table 3. The fragmentation of thiazolidinediones often involves cleavages within the heterocyclic ring or at the substituent bonds.[13][14]
-
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of this compound. ¹H and ¹³C NMR confirm the atomic connectivity and chemical environment of the hydrogen and carbon skeleton, while high-resolution ESI-MS validates the elemental composition and offers further structural confirmation through predictable fragmentation patterns. The protocols and expected data presented in this note serve as a robust guide for researchers, ensuring high-quality, reliable, and reproducible analytical results in the development of novel TZD-based compounds.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC - NIH. [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (n.d.). Oxford Academic. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Chromatography Today. [Link]
-
¹³C-NMR data for the prepared thiazolidinones (4a-e). (n.d.). ResearchGate. [Link]
-
Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2025). Spectroscopy Online. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC - NIH. [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). PMC - PubMed Central. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (n.d.). MDPI. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]
-
Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. (2022). RSC Publishing. [Link]
-
Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones. (n.d.). SciSpace. [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]
-
Sample Preparation. (n.d.). University College London. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2019). PMC - PubMed Central. [Link]
-
How to make an NMR sample. (n.d.). University of Ottawa. [Link]
-
MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2005). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). ResearchGate. [Link]
-
3-(2-ammonioethyl)thiazolidine-2,4-dione. (n.d.). SpectraBase. [Link]
-
Possible mass fragmentation of 2-(3-(4-fluorophenyl). (n.d.). ResearchGate. [Link]
-
Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. (2022). PubMed. [Link]
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. (n.d.). ACS Publications. [Link]
-
Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands. (2022). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride for studying Raf/MEK/ERK pathway
A Guide to Utilizing 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride as a Precursor for Pathway Inhibitors
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Targeting a Central Signaling Axis in Disease
The Raf/MEK/ERK pathway, a cornerstone of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activation, typically initiated by growth factors binding to receptor tyrosine kinases, triggers a sequential phosphorylation cascade: Ras activates Raf, which in turn phosphorylates and activates MEK, culminating in the activation of ERK.[1] The activated, phosphorylated form of ERK (p-ERK) then translocates to the nucleus to regulate transcription factors, driving cellular programs.
Given its central role, the aberrant activation of the Raf/MEK/ERK pathway is a frequent driver in a multitude of human cancers, making it a high-priority target for therapeutic intervention. Researchers and drug development professionals constantly seek novel chemical entities that can selectively modulate this pathway to understand its complex biology and develop next-generation treatments.
This guide focuses on the strategic use of This compound , a key chemical scaffold, for studying the Raf/MEK/ERK pathway. While not a potent inhibitor in its native form, this compound serves as a crucial building block for synthesizing a class of highly effective pathway inhibitors. We will delve into the mechanism of these derivatives, provide detailed protocols for their application and validation, and explain the scientific rationale behind the experimental design.
The Scientific Rationale: From Scaffold to Specific Inhibitor
The compound This compound belongs to the thiazolidinedione (TZD) class of heterocyclic compounds.[2] In its basic form, it is best understood as a synthetic precursor.[2] Research has demonstrated that modifications to the TZD core, particularly at the C5 position of the thiazolidine ring, can yield potent and specific inhibitors of the ERK signaling pathway.
Mechanism of Action: ERK Docking Domain Inhibition
Unlike many kinase inhibitors that compete with ATP at the enzyme's active site, derivatives of the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione scaffold often function as ERK docking domain inhibitors .[3][4][5] ERK possesses specific docking sites, such as the D-recruitment site (DRS), which are separate from the ATP-binding pocket.[3] These domains are essential for recognizing and binding to downstream substrates like the kinase RSK-1 or transcription factors like Elk-1.[4]
By binding to these docking domains, the TZD derivatives physically obstruct the protein-protein interactions between ERK and its substrates. This allosteric inhibition prevents the phosphorylation of downstream targets, effectively shutting down the pathway's output without interfering with ATP binding. This mechanism offers a potential for greater specificity compared to traditional ATP-competitive inhibitors, as the docking domains have unique structural features not conserved across all kinases.[3][4]
For the purpose of the following protocols, we will use (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione as a representative active derivative, which has been shown to bind ERK2 and inhibit cancer cell proliferation.[6]
Visualizing the Mechanism and Workflow
To clarify the points of intervention and the experimental logic, the following diagrams are provided.
Caption: The Raf/MEK/ERK signaling cascade and the point of intervention for TZD-based ERK docking domain inhibitors.
Experimental Protocols and Methodologies
The following protocols provide a self-validating system to assess the efficacy of a TZD-based ERK inhibitor. The core principle is to measure the direct target engagement (reduction of p-ERK's downstream substrates) and the subsequent cellular consequences (e.g., reduced viability).
Part 1: Preparation of Inhibitor Stock Solution
-
Causality: Thiazolidinedione derivatives often have poor aqueous solubility. A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary for accurate and reproducible dosing in aqueous cell culture media.[7][8] The final DMSO concentration in the culture must be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
Protocol:
-
Weighing: Accurately weigh out 5 mg of the representative inhibitor, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (Formula Weight: ~320.37 g/mol ).
-
Dissolution: Dissolve the compound in sterile-filtered DMSO to create a 10 mM stock solution.
-
Calculation: 5 mg / 320.37 g/mol = 15.6 µmol. Volume for 10 mM stock = 15.6 µmol / 10 mmol/L = 1.56 mL DMSO.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Part 2: Cell Culture and Treatment
-
Causality: The choice of cell line is critical. To study an ERK pathway inhibitor, it is ideal to use a cell line known to have an activated or "hyperactive" Raf/MEK/ERK pathway, often due to mutations in BRAF or RAS (e.g., A375 melanoma, HCT-116 colon cancer). A non-transformed cell line can be used as a control to assess selectivity and general toxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and recover for 18-24 hours in complete growth medium.
-
Serum Starvation (Optional but Recommended): To reduce basal ERK activity, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours before treatment.
-
Inhibitor Treatment: Prepare serial dilutions of the TZD inhibitor from the 10 mM DMSO stock in the appropriate cell culture medium.
-
Example Dilutions: For a final concentration range of 1 µM to 50 µM.
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired final concentration of the inhibitor. Include a "Vehicle Control" group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest inhibitor dose.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
Part 3: Western Blot Analysis of Pathway Inhibition
-
Causality: Western blotting is the gold standard for directly visualizing the phosphorylation status of key proteins in a signaling cascade. A successful ERK docking domain inhibitor should not necessarily reduce the phosphorylation of ERK itself (p-ERK), as MEK can still phosphorylate it. Instead, the key readout is the reduced phosphorylation of a direct ERK substrate, such as RSK1. The ratio of the phosphorylated protein to the total amount of that protein normalizes for any differences in protein loading.[10]
Protocol:
-
Cell Lysis: After treatment, place culture plates on ice. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Collect the lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg), boil in Laemmli sample buffer, and load onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting for p-RSK1 and p-ERK:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RSK1 (p-RSK1) or phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing for Total Protein:
-
To ensure equal loading, the same membrane must be probed for the total, non-phosphorylated forms of the proteins.
-
Incubate the membrane in a stripping buffer to remove the first set of antibodies.
-
Wash, re-block, and re-probe the membrane with primary antibodies against total RSK1, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Part 4: Assessing Crosstalk - The PI3K/Akt Pathway
-
Causality: Some TZD derivatives have been identified as dual inhibitors of both the Raf/MEK/ERK and PI3K/Akt signaling pathways.[10] It is crucial to test for this possibility to understand the compound's full mechanism of action. This is done by probing for the phosphorylation of Akt at Serine 473.[10]
Protocol:
-
Using the same lysates generated in Part 3, perform a separate Western blot.
-
Follow the immunoblotting protocol as described above, but use a primary antibody specific for phosphorylated Akt (p-Akt Ser473) .
-
Strip and re-probe the membrane for total Akt to normalize the data. A significant reduction in the p-Akt/total Akt ratio indicates inhibition of the PI3K/Akt pathway.
Caption: A comprehensive workflow for evaluating a TZD-based ERK pathway inhibitor.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Summary of Expected Outcomes and Interpretation
| Assay | Endpoint Measured | Expected Result with Effective Inhibitor | Interpretation |
| Western Blot | Ratio of p-RSK1 / Total RSK1 | Dose-dependent decrease | Primary Endpoint: Successful inhibition of ERK's kinase activity on its downstream substrate. Confirms target engagement. |
| Western Blot | Ratio of p-ERK / Total ERK | No change or slight increase | An ERK docking domain inhibitor does not block MEK from phosphorylating ERK. A slight increase can occur due to feedback loop disruption. |
| Western Blot | Ratio of p-Akt / Total Akt | Dose-dependent decrease | Indicates the compound is a dual inhibitor, also affecting the PI3K/Akt pathway. |
| Cell Viability Assay | Cell viability (e.g., MTT absorbance) | Dose- and time-dependent decrease | Demonstrates a functional cellular consequence of pathway inhibition, such as reduced proliferation or induction of apoptosis. |
Calculating IC50 Values: For the cell viability assay, results should be plotted as percent viability versus inhibitor concentration (on a log scale). A non-linear regression analysis can then be used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.[11][12]
Conclusion and Future Directions
This compound is a valuable chemical tool, not as a direct inhibitor, but as a foundational scaffold for the synthesis of potent ERK pathway modulators. The derivatives synthesized from this core structure primarily act by inhibiting the ERK docking domain, a mechanism that offers a promising alternative to traditional ATP-competitive kinase inhibitors. By following the integrated workflow of cell treatment, Western blotting for direct and crosstalk pathway components, and functional cell viability assays, researchers can robustly characterize the efficacy and specificity of novel TZD-based compounds. This systematic approach ensures that the mechanism of action is clearly elucidated, providing a solid foundation for further preclinical and drug development efforts targeting the deregulated Raf/MEK/ERK pathway in cancer and other diseases.
References
-
Fletcher, S., et al. (2015). A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. PMC. Retrieved from [Link]
-
Shapiro, P., et al. (2005). Identification of novel extracellular signal-regulated kinase docking domain inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shapiro, P., et al. (2011). Characterization of ERK docking domain inhibitors that induce apoptosis by targeting Rsk-1 and caspase-9. BMC Cancer. Retrieved from [Link]
-
Li, Q., et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Open-i. (n.d.). Western blot and protein abundance ratio for pAkt/tAkt. Open-i. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. PubMed Central. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in A431 Cells. LI-COR Biosciences. Retrieved from [Link]
-
ResearchGate. (2025). Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ERK activity and cell viability IC50. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. Retrieved from [Link]
-
Jung, K-Y., et al. (2013). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 3-(2-Aminoethyl)-5-(4-(difluoromethoxy)benzylidene)thiazolidine-2,4-dione 5g. Dana Bioscience. Retrieved from [Link]
-
PubMed Central. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel extracellular signal-regulated kinase docking domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of ERK docking domain inhibitors that induce apoptosis by targeting Rsk-1 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride in PI3K/Akt Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PI3K/Akt Pathway and the Quest for Novel Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule inhibitors are invaluable tools for dissecting the intricacies of this pathway and for the development of novel anticancer agents.[4]
The thiazolidinedione scaffold is a versatile heterocyclic moiety that has been explored for a wide range of biological activities, including the inhibition of various kinases.[5] This document provides a comprehensive guide for the investigation of novel compounds bearing this scaffold, using 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride as a representative example, in the context of PI3K/Akt signaling research. While the specific activity of this compound against PI3K/Akt is not extensively documented in publicly available literature, the protocols herein provide a robust framework for its evaluation.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 19382-49-1 | [6][7] |
| Molecular Formula | C₅H₉ClN₂O₂S | [6] |
| Molecular Weight | 196.66 g/mol | [6] |
| Melting Point | 227-228 °C | [6] |
Safety and Handling
Researchers should always consult the material safety data sheet (MSDS) before handling any chemical. For this compound and similar compounds, general safety precautions include:
-
Handling in a well-ventilated area.[8]
-
Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8][9]
-
Avoiding the formation of dust and aerosols.
-
Washing hands thoroughly after handling.[8]
Experimental Workflows for Compound Evaluation
The following sections detail the experimental protocols to assess the effect of this compound on the PI3K/Akt signaling pathway.
Figure 2: The PI3K/Akt signaling pathway and a potential point of inhibition.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of the test compound to inhibit the enzymatic activity of PI3K.
Materials:
-
Recombinant PI3K enzyme
-
Kinase assay buffer
-
Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit or similar
-
This compound
-
Microplate reader
Procedure (based on a generic ADP-Glo™ assay):
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a multi-well plate, add the diluted compound, the recombinant PI3K enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at the optimal temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The results from the aforementioned experiments should be presented clearly and quantitatively.
Table 1: Hypothetical Cell Viability Data for this compound
| Concentration (µM) | % Cell Viability (MTT, 48h) | % Cell Viability (CellTiter-Glo, 48h) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 95.2 | 98.1 |
| 5 | 80.5 | 85.3 |
| 10 | 62.1 | 65.8 |
| 25 | 45.3 | 48.2 |
| 50 | 20.7 | 22.5 |
| 100 | 8.9 | 10.1 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Treatment | p-Akt/Total Akt Ratio | p-S6/Total S6 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Compound (10 µM) | 0.45 | 0.52 |
| Compound (50 µM) | 0.12 | 0.18 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential modulator of the PI3K/Akt signaling pathway. By systematically evaluating its effects on cell viability, protein phosphorylation, and direct enzymatic activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is imperative to perform these experiments with appropriate controls and to validate any significant findings in multiple cell lines and experimental systems.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 14, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2017). ACS Omega, 2(10), 6933–6940. [Link]
-
3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride. (n.d.). Reagentia. Retrieved January 14, 2026, from [Link]
-
CellTiter-Glo Assay. (n.d.). Oslo University Hospital. Retrieved January 14, 2026, from [Link]
- Alegaon, S. G., Alagawadi, K. R., Pawar, S. M., Vinod, D., & Rajput, U. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research, 23(2), 856-866.
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2019). Molecules, 24(19), 3531.
- Chen, H., Fan, Y. H., Natarajan, A., et al. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & medicinal chemistry letters, 14(21), 5401–5405.
- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances, 11(63), 39958-39973.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in molecular biology (Clifton, N.J.), 1120, 121–139.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR protocols, 6(1), 103605.
- Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. (2010). Bioorganic & medicinal chemistry letters, 20(15), 4526–4530.
- SAFETY DATA SHEET. (2024, December 2). TCI EUROPE N.V.
- PI3K/AKT signalling p
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio.
- How to Use Inhibitors. (n.d.). Sigma-Aldrich.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry, 59(24), 11136–11146.
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4192.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- safety d
- Safety Data Sheet. (2025, January 18). AA Blocks.
- Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. (2013). PloS one, 8(2), e56471.
- PI3K/Akt/mTOR. (n.d.). DC Chemicals.
- PI3K/Akt/mTOR inhibitors. (n.d.). Adooq Bioscience.
- Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. (2012). ACS Medicinal Chemistry Letters, 3(10), 844–848.
- Mechanism of Action of Thiazolidin-2,4-dione. (2022, October 18). MDPI Encyclopedia.
- Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. (2026). Research Journal of Pharmacy and Technology, 19(1), 1-8.
- Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber, 27(3), 64-66.
- PI3K/Akt signalling pathway and cancer. (2004). Cancers, 4(4), 521-538.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. protocols.io [protocols.io]
- 4. promega.com [promega.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Synthesis Overview
The synthesis of this compound is typically achieved in two primary stages. First, the core heterocyclic structure, 2,4-thiazolidinedione (TZD), is formed. Second, the aminoethyl side chain is introduced via N-alkylation. Each stage presents unique challenges that can significantly impact the overall yield and purity.
Caption: High-level workflow for the two-stage synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the initial 2,4-thiazolidinedione (TZD) synthesis so low?
A low yield in the first stage is one of the most common hurdles. It typically stems from incomplete hydrolysis of the 2-imino-4-thiazolidinone intermediate.[1] This intermediate forms rapidly when thiourea and chloroacetic acid condense, but its conversion to the final dione requires prolonged heating under strong acidic conditions (e.g., concentrated HCl) to cleave the exocyclic imine bond.[1][2] Insufficient reflux time or inadequate acid concentration will leave a significant amount of this intermediate in your crude product, which can be difficult to separate.
Q2: I'm struggling with the N-alkylation step. Why isn't the reaction going to completion?
The imide proton on the TZD ring is acidic due to the two flanking carbonyl groups, but it is not as reactive as a simple amine.[3] Successful alkylation depends on three critical factors:
-
Choice of Base: A sufficiently strong, non-nucleophilic base is required to deprotonate the imide nitrogen, forming the nucleophilic anion. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA).[4][5]
-
Solvent: An anhydrous polar aprotic solvent like DMF or acetone is crucial to dissolve the TZD anion and prevent side reactions.
-
Alkylating Agent: The reactivity of your 2-aminoethyl source is key. Using it directly can lead to side reactions, as discussed below.
Q3: Is it necessary to use a protecting group for the aminoethyl side chain?
Yes, this is highly recommended and often essential for achieving a good yield and clean product. Attempting to use an unprotected reagent like 2-bromoethylamine hydrobromide directly is problematic. The free primary amine can compete as a nucleophile, leading to self-condensation, polymerization, or reaction with another molecule of the alkylating agent. A common and effective strategy is to use an N-protected version, such as N-Boc-2-bromoethylamine or N-trityl-ethanolamine, which ensures that only the imide nitrogen of the TZD ring is alkylated.[6] The protecting group is then removed in a final, clean step.
Detailed Troubleshooting Guide
Problem 1: Low Yield or Reaction Failure in TZD Core Synthesis
This stage involves the reaction of thiourea and chloroacetic acid. The mechanism proceeds via an Sₙ2 attack by the sulfur of thiourea on the chloroacetic acid, followed by cyclization and dehydration to form the 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed.[1]
Caption: Simplified reaction mechanism for TZD core synthesis.
Possible Cause 1A: Incomplete Hydrolysis of the Imino Intermediate
-
Why it Happens: The C=N bond of the 2-imino-4-thiazolidinone is stable and requires harsh conditions (strong acid and heat) for hydrolysis to the C=O group.[1] Simply mixing the reagents without sufficient reflux will stall the reaction at this intermediate stage.
-
Solution:
-
Ensure you are using concentrated hydrochloric acid.
-
Reflux the reaction mixture for a minimum of 8-10 hours at 100-110 °C.[2][7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The intermediate is typically more polar than the final TZD product. The reaction is complete when the spot corresponding to the intermediate has disappeared.
-
Possible Cause 1B: Suboptimal Reagent Stoichiometry or Quality
-
Why it Happens: The reaction relies on a 1:1 molar ratio of thiourea and chloroacetic acid. Using old or impure starting materials can introduce contaminants or reduce the effective concentration of reactants.
-
Solution:
-
Use fresh, high-purity thiourea and chloroacetic acid.
-
Accurately weigh your reagents to ensure a 1:1 molar equivalence.
-
The table below summarizes a typical, high-yielding protocol.
-
| Parameter | Recommended Value | Rationale & Reference |
| Reagents | Chloroacetic Acid, Thiourea | Standard starting materials for this condensation.[2][8] |
| Stoichiometry | 1:1 molar ratio | Ensures complete consumption of both starting materials. |
| Solvent | Water | An effective and economical solvent for this reaction.[1] |
| Acid Catalyst | Concentrated HCl | Crucial for the final hydrolysis step.[1][9] |
| Temperature | 100-110 °C (Reflux) | Provides the necessary activation energy for hydrolysis.[2] |
| Time | 8-12 hours | Ensures complete conversion of the imino intermediate.[1][7] |
| Typical Yield | 80-95% | High yields are achievable under optimal conditions.[1][2] |
Problem 2: Low Yield or Impurities in N-Alkylation Step
This step involves attaching the side chain to the TZD nitrogen. As discussed, using a protected amine is the most robust method.
Caption: Troubleshooting logic for the N-alkylation step.
Recommended Protocol: N-Alkylation using a Boc-Protected Reagent
This self-validating protocol minimizes side reactions and provides a clean route to the desired product.
Step 2A: N-Alkylation
-
Dissolve 2,4-thiazolidinedione (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature to form the TZD anion.
-
Add N-Boc-2-bromoethylamine (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting TZD.
-
After cooling, pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Step 2B: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude protected product from the previous step in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M) dropwise until the solution is acidic and a precipitate forms.
-
Stir for 1-2 hours at room temperature. The completion of deprotection can be monitored by TLC.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, this compound, as a white or off-white solid.[10][11]
Problem 3: Difficulty Isolating or Purifying the Final Product
Possible Cause 3A: Product Remains as an Oil
-
Why it Happens: The presence of residual solvent or minor impurities can inhibit crystallization.
-
Solution:
-
Trituration: After removing the bulk solvent under reduced pressure, add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane). Vigorously stir or sonicate the mixture. This will often cause the oil to solidify.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow it to stand, and crystals may form.
-
Possible Cause 3B: Product is Contaminated with Unreacted TZD
-
Why it Happens: The N-alkylation reaction did not go to completion.
-
Solution:
-
Recrystallization: The hydrochloride salt product and the starting TZD have different solubilities. A carefully chosen recrystallization solvent (e.g., ethanol/water mixtures) may selectively crystallize the desired product. The melting point of pure 2,4-thiazolidinedione is 123-125 °C, while the final hydrochloride salt is significantly higher (227-228 °C), which can be used as a diagnostic.[1][10]
-
Re-run the reaction: If a large amount of starting material remains, it is best to re-subject the crude material to the N-alkylation conditions with fresh reagents to drive the reaction to completion.
-
References
-
Mishra, R., et al. (2012). Synthesis of Some Novel 2,4-Thiazolidinedione Derivatives and Their Biological Screening as Antidiabetic Agents. Rasayan J. Chem. Available at: [Link]
-
St. John, M., & Tye, H. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(8), 1914. Available at: [Link]
-
Singh, I., et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics, 3(6), 61-65. Available at: [Link]
- Patel, N. B., & Patel, H. R. (2012). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.
-
Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 1-7. Available at: [Link]
-
Bojin, F. M., et al. (2019). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 24(22), 4066. Available at: [Link]
-
Damkaci, F., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 776-787. Available at: [Link]
- Mahapatra, M. K., et al. (2016). Synthesis, anti-hyperglycaemic activity, and in-silico studies of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives.
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1-13. Available at: [Link]
-
Gomaa, H. A. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Scientific Reports, 12(1), 11624. Available at: [Link]
- Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Wood, W. G., et al. (2015). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Journal of Medicinal Chemistry, 58(15), 6214-6229.
- Jain, A., & Sharma, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Thiazolidinedione synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 9. jddtonline.info [jddtonline.info]
- 10. echemi.com [echemi.com]
- 11. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride | 19382-49-1 [chemicalbook.com]
Technical Support Center: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Introduction: Navigating the Stability of a Thiazolidinedione Core Compound
Welcome to the technical support guide for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. This molecule belongs to the thiazolidinedione (TZD) class, a scaffold known for its diverse pharmacological activities.[1][2] However, the inherent chemical nature of the 2,4-thiazolidinedione ring system presents specific challenges regarding its stability in solution. The reactivity of this core structure has been implicated in both the efficacy and potential liabilities of related compounds.[3]
This guide is structured to provide you, the researcher, with a foundational understanding of the factors governing the stability of this compound. It moves from frequently asked questions (FAQs) addressing common concerns to detailed troubleshooting guides and robust experimental protocols. Our goal is to empower you to generate reliable and reproducible data by controlling for the chemical stability of your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?
The stability of this compound is primarily influenced by four key factors: pH, temperature, solvent composition, and light exposure .
-
pH: The 2,4-thiazolidinedione ring is an imide structure containing two carbonyl groups. This makes it susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[4][5] Extreme pH values will accelerate the cleavage of the heterocyclic ring.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing solutions at elevated temperatures, or even for prolonged periods at room temperature, can lead to significant compound loss.
-
Solvent: While the hydrochloride salt improves aqueous solubility, the choice of co-solvents or buffers can be critical. Some organic solvents, particularly protic solvents like methanol or ethanol, can participate in degradation pathways (e.g., solvolysis). The use of appropriate buffers is essential to maintain a stable pH.
-
Light (Photostability): Molecules with heterocyclic rings and carbonyl groups can be susceptible to photolytic degradation.[4][6] Exposure to high-intensity light, especially UV, can provide the energy to initiate degradation reactions.
Q2: What is the most likely degradation pathway for the thiazolidinedione ring in my aqueous buffer?
The most common non-metabolic degradation pathway is hydrolysis . The thiazolidinedione ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, which breaks open the five-membered ring structure.[7][8] This process disrupts the core pharmacophore and will render the compound inactive in your assays.
Below is a generalized diagram illustrating the points of susceptibility on the TZD ring to hydrolysis.
Caption: Susceptibility of the TZD ring to acid- or base-catalyzed hydrolysis.
Q3: How should I prepare and store stock solutions of this compound?
Given the potential for instability, proper stock solution preparation and storage are critical for reproducible results.
-
Solvent Selection: For a high-concentration stock solution (e.g., 10-50 mM), we recommend using anhydrous DMSO or DMF. These aprotic solvents minimize the risk of hydrolysis. The compound is a hydrochloride salt, which may have limited solubility in pure aprotic solvents; gentle warming or sonication may be required.
-
Storage: Store stock solutions at -20°C or, preferably, -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Repeatedly warming the stock to room temperature can introduce atmospheric moisture and accelerate degradation.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store the compound in aqueous buffers for extended periods (i.e., more than a few hours) without first validating its stability under those specific conditions.
Q4: I dissolved the compound in my buffer and the solution turned slightly yellow and/or a precipitate formed after a few hours. What is happening?
This is a strong indicator of compound degradation or solubility issues.
-
Color Change: The formation of a yellow tint can be due to the creation of degradation products with extended conjugated systems, which absorb light at visible wavelengths. This is a red flag that your compound is not stable under the current conditions.
-
Precipitation: This can occur for two reasons. First, the degradation products may be less soluble than the parent compound, causing them to precipitate out of solution. Second, if you are using a buffer, a change in pH upon degradation could cause the parent compound itself to crash out if its solubility limit is exceeded.
In either case, the effective concentration of your active compound is decreasing, which will severely impact your experimental results. You must troubleshoot the stability in your specific buffer system.
Troubleshooting Guide
Problem: I am seeing significant variability in my biological assay results between experiments.
If you have ruled out other sources of experimental error (e.g., cell passage number, reagent variability), the chemical instability of your compound is a likely culprit.
-
Root Cause Analysis: The compound is likely degrading in your assay medium or buffer over the course of the experiment. An 8-hour incubation at 37°C is a very different chemical environment than a 15-minute room temperature incubation.
-
Recommended Action:
-
Time-Zero Control: Always prepare your final working solution immediately before adding it to your assay.
-
Perform a Stability Check: Analyze the concentration of the compound in your exact assay medium at time zero and at the end-point of your experiment (e.g., after 24 hours at 37°C). Use an appropriate analytical method like HPLC-UV or LC-MS. A significant decrease in the parent compound peak confirms instability.
-
Reformulate: If instability is confirmed, consider adjusting the pH of your medium if your biological system can tolerate it, or reduce the incubation time if the experimental design allows.
-
Problem: My HPLC analysis shows the peak for my compound decreasing over time, even in a supposedly stable buffer.
This confirms degradation. The next step is to identify the cause and the degradation products.
-
Root Cause Analysis: The buffer components themselves might be reactive, or the pH may not be optimal. Alternatively, the solution could be exposed to light or higher-than-expected temperatures.
-
Recommended Action:
-
Characterize Degradants: If using LC-MS, analyze the masses of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 18 Da suggests hydrolysis).
-
Conduct a pH Screen: Perform a systematic stability study across a range of pH values (e.g., pH 3, 5, 7.4, 9) to find the pH of maximum stability. (See Protocol 1).
-
Control for Light and Temperature: Repeat the experiment with the vial wrapped in aluminum foil and stored in a temperature-controlled environment to rule out photolytic and thermal degradation.
-
Experimental Protocols
Protocol 1: Preliminary pH Screening for Solution Stability
This protocol allows you to quickly determine the optimal pH range for your compound in aqueous solution using HPLC analysis.
1. Materials:
- This compound
- DMSO (anhydrous)
- A series of buffers (e.g., Citrate for pH 3 & 5, Phosphate for pH 7.4, Borate for pH 9)
- HPLC system with UV detector
2. Procedure:
- Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
- For each pH condition to be tested, dilute the stock solution to a final concentration of 100 µM in the respective aqueous buffer. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
- Immediately after preparation, inject a sample of each solution onto the HPLC. This is your T=0 time point. Record the peak area of the parent compound.
- Store the remaining solutions under controlled temperature (e.g., room temperature, 25°C).
- Inject samples at subsequent time points (e.g., T=2h, 4h, 8h, 24h).
- Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
3. Data Interpretation:
Summarize your findings in a table to easily identify the most stable conditions.
| pH | Buffer | Temp (°C) | % Remaining (2h) | % Remaining (8h) | % Remaining (24h) |
| 3.0 | Citrate | 25 | 98.1% | 92.5% | 80.3% |
| 5.0 | Citrate | 25 | 99.5% | 98.2% | 95.1% |
| 7.4 | Phosphate | 25 | 99.2% | 97.0% | 91.8% |
| 9.0 | Borate | 25 | 85.6% | 60.1% | 25.4% |
This is example data. Your results may vary. Based on this example, the compound is most stable around pH 5 and shows significant degradation under basic conditions.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance.[6][9] It involves intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways. This is a critical step in drug development.[10]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. DE50000275D1 - Process for the ring cleavage of thiazolidine derivatives - Google Patents [patents.google.com]
- 8. US6372912B1 - Process for ring cleavage of thiazolidine derivatives - Google Patents [patents.google.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Availability of Thiazolidinedione Derivatives
A Guide for Drug Development Professionals
Welcome to the technical support center for researchers and scientists working with thiazolidinedione (TZD) derivatives. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenge of poor oral bioavailability in this important class of compounds. This resource moves beyond simple protocols to explain the 'why' behind experimental choices, helping you troubleshoot effectively and advance your research with confidence.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses foundational questions that are crucial for diagnosing and solving bioavailability issues with your TZD derivatives.
Q1: Why do many of my novel TZD derivatives exhibit low and variable oral bioavailability?
A: This is the most common challenge faced with this class of molecules. The primary reason is that most TZD derivatives fall into the Biopharmaceutics Classification System (BCS) Class II.[1] This means they possess high membrane permeability but suffer from low aqueous solubility .
-
The Solubility Bottleneck: For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal (GI) tract. Because TZDs are often poorly soluble, the dissolution process is very slow and becomes the rate-limiting step for absorption. This leads to a significant portion of the drug passing through the GI tract without being absorbed.
-
Other Contributing Factors: While solubility is the main culprit, other factors can exacerbate the problem:
-
First-Pass Metabolism: The drug can be metabolized in the intestinal wall or the liver before it even reaches systemic circulation.[2]
-
P-glycoprotein (P-gp) Efflux: Some TZD derivatives may be substrates for efflux transporters like P-gp, which act like pumps in the intestinal wall, actively transporting the drug back into the GI lumen and reducing net absorption.[3][4]
-
Q2: What is the fundamental mechanism of action for TZDs, and how should I consider it when modifying my molecule to improve bioavailability?
A: Understanding the mechanism is key to ensuring your modifications don't compromise efficacy. TZDs exert their therapeutic effects, primarily as insulin sensitizers, by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor.[5][6]
The signaling pathway proceeds as follows:
-
Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: This binding event causes a conformational change, leading PPARγ to form a heterodimer with the Retinoid X Receptor (RXR).[7]
-
DNA Binding & Gene Transcription: The PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5]
-
Regulation of Metabolism: This action regulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[6]
When designing modifications, it's crucial to preserve the pharmacophore responsible for PPARγ binding—typically the thiazolidinedione acidic head group.[8] Modifications are often better tolerated on the lipophilic tail or central linker region.
Caption: PPARγ signaling pathway activated by a TZD ligand.
Troubleshooting Guide 1: Formulation-Based Strategies
If your lead compound has excellent in vitro activity, a formulation-based approach is often the fastest way to improve bioavailability for preclinical studies.
Issue: My TZD derivative shows less than 5% dissolution after 60 minutes in simulated intestinal fluid.
This is a classic sign of solubility-limited absorption. The goal is to increase the drug's dissolution rate and/or apparent solubility in the GI tract.
-
Why it Works: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer range, you dramatically increase the surface area, leading to a much faster dissolution rate.[2][9][10] This approach is particularly effective for BCS Class II compounds like TZDs.[1]
-
When to Use It: Excellent for early-stage animal studies where a simple aqueous suspension is desired. It avoids complex excipients that could confound results.
Experimental Protocol: Preparation of a TZD Nanosuspension
-
Preparation of Pre-suspension: Weigh 100 mg of your TZD derivative and disperse it in 10 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) or 1% Tween 80).
-
High-Shear Homogenization: Mix the pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to ensure a uniform, fine dispersion.
-
High-Pressure Homogenization (HPH): Transfer the dispersion to a high-pressure homogenizer. Process the sample for 20-30 cycles at a pressure of 1500 bar. Maintain the temperature of the sample chamber at 4°C using a cooling bath to prevent thermal degradation.
-
Characterization:
-
Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size < 500 nm with a PDI < 0.3.
-
Measure the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally considered stable.
-
-
Final Formulation: The resulting nanosuspension can be directly used for oral gavage in animal studies. Ensure it is continuously stirred before dosing to maintain homogeneity.
-
Why it Works: Crystalline materials require energy to break the crystal lattice before they can dissolve. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you create an amorphous (non-crystalline) solid.[9][10] This amorphous form is in a higher energy state and dissolves much more readily, often creating a transient supersaturated solution in the GI tract that enhances absorption.
-
When to Use It: When nanosizing is insufficient or when developing a solid dosage form (e.g., for capsule filling) is the end goal.
Experimental Protocol: Preparation of a TZD Solid Dispersion (Solvent Evaporation Method)
-
Polymer & Drug Solubilization: Weigh 100 mg of your TZD derivative and 200 mg of a hydrophilic carrier (e.g., PVP K30, Soluplus®, or HPMC). Dissolve both components in a minimal amount of a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. Maintain a water bath temperature of 40-50°C. Continue evaporation until a dry, thin film is formed on the flask wall.
-
Final Processing: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent. Scrape the resulting solid, then gently grind it with a mortar and pestle to obtain a fine powder.
-
Characterization:
-
Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion (i.e., absence of a melting point peak for the drug).
-
Perform in vitro dissolution studies to compare the release profile against the pure crystalline drug.
-
-
Why it Works: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[9][11][12] The drug is pre-dissolved in this lipidic formulation. In the gut, the resulting microemulsion droplets (typically <100 nm) provide a massive surface area for drug absorption and can also leverage lymphatic uptake pathways, potentially bypassing first-pass metabolism.
-
When to Use It: For highly lipophilic TZD derivatives that are difficult to formulate otherwise. It is a powerful technique but requires more complex formulation development.
Workflow: Developing a TZD SEDDS Formulation
Caption: Workflow for the development of a SEDDS formulation.
Troubleshooting Guide 2: Chemical Modification (Prodrug Strategy)
When formulation approaches are not viable or you wish to permanently alter the molecule's properties, a prodrug strategy is a powerful alternative.
Issue: My TZD derivative has poor solubility in both aqueous and lipidic media, making formulation difficult. How can I chemically modify it to improve absorption?
-
Why it Works: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active drug.[13][14] This strategy allows you to temporarily attach a promoiety to the parent TZD, fundamentally changing its physicochemical properties (like solubility or permeability) to facilitate absorption.[15][16]
-
When to Use It: When you need to overcome fundamental solubility or permeability barriers, bypass efflux transporters, or target specific transporters in the gut.
Conceptual Prodrug Workflow
Caption: The general principle of a prodrug strategy for oral delivery.
-
Common Prodrug Approaches for TZDs:
-
Phosphate Esters: Attaching a phosphate group to a hydroxyl moiety on the TZD derivative can dramatically increase aqueous solubility. The phosphate is readily cleaved by intestinal alkaline phosphatases to release the parent drug.[17]
-
Amino Acid Conjugates: Linking an amino acid to the TZD can target nutrient transporters in the gut, such as PEPT1, effectively hijacking them to improve absorption.[14]
-
Lipophilic Esters: If permeability is the issue, adding a lipophilic ester promoiety can enhance passive diffusion across the intestinal membrane.
-
Troubleshooting Guide 3: Experimental Validation and Analysis
After creating a new formulation or prodrug, you must rigorously test its performance.
Issue: I have developed a new TZD formulation. How do I quantitatively prove that I have improved its oral bioavailability?
This requires a multi-step validation process, moving from simple in vitro tests to definitive in vivo animal studies.
-
Purpose: To quickly screen and compare how fast and to what extent your new formulation releases the drug compared to the unformulated compound.
-
Protocol: USP Apparatus II (Paddle) Dissolution Test
-
Media Preparation: Prepare 900 mL of simulated intestinal fluid (pH 6.8) without enzymes and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.
-
System Setup: Set the paddle rotation speed to 75 RPM.
-
Sample Introduction: Introduce a sample of your formulation (e.g., a capsule filled with solid dispersion, or an equivalent amount of nanosuspension) containing a known amount of the TZD derivative.
-
Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the drug concentration in each sample using a validated HPLC-UV method.[18][19]
-
Data Plotting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
-
Purpose: This is the definitive test to measure oral bioavailability (F%) in a living system.[20] It determines the rate and extent of drug absorption into the systemic circulation.
-
Protocol: Oral Bioavailability Study in Rats (A Generalized Guide)
-
Animal Acclimatization & Fasting: Use male Sprague-Dawley rats (250-300g). Acclimatize them for at least 3 days. Fast the animals overnight (12 hours) before the experiment but allow free access to water.
-
Group Allocation:
-
Group 1 (IV Bolus): n=3-5 rats. Administer the TZD derivative dissolved in a suitable vehicle (e.g., DMSO/PEG400/Saline) via the tail vein at a dose of 1-2 mg/kg. This group is essential to determine the absolute bioavailability.
-
Group 2 (Oral Test Formulation): n=5-6 rats. Administer your new formulation (e.g., nanosuspension) via oral gavage at a dose of 10-20 mg/kg.
-
Group 3 (Oral Control): n=5-6 rats. Administer the unformulated TZD derivative (e.g., suspended in 0.5% HPMC) at the same oral dose as Group 2.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the TZD derivative in the plasma samples using a validated LC-MS/MS method.[21][22] This is crucial for achieving the required sensitivity and selectivity.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. A higher Cmax suggests faster and/or greater absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. A shorter Tmax suggests faster absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total drug exposure over time. It is the most critical parameter for determining the extent of absorption. |
| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. The ultimate measure of success. |
Advanced Troubleshooting
Q: My in vitro dissolution is excellent, but my in vivo bioavailability is still poor. What's happening?
A: This classic in vitro-in vivo disconnect often points to two culprits: extensive first-pass metabolism or transporter-mediated efflux.
-
P-glycoprotein (P-gp) Efflux: If your compound is a P-gp substrate, it is actively pumped out of the intestinal cells back into the gut lumen, even after it has been absorbed into the cell.[3][23][24]
-
Troubleshooting Step: Conduct an in vivo study where you co-administer your TZD formulation with a known P-gp inhibitor, such as verapamil or ketoconazole. If the oral bioavailability of your TZD derivative significantly increases in the presence of the inhibitor, P-gp efflux is a likely problem.[4] Addressing this may require designing a prodrug that is not a P-gp substrate or using formulation excipients known to inhibit P-gp (e.g., Vitamin E TPGS, Gelucire 44/14).[4]
-
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Longdom. Available from: [Link]
-
Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. PubMed Central. Available from: [Link]
-
Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
-
Mechanism of action of thiazolidinediones. PPARγ = peroxisome proliferator-activated receptor-gamma. ResearchGate. Available from: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]
-
Hypoglycemic action of thiazolidinediones/peroxisome proliferator-activated receptor gamma by inhibition of the c-Jun NH2-terminal kinase pathway. PubMed. Available from: [Link]
-
Analytical techniques for determination of metformin-thiazolidinediones combination antidiabetic drug. Current Science Publishing. Available from: [Link]
-
Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. ResearchGate. Available from: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available from: [Link]
-
Thiazolidinediones Mechanism and Side Effects. YouTube. Available from: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. Available from: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available from: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. Available from: [Link]
-
Nano-Based Drug Delivery Systems for Managing Diabetes: Recent Advances and Future Prospects. PubMed. Available from: [Link]
-
Patel, T., & Patel, V. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. Journal of Chromatographic Science. Available from: [Link]
-
Nano-Based Drug Delivery Systems for Managing Diabetes: Recent Advances and Future Prospects. Taylor & Francis Online. Available from: [Link]
-
An overview of the different nanocarriers used for the delivery of anti-diabetic drugs. ResearchGate. Available from: [Link]
-
Nano-Based Drug Delivery Systems for Managing Diabetes: Recent Advances and Future Prospects. National Institutes of Health. Available from: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PubMed Central. Available from: [Link]
-
Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. ResearchGate. Available from: [Link]
-
Oral Nano Drug Delivery Systems for the Treatment of Type 2 Diabetes Mellitus: An Available Administration Strategy for Antidiabetic Phytocompounds. Dove Medical Press. Available from: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ResearchGate. Available from: [Link]
-
Improvement of dissolution rate and oral bioavailability of a sparingly water-soluble drug, (+/-)-5-[[2-(2-naphthalenylmethyl)-5-benzoxazolyl]-methyl]- 2, 4-thiazolidinedione, in co-ground mixture with D-mannitol. PubMed. Available from: [Link]
-
Bioequivalence Study Protocols. Walsh Medical Media. Available from: [Link]
-
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. Available from: [Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health. Available from: [Link]
-
A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. Available from: [Link]
-
Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. IntechOpen. Available from: [Link]
-
Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. PubMed. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Publications. Available from: [Link]
-
Prodrug strategy: molecular design for improving oral drug absorption. Ovid. Available from: [Link]
-
In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. YouTube. Available from: [Link]
-
Modern Prodrug Design for Targeted Oral Drug Delivery. PubMed Central. Available from: [Link]
-
Prodrug strategy: molecular design for improving oral drug absorption. ResearchGate. Available from: [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ResearchGate. Available from: [Link]
-
Efflux transporter: Role of P-glycoprotein (P-gp) on intestinal absorption and species differences of its substrate recognition. J-STAGE. Available from: [Link]
-
Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ResearchGate. Available from: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from: [Link]
-
Approaches to minimize the effects of P-glycoprotein in drug transport: A review. PubMed. Available from: [Link]
-
Bioavailability Study Design: Healthy Subjects Versus Patients. JoVE. Available from: [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available from: [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategy: molecular design for improving oral drug absorption [ouci.dntb.gov.ua]
- 14. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. currentsci.com [currentsci.com]
- 19. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
minimizing Pan Assay Interference (PAINs) with thiazolidinedione compounds
A Guide to Minimizing Pan-Assay Interference
Welcome to the technical support resource for researchers working with thiazolidinedione (TZD) compounds. This guide is designed to help you navigate the challenges of Pan-Assay Interference Compounds (PAINs), a common source of false positives in high-throughput screening (HTS). As Senior Application Scientists, we have developed this center to provide not just protocols, but the underlying scientific reasoning to help you design robust experiments, correctly interpret your data, and avoid the resource-intensive pursuit of misleading hits.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when working with compounds that have the potential to be PAINs.
Q1: What are Pan-Assay Interference Compounds (PAINs)?
A: Pan-Assay Interference Compounds, or PAINs, are chemical compounds that frequently appear as "hits" in high-throughput screens but are often false positives.[1][2] They tend to produce activity non-specifically against numerous biological targets rather than through a specific, drug-like interaction with one intended target.[1] Their apparent activity stems from a variety of interference mechanisms, such as chemical reactivity, compound aggregation, redox cycling, or disruption of the assay technology itself (e.g., fluorescence interference).[3][4] The term was coined to classify compounds by their substructural motifs, which confer a higher probability of generating a misleading signal in virtually any bioassay.[3] It is crucial to identify and triage these compounds early to avoid wasting significant time and resources on non-viable leads.[5][6]
Q2: Why are thiazolidinedione-containing compounds, and related structures like rhodanine, prone to being PAINs?
A: The thiazolidinedione (TZD) scaffold and its close relative, rhodanine, contain chemical features that make them frequent offenders in bioassays. The primary reasons are rooted in their chemical structure:
-
Electrophilicity and Reactivity: The TZD and rhodanine rings often contain an exocyclic double bond (a benzylidene group at the C5 position), creating a conjugated system that acts as a Michael acceptor. This makes the compound electrophilic and susceptible to covalent reaction with nucleophilic residues on proteins, particularly cysteine thiols.[4] This non-specific, covalent modification of proteins can lead to a promiscuous inhibitory profile.
-
Propensity for Aggregation: Many TZD and rhodanine derivatives are planar, hydrophobic molecules. At micromolar concentrations typically used in HTS, these compounds can self-assemble into colloidal aggregates in aqueous buffers.[7][8] These aggregates, ranging from 50-500 nm in size, non-specifically adsorb proteins onto their surface, causing denaturation and loss of function, which mimics true inhibition.[8] This is a leading cause of false positives in early drug discovery.
-
Metal Chelation: The arrangement of oxygen and sulfur atoms in the TZD ring can act as a chelating moiety for metal ions. If an assay relies on metalloenzymes or requires specific metal cofactors, sequestration of these metals by the compound can lead to apparent inhibition.[4][9]
-
Photoreactivity and Redox Cycling: Certain TZD derivatives can be photoreactive or participate in redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide.[9] In cellular assays or biochemical assays sensitive to oxidative stress, this can trigger a response or damage proteins, leading to a false signal.
Q3: What are the most common mechanisms of assay interference to watch for with TZD compounds?
A: Based on the chemical properties of the TZD scaffold, you should be vigilant for the interference mechanisms summarized in the table below. Understanding these is the first step toward designing appropriate counter-screens.
| Interference Mechanism | Causality & Experimental Manifestation | Key Confirmatory Test |
| Colloidal Aggregation | The compound forms nano- to micro-scale aggregates in the assay buffer. These aggregates sequester and denature the target protein non-specifically. This often results in steep Hill slopes (>2) in dose-response curves and time-dependent inhibition.[4][8] | Detergent In-sensitivity: Activity is significantly reduced or abolished in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[10] |
| Covalent Reactivity | An electrophilic TZD derivative (e.g., with a Michael acceptor) forms a covalent bond with the target protein, often via a cysteine or lysine residue, causing irreversible inhibition. | Irreversibility: Inhibition persists after dialysis or a jump-dilution experiment. Confirmation can be achieved with protein mass spectrometry to identify the covalent adduct.[4] |
| Redox Cycling | The compound undergoes oxidation-reduction cycles, generating reactive oxygen species (ROS). This can interfere with assays that use redox-sensitive reagents or in cellular assays where ROS triggers a biological response. | Antioxidant Rescue: Apparent activity is diminished by the addition of antioxidants like dithiothreitol (DTT) or glutathione. |
| Assay Technology Interference | The compound itself absorbs light or fluoresces at the same wavelengths used for assay readout, leading to signal quenching or a false positive signal.[2] | Blank Plate Test: Run the assay in the absence of the target protein. A signal change in the presence of the compound indicates direct interference with the detection method. |
Q4: Are all compounds with a TZD scaffold problematic PAINs?
A: No, and this is a critical point. PAINs filters are alerts, not definitive judgments.[3][11] While the TZD scaffold is a known "privileged structure" in medicinal chemistry, it is also a common PAINs chemotype.[12][13] Several FDA-approved drugs contain PAINs-associated substructures, including the TZD-containing antidiabetic drugs like Pioglitazone.[3][14] However, these drugs were typically discovered through target-based design and extensive optimization, not as initial hits from HTS.[3]
The key is context. A low-micromolar hit from a primary screen that contains a TZD moiety should be treated with a high degree of skepticism and prioritized for rigorous validation. The goal is not to automatically discard every TZD but to apply the appropriate intellectual rigor and experimental controls to distinguish true, optimizable hits from assay artifacts.[15]
Q5: How can I preemptively identify potential TZD-based PAINs in my library?
A: Preemptive identification is a cost-effective strategy. Before embarking on a screening campaign, you can use computational tools to flag potential PAINs.
-
Substructure Filtering: Use established PAINs filters to screen your compound library in silico. These filters are lists of chemical substructures, including rhodanine-like motifs, that are known to be associated with frequent HTS hits. Several software packages and web servers (e.g., ZINC15) incorporate these filters.[16]
-
Cheminformatics Analysis: Beyond simple filtering, analyze the physicochemical properties of your TZD compounds. Properties like high lipophilicity (cLogP > 3.5) and low solubility can increase the likelihood of aggregation.
-
"PAINs-Aware" Library Design: When purchasing or designing libraries, consciously avoid over-representation of known PAINs chemotypes. Curated "PAINs libraries" are also available and can be used during assay development to proactively identify and manage interference risks.[17][]
It's important to recognize that these filters are not perfect and can flag legitimate compounds.[11][19] They are best used as a tool to prioritize compounds for follow-up and to raise awareness of potential issues.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter when working with TZD compounds.
Problem 1: My TZD compound is a "hit" in multiple, unrelated assays.
-
Likely Cause: This is the classic definition of a Pan-Assay Interference Compound.[3] The compound is likely not acting on a specific target but is interfering with a common component or mechanism across your assays, such as protein stability (via aggregation) or assay technology.
-
Recommended Action:
-
Check for Aggregation: This is the most common cause. Immediately perform a detergent-based counter-screen (see Protocol 1). If the compound's activity is attenuated by detergent, it is almost certainly an aggregator.[10]
-
Run an Orthogonal Assay: Validate the hit using an assay that measures the same biological endpoint but uses a different detection technology (see Protocol 2). For example, if your primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR).[6]
-
Perform a Target-Absent Control: Rerun the assay without the target protein or cells. If you still observe a signal, the compound is directly interfering with your assay reagents or detection system.[9]
-
Problem 2: I suspect my TZD compound is an aggregator.
-
Likely Cause: The compound's physicochemical properties (e.g., planarity, hydrophobicity) cause it to form colloidal aggregates at the tested concentration.[8] Signs include a very steep dose-response curve (Hill slope > 2), time-dependent inhibition (potency increases with pre-incubation time), and sensitivity to minor changes in buffer conditions.[4]
-
Recommended Action:
-
Detergent-Based Assay (Primary Confirmation): This is the most straightforward and definitive test. Re-run the dose-response curve in the presence of 0.01% Triton X-100. A significant rightward shift in the IC50 curve or complete loss of activity confirms aggregation-based inhibition.[10][20]
-
Centrifugation: Before adding the compound to the assay, centrifuge the stock solution at high speed (e.g., >14,000 g for 20 min). Aggregates may pellet out, leading to a loss of activity in the supernatant compared to the un-centrifuged control.[21]
-
Biophysical Validation (Definitive Characterization): Techniques like Dynamic Light Scattering (DLS) can directly detect the formation of particles in solution. For true binding validation, use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, stoichiometric interaction with the target (see Protocol 3).[21][22]
-
Problem 3: My TZD compound's activity is inconsistent or has a steep dose-response curve.
-
Likely Cause: This is also highly indicative of compound aggregation. The formation of aggregates is a phase transition that occurs above a critical aggregation concentration (CAC).[8] This can lead to a very sharp, almost "all-or-none" dose-response that is not consistent with classical 1:1 binding pharmacology. The inconsistency arises because aggregate formation is sensitive to many factors, including incubation time, buffer components, pH, and the presence of other proteins.[7]
-
Recommended Action:
-
Follow the Aggregation Troubleshooting Steps: Immediately proceed with the detergent-based assay (Protocol 1) as the primary diagnostic tool.
-
Review Compound Solubility: Poor aqueous solubility is a major driver of aggregation. Ensure your compound is fully dissolved in your final assay buffer and not precipitating. Visually inspect your assay plates for any signs of precipitation.
-
Validate with a True Biophysical Binding Assay: To confirm a legitimate binding event, you must use a technique that measures direct interaction and is less susceptible to aggregation artifacts. SPR is an excellent choice for this (Protocol 3).[22][23]
-
Part 3: Experimental Protocols & Validation Workflows
This section provides detailed methodologies for the key experiments required to validate or invalidate a potential TZD-based PAIN.
Workflow for Triaging a Thiazolidinedione Hit
This workflow provides a logical sequence of experiments to efficiently triage a TZD hit from a primary screen.
Caption: Workflow for validating a TZD-based screening hit.
Protocol 1: Detergent-Based Assay for Detecting Aggregation
This protocol is adapted from established methods and is the most critical first step in evaluating a suspected aggregator.[10][20]
Objective: To determine if the inhibitory activity of a compound is dependent on the formation of colloidal aggregates.
Principle: Non-ionic detergents like Triton X-100 or Tween-80, at concentrations above the compound's critical aggregation concentration (CAC) but below their own critical micelle concentration (CMC), disrupt the formation of compound aggregates.[8] If inhibition is caused by aggregation, the activity will be significantly reduced in the presence of detergent.
Materials:
-
Test compound (e.g., 10 mM stock in 100% DMSO)
-
Target protein and substrate
-
Assay buffer
-
10% Triton X-100 stock solution (w/v) in water
-
Assay plates (e.g., 96- or 384-well)
-
DMSO
Procedure:
-
Prepare Assay Buffers: Prepare two versions of your standard assay buffer:
-
Buffer A: Standard Assay Buffer
-
Buffer B: Standard Assay Buffer + 0.02% Triton X-100 (this will be diluted 1:1 to a final concentration of 0.01%)
-
-
Compound Titration: Prepare serial dilutions of your test compound in 100% DMSO at 100x the final desired concentration.
-
Plate Preparation:
-
On a single assay plate, designate half the wells for the "- Detergent" condition and the other half for the "+ Detergent" condition.
-
Add 1 µL of your 100x compound serial dilutions to the appropriate wells for both conditions. Include DMSO-only wells as your 0% inhibition control.
-
-
Enzyme & Buffer Addition:
-
To the "- Detergent" wells, add 50 µL of your target enzyme diluted in Buffer A.
-
To the "+ Detergent" wells, add 50 µL of your target enzyme diluted in Buffer B.
-
-
Incubation: Mix the plate gently and incubate for the standard pre-incubation time of your assay (e.g., 15 minutes at room temperature).
-
Initiate Reaction: Add 50 µL of the substrate (diluted in Buffer A for both conditions) to all wells to initiate the reaction.
-
Read Plate: Read the plate on your plate reader using the standard assay detection method.
Data Analysis & Interpretation:
-
Calculate the percent inhibition for each compound concentration under both "- Detergent" and "+ Detergent" conditions.
-
Plot both dose-response curves on the same graph.
-
Positive Result (Aggregator): A significant rightward shift (>2-fold) in the IC50 value or a complete loss of inhibitory activity in the "+ Detergent" condition is strong evidence of aggregation-based inhibition.[10]
-
Negative Result (Potential True Hit): The IC50 values are nearly identical between the two conditions. The compound's activity is not detergent-sensitive.
Protocol 2: Orthogonal Assay Validation
Objective: To confirm that the compound's activity is not an artifact of the primary assay's detection technology.
Principle: A true hit should show activity against the target regardless of how that activity is measured.[6] By using a different technology, you can rule out interferences like fluorescence quenching or enhancement.
Procedure: The specific steps will vary greatly depending on the available technologies. The key is to change the readout method.
Example Scenario:
-
Primary Assay: A fluorescence resonance energy transfer (FRET)-based protease assay. A hit compound causes a decrease in the FRET signal.
-
Orthogonal Assay: A mass spectrometry-based assay.
-
Set up the enzymatic reaction with the target protease, substrate, and test compound (at a concentration ~3x its IC50 from the primary screen).
-
After incubation, quench the reaction.
-
Analyze the reaction mixture using LC-MS to directly quantify the amount of cleaved substrate peptide versus uncleaved substrate.
-
-
Interpretation: If the compound inhibits the formation of the product peptide in the LC-MS assay, it confirms the inhibitory activity observed in the F-based assay. If it shows no activity, the original hit was likely an artifact of the FRET detection method (e.g., the compound was a quencher).
Protocol 3: Biophysical Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm a direct, label-free binding interaction between the TZD compound and the target protein and to determine binding kinetics.[22]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[24] One binding partner (e.g., the target protein) is immobilized on the chip, and the other (the TZD compound) is flowed over the surface. A binding event produces a response signal in real-time. This method is insensitive to many PAINs mechanisms like aggregation (which gives a characteristic, non-stoichiometric sensorgram) or fluorescence interference.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Target protein (high purity)
-
Test compound
-
SPR running buffer (e.g., HBS-EP+, often supplemented with a small amount of DMSO to aid compound solubility)
Procedure (High-Level Overview):
-
Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using a standard chemistry like amine coupling. Leave one flow cell unmodified to serve as a reference surface.
-
Compound Injection Series: Prepare a series of dilutions of the TZD compound in the running buffer. Inject these concentrations sequentially over both the target and reference flow cells, from lowest to highest concentration.
-
Data Collection: For each injection, record the SPR signal (measured in Response Units, RU) over time, capturing both the association phase (when the compound is flowing over) and the dissociation phase (when running buffer alone is flowing over).
-
Data Processing: Subtract the signal from the reference flow cell from the signal from the target flow cell to correct for bulk refractive index changes.
-
Analysis:
-
Plot the response at equilibrium against the compound concentration to determine the binding affinity (KD).
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine the on-rate (ka) and off-rate (kd).
-
Interpretation:
-
Validated Hit: The compound shows concentration-dependent, saturable binding to the target protein with a sensorgram shape that fits a specific binding model. The binding is stoichiometric and reversible (in most cases).
-
PAINs Artifact: Aggregators often produce sensorgrams with sharply rising, non-saturating signals that do not return to baseline, indicating non-specific mass transport to the surface rather than a defined binding event. Other PAINs may show no binding at all, proving the primary screen hit was an artifact.[23]
References
-
Baell, J., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
-
Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Retrieved from [Link]
-
EurekAlert!. (2017). PAINS-killer: UNC study finds serious issues with popular drug screening tool. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2015). How to Triage PAINS-Full Research. National Institutes of Health. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. Retrieved from [Link]
-
Parel, S. (n.d.). No Pains no gains: why over-reliance on computational pains filters could be a mistake. o2h discovery. Retrieved from [Link]
-
American Chemical Society. (n.d.). Reduction and efficient triage of nuisance compounds in HTS hit sets using a library of known nuisance compounds. Retrieved from [Link]
-
American Chemical Society. (2015). Avoiding PAINS (Pan-Assay Interference Compounds). Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. [Link]
-
Coan, K. E. D., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 3(10), 1543-1548. [Link]
-
Ayotte, Y. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Dahlin, J. L., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future Medicinal Chemistry, 10(23), 2647-2651. [Link]
-
Campbell, K., et al. (2010). Single laboratory validation of a surface plasmon resonance biosensor screening method for paralytic shellfish poisoning toxins. Journal of AOAC International, 93(2), 529-537. [Link]
-
ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]
-
Owen, T. A., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology, 8(4), 757–765. [Link]
-
Pireddu, R., et al. (2012). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Journal of Medicinal Chemistry, 55(11), 5326-5335. [Link]
-
Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 90(9), 5659-5666. [Link]
-
Lee, J. E., & Ge, K. (2014). Challenges in Drug Discovery for Thiazolidinedione Substitute. Journal of Diabetes & Metabolism, 5(8). [Link]
-
Scarano, S., & Minunni, M. (2018). Surface plasmon resonance applications in clinical analysis. Analytical and Bioanalytical Chemistry, 410(22), 5437-5453. [Link]
-
Brueggemann, O., et al. (2016). Development and validation of a novel SPR-based assay principle for bispecific molecules. Journal of Pharmaceutical and Biomedical Analysis, 128, 308-314. [Link]
-
ResearchGate. (n.d.). Thiazolidinedione-based analogs as antidiabetic agents. Retrieved from [Link]
-
Shankaran, D. R., et al. (2007). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors and Actuators B: Chemical, 121(1), 158-177. [Link]
-
Carey, D. G. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 67-69. [Link]
-
Meegan, M. J., & Finlay, C. (2020). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 9(6), 639-661. [Link]
-
El-Daly, M. M., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(13), 4287. [Link]
-
MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. drughunter.com [drughunter.com]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAINS-killer: UNC study finds serious issues with popular drug screening tool | EurekAlert! [eurekalert.org]
- 12. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 19. news.evotec.com [news.evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Surface plasmon resonance applications in clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Welcome to the technical support center for the purification of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
I. Compound Overview and Key Challenges
This compound is a heterocyclic compound featuring a thiazolidinedione core and a protonated primary amine side chain. This structure presents a unique set of purification challenges due to its high polarity, potential for strong interactions with stationary phases, and susceptibility to certain degradation pathways. The primary goal of any purification strategy is to remove unreacted starting materials, reaction byproducts, and any degradation products while maximizing the recovery of the pure target compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: Impurities in the synthesis of this compound typically arise from the starting materials and the specific synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-aminoethanethiol (cysteamine) or reagents used to construct the thiazolidinedione ring.
-
Byproducts of Ring Formation: Incomplete cyclization or side reactions during the formation of the thiazolidinedione ring can lead to various impurities.[1]
-
Oligomeric Species: Self-reaction of starting materials or intermediates can sometimes lead to the formation of dimers or other oligomers.
-
Degradation Products: The thiazolidinedione ring can be susceptible to hydrolysis, especially under basic conditions.[2]
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for determining the purity of your compound and identifying impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA), is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your purified compound and can help identify major impurities if their signals are distinct from your product's signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the purification process.
Q3: My compound is a hydrochloride salt. How does this affect my purification strategy?
A3: The hydrochloride salt form significantly increases the polarity of your compound, making it more water-soluble and less soluble in many organic solvents. This has several implications:
-
Chromatography: Normal-phase silica gel chromatography can be challenging due to the high polarity. Reversed-phase chromatography or ion-exchange chromatography are often more suitable.
-
Recrystallization: The choice of solvent is critical. You will likely need a polar solvent or a solvent mixture to achieve dissolution at an elevated temperature.
-
Work-up: During aqueous work-ups, your compound will preferentially partition into the aqueous layer.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Column Chromatography Issues
Column chromatography is a primary method for purifying this compound. However, its polar and basic nature can lead to several challenges.
Problem 1: Compound Streaks or Does Not Move from the Baseline on Silica Gel TLC/Column.
Causality: The primary amine of your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and significant band tailing or streaking.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase to neutralize the acidic silanol groups. Triethylamine (0.1-1%) is a common choice.
-
Use an Alcohol/Ammonia Mixture: A mobile phase containing a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide can be effective for eluting highly polar basic compounds.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Silica (C18): This is often the preferred method for polar compounds. The separation is based on hydrophobic interactions, and the hydrochloride salt will be highly water-soluble, allowing for good separation from less polar impurities.
-
Experimental Protocol: Reversed-Phase Flash Chromatography
| Step | Procedure | Rationale |
| 1 | Column Selection: | C18-functionalized silica gel is the stationary phase of choice for polar compounds. |
| 2 | Sample Preparation: | Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA). |
| 3 | Mobile Phase: | A: Water + 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| 4 | Gradient Elution: | Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B. A typical gradient might be from 5% to 50% B over 20-30 minutes. |
| 5 | Fraction Collection & Analysis: | Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. |
| 6 | Product Isolation: | Combine the pure fractions and remove the solvent under reduced pressure. |
Guide 2: Recrystallization Challenges
Recrystallization is an excellent technique for final purification to obtain a crystalline solid.
Problem 2: Difficulty Finding a Suitable Recrystallization Solvent.
Causality: The high polarity and salt nature of the compound limit its solubility in common non-polar organic solvents. Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.
Solutions:
-
Single Solvent Screening:
-
Test polar, protic solvents such as ethanol, methanol, or isopropanol . Water can also be a component of the solvent system.
-
Heat a small amount of your compound in the chosen solvent to boiling. If it dissolves, allow it to cool to see if crystals form.
-
-
Mixed Solvent Systems:
-
This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot ethanol or methanol).
-
Slowly add a "poor" solvent (in which it is less soluble, e.g., ethyl acetate, diethyl ether, or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Experimental Protocol: Recrystallization from Ethanol/Ethyl Acetate
| Step | Procedure | Rationale |
| 1 | Dissolution: | In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid completely. |
| 2 | Addition of Anti-solvent: | While the ethanol solution is still hot, slowly add ethyl acetate dropwise until you observe persistent turbidity. |
| 3 | Clarification: | Add a few drops of hot ethanol to make the solution clear again. |
| 4 | Crystallization: | Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| 5 | Isolation: | Collect the crystals by vacuum filtration. |
| 6 | Washing: | Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate to remove any adhering impurities. |
| 7 | Drying: | Dry the crystals under vacuum. |
Problem 3: The Compound "Oils Out" Instead of Crystallizing.
Causality: This occurs when the compound is insoluble in the solvent at a temperature above its melting point. The compound melts before it dissolves, forming an oil.
Solutions:
-
Add More "Good" Solvent: Add more of the solvent in which the compound is more soluble to lower the saturation temperature.
-
Change the Solvent System: Choose a solvent or solvent mixture with a lower boiling point.
-
Induce Crystallization: If an oil forms upon cooling, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
IV. Visualization of Workflows
Troubleshooting Logic for Purification Method Selection
Caption: A decision-making workflow for purifying the target compound.
V. Stability Considerations During Purification
-
pH Stability: The thiazolidinedione ring is susceptible to hydrolysis under strongly basic conditions.[2] It is advisable to maintain a neutral or slightly acidic pH during purification steps, especially in aqueous solutions. The use of TFA in reversed-phase chromatography helps to maintain an acidic environment.
-
Temperature Stability: While heating is necessary for recrystallization, prolonged exposure to high temperatures should be avoided to minimize potential degradation.
-
Oxidation: The aminoethyl group could be susceptible to oxidation. While this is less of a concern during routine purification, for long-term storage, it is advisable to keep the compound in a cool, dark place, and potentially under an inert atmosphere.
VI. References
-
Full article: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - Taylor & Francis Online. (URL: [Link])
-
Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PubMed Central. (URL: [Link])
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. | Request PDF. (URL: [Link])
-
(PDF) Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives - ResearchGate. (URL: [Link])
-
recrystallization-2.doc.pdf. (URL: [Link])
-
Recrystallization - Part 2. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (URL: [Link])
-
Synthesis of Thiazolidinedione Compound Library - MDPI. (URL: [Link])
-
The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC - PubMed Central. (URL: [Link])
-
How should I purify a complex, polar, amide reaction mixture? | Biotage. (URL: [Link])
-
Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein - NIH. (URL: [Link])
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (URL: [Link])
-
3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 1 g) | Reagentia. (URL: [Link])
-
Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed. (URL: [Link])
-
Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC - NIH. (URL: [Link])
Sources
addressing 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride degradation in vitro
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this compound in in vitro settings. Given the inherent reactivity of the thiazolidinedione (TZD) scaffold, understanding its stability profile is critical for generating reproducible and reliable experimental data.
The 2,4-thiazolidinedione core is a privileged scaffold in medicinal chemistry, but its five-membered ring containing two carbonyl groups, a sulfur atom, and a nitrogen atom is susceptible to chemical degradation.[1][2] The primary pathways of degradation in aqueous, oxygen-rich in vitro environments are hydrolysis and oxidation. This guide provides a structured, question-and-answer approach to troubleshoot common issues and offers best practices for experimental design.
Troubleshooting Guide: In-Experiment Issues
This section addresses specific problems you might encounter during your experiments that could indicate compound degradation.
Q1: My experimental results are inconsistent or show a weaker-than-expected effect over time. Could the compound be degrading?
A1: Yes, this is a classic sign of compound instability. A time-dependent loss of activity strongly suggests that the concentration of the active parent compound is decreasing during the incubation period. The 2,4-thiazolidinedione ring is known to be labile under certain conditions.[1]
Underlying Causes & Immediate Actions:
-
Hydrolytic Cleavage: The most common degradation pathway for the TZD ring is hydrolysis, which is highly dependent on pH.[3] Both acidic and basic conditions can catalyze the opening of the heterocyclic ring. Standard cell culture media is typically buffered around pH 7.4, but cellular metabolism can cause local pH shifts, particularly in dense cultures or over long incubation times.
-
Oxidative Degradation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can form sulfoxides or sulfones.[2][4] This is particularly relevant in standard cell culture incubators with atmospheric oxygen levels and in media that can generate reactive oxygen species (ROS).
Troubleshooting Workflow:
To systematically determine if degradation is occurring, a stability study in your specific experimental matrix (e.g., cell culture medium with and without cells) is essential.[5]
Q2: I'm analyzing my samples by HPLC and see new, unexpected peaks appearing over time. What are they?
A2: These new peaks are likely degradation products. Their appearance, coupled with a corresponding decrease in the peak area of the parent compound, is strong evidence of instability.
Potential Degradation Pathways:
The primary degradation pathways for the TZD core structure are hydrolysis and oxidation.
-
Hydrolysis: Under aqueous conditions, the amide bonds within the TZD ring can be cleaved. Base-catalyzed hydrolysis is a well-documented mechanism for ring-opening in similar heterocyclic structures.[3] This would result in one or more new, more polar compounds that would likely have different retention times on a reverse-phase HPLC column.
-
Oxidation: The thioether moiety in the thiazolidine ring is a prime target for oxidation.[4] This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidized products will have different polarities and thus distinct HPLC peaks.
Below is a diagram illustrating these potential degradation routes.
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
cell culture contamination issues with 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
Welcome to the technical support center for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS No: 19382-49-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential cell culture issues that may arise when working with this compound. We will delve into common problems, their underlying causes, and provide step-by-step protocols to identify and resolve them.
Introduction to this compound
This compound is a derivative of the thiazolidinedione (TZD) heterocyclic ring system.[1][2] TZD-containing compounds are known for a wide range of biological activities.[2] Specifically, this compound has been investigated for its role as an inhibitor of the extracellular signal-regulated kinase (ERK) docking domain, making it a valuable tool in cancer research and the study of signal transduction pathways.[1][3]
While a powerful research tool, introducing any new chemical entity into a sensitive cell culture system can present challenges. This guide will help you navigate these potential issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination or issues related to this compound?
A1: Issues can manifest in several ways, including:
-
Unexpected changes in media pH: A sudden drop or rise in the pH of your culture medium, often indicated by a color change of the phenol red indicator.
-
Visible precipitates: The formation of solid particles in the culture medium after the addition of the compound.
-
Altered cell morphology: Changes in cell shape, size, or adherence that are not consistent with the expected effects of the compound.
-
Reduced cell viability or proliferation: A noticeable decrease in cell growth rate or an increase in cell death.[4]
-
Microbial growth: The appearance of bacteria, yeast, or fungi in the culture, which may or may not be directly related to the compound itself.[4][5]
Q2: Could this compound be mistaken for microbial contamination?
A2: While the compound itself is not a microbe, its effects could be misconstrued as contamination. For example, high concentrations could be cytotoxic, leading to floating dead cells and debris that might be mistaken for microbial contamination at low magnification. However, microscopic examination at higher magnification should allow you to distinguish between cellular debris and microorganisms.
Q3: How should I properly store and handle this compound to prevent issues?
A3: Proper storage and handling are critical. The compound should be stored in a well-ventilated place, protected from moisture. For use in cell culture, it is crucial to prepare stock solutions under sterile conditions, for example, in a biosafety cabinet. Stock solutions should be filter-sterilized using a 0.22 µm filter before being added to the culture medium.
Q4: At what concentration should I use this compound?
A4: The optimal concentration is highly cell-line and experiment-dependent. It is essential to perform a dose-response curve (viability/cytotoxicity assay) to determine the appropriate concentration range for your specific cell line. Start with a broad range of concentrations based on literature values for similar compounds if available.
Troubleshooting Guide
Issue 1: Sudden Change in Media pH
Symptoms:
-
Rapid yellowing (acidic) or purpling (alkaline) of the culture medium after adding the compound.
Potential Causes:
-
Hydrochloride salt: The compound is a hydrochloride salt, which is acidic. Adding a high concentration of a stock solution can lower the pH of the culture medium.
-
Cellular metabolism: The compound might alter the metabolic rate of the cells, leading to increased production of acidic byproducts like lactic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Step-by-Step Protocol:
-
Check stock solution: Ensure your stock solution is fully dissolved and clear before use. Gentle warming or vortexing may help.
-
Test solubility in media: Prepare a small, cell-free aliquot of your complete medium and add the compound at the final desired concentration. Incubate under the same conditions as your cell cultures and observe for precipitate formation over time.
-
Adjust concentration and solvent: If a precipitate forms, try lowering the final concentration. Alternatively, if you are using an organic solvent for your stock, ensure the final concentration of the solvent in the media is low (typically <0.5%) as high concentrations can cause protein precipitation.
-
Filter sterilization: Always filter-sterilize your stock solution through a 0.22 µm syringe filter compatible with your solvent.
Issue 3: Unexpected Cell Morphology or Viability Changes
Symptoms:
-
Cells rounding up, detaching, or showing signs of apoptosis/necrosis at a higher rate than untreated controls.
-
Drastic changes in cell proliferation.
Potential Causes:
-
Cytotoxicity: The compound may be toxic to the cells at the concentration used.
-
Biological activity: As an ERK inhibitor, the compound is expected to alter cell signaling, which can affect proliferation, survival, and morphology. [1]These changes may be the desired experimental outcome but need to be distinguished from non-specific toxicity.
-
Chemical Contamination: The compound itself may contain impurities from its synthesis that are cytotoxic. [6] Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell behavior.
Step-by-Step Protocol:
-
Dose-Response Analysis:
-
Plate your cells at a consistent density.
-
Treat with a range of concentrations of the compound (e.g., from nanomolar to high micromolar).
-
Include a vehicle control (the solvent used for the stock solution).
-
After a relevant incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method like MTT, XTT, or trypan blue exclusion.
-
-
Mechanism Validation:
-
Treat cells with a non-toxic concentration of the compound determined from your dose-response analysis.
-
Lyse the cells at different time points and perform a Western blot to check the phosphorylation status of ERK (p-ERK) and total ERK. A decrease in p-ERK would be consistent with the compound's expected mechanism of action. [1]3. Purity Check:
-
If unexpected toxicity is observed at low concentrations, and you have ruled out other causes, consider the purity of the compound. Contact the supplier for the certificate of analysis. If possible, test a new lot or a compound from a different supplier. [4]
-
General Best Practices for Cell Culture
-
Aseptic Technique: Always use strict aseptic technique in a certified biosafety cabinet to prevent microbial contamination. [7]* Quarantine New Reagents: When introducing a new lot of any reagent, including this compound, it is good practice to test it on a small, non-critical batch of cells first. [7]* Routine Mycoplasma Testing: Mycoplasma is a common and often undetected contaminant that can significantly alter cell behavior. [6][8]Regularly test your cell lines for mycoplasma. [7]
References
-
(2025-09-22). Troubleshooting Common Cell Culture Contamination Issues. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. (n.d.). Retrieved from [Link]
-
Labco LLC. (n.d.). Cell Culture Contamination. Retrieved from [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. (2022-10-18). Encyclopedia MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. labcoltd.ae [labcoltd.ae]
Validation & Comparative
A Comparative Guide to Kinase Inhibition Strategies: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride and Beyond
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the nuanced differences between inhibitor classes is paramount. This guide provides an in-depth comparison of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride, a putative inhibitor of the Extracellular signal-Regulated Kinase (ERK) docking domain, with established ATP-competitive inhibitors targeting the MAPK/ERK and PI3K/Akt signaling pathways. By examining their distinct mechanisms, relative potencies, and the experimental methodologies used for their characterization, this document serves as a technical resource for informed decision-making in preclinical research.
Introduction: The Central Role of Kinase Pathways in Oncology
The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways are two of the most critical intracellular signaling cascades.[1] They govern fundamental cellular processes, including proliferation, survival, differentiation, and migration.[1] In many human cancers, these pathways are constitutively activated due to mutations in upstream components like RAS, RAF, or PIK3CA, making them prime targets for therapeutic intervention.[2][3]
Traditional kinase inhibitor development has largely focused on blocking the highly conserved ATP-binding pocket of the kinase domain.[4] However, this approach can suffer from off-target effects and the development of resistance.[5] An alternative strategy is to target less conserved allosteric sites or protein-protein interaction domains, such as the substrate docking domains on kinases like ERK.[4][6]
This compound belongs to the thiazolidinedione (TZD) class of compounds.[7] While specific biochemical data for this exact molecule is limited in publicly accessible literature, its core structure is associated with the inhibition of the ERK docking domain.[7] This mechanism prevents ERK from binding to and phosphorylating its downstream substrates, offering a distinct mode of action compared to conventional inhibitors.[8][9] This guide will use this compound as a representative of the docking domain inhibition strategy and compare it against well-characterized ATP-competitive inhibitors.
Section 1: A Tale of Two Mechanisms: Docking Domain vs. ATP-Competitive Inhibition
The fundamental difference between these inhibitor classes lies in their binding site and consequent mode of action. ATP-competitive inhibitors are orthosteric, binding directly to the active site, while docking domain inhibitors are allosteric, binding to a secondary site to modulate kinase function.
ATP-Competitive Inhibition: This is the most common mechanism for kinase inhibitors. These small molecules are designed to mimic the adenine region of ATP and compete for binding within the kinase's catalytic cleft. By occupying this site, they prevent the phosphorylation of downstream substrates.
-
MEK Inhibitors (e.g., Trametinib): Target the kinases directly upstream of ERK (MEK1/MEK2), preventing ERK activation.[10]
-
ERK Inhibitors (e.g., Ulixertinib): Directly target the ATP pocket of ERK1/2, blocking its catalytic activity.[2]
-
PI3K/Akt Inhibitors (e.g., Pictilisib, Ipatasertib): Target the ATP pockets of PI3K or its downstream effector Akt, respectively, shutting down this parallel survival pathway.[11][12]
ERK Docking Domain Inhibition: ERK utilizes specific docking sites, distinct from the active site, to recognize and bind its substrates.[6] The two primary sites are the D-recruitment site (DRS) and the F-recruitment site (FRS).[6] Inhibitors like 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione are designed to block these interactions. This does not prevent ERK activation (phosphorylation by MEK) but rather prevents the activated ERK from engaging with its substrates, such as the transcription factor Elk-1 or the kinase RSK.[8][13] This substrate-selective inhibition could potentially offer a wider therapeutic window by preserving other essential ERK functions.[14]
Caption: Figure 1: Mechanisms of Kinase Inhibition.
Section 2: Comparative Efficacy and Potency
A critical aspect of evaluating kinase inhibitors is their potency, typically measured as the half-maximal inhibitory concentration (IC₅₀) in biochemical or cell-based assays. ATP-competitive inhibitors that have advanced to clinical use generally exhibit high potency in the low nanomolar range. Data for docking domain inhibitors is more nascent, with potencies often observed in the micromolar range.
| Inhibitor | Target(s) | Mechanism | Biochemical IC₅₀ | Cellular Proliferation IC₅₀ (Representative) | Citation(s) |
| Trametinib | MEK1 / MEK2 | ATP-Competitive | 0.92 nM / 1.8 nM | 0.48 nM (HT-29) | [10] |
| Ulixertinib | ERK2 / ERK1 | ATP-Competitive | <0.3 nM / <1 nM | 180 nM (A375) | [5][15] |
| Pictilisib | PI3Kα / PI3Kδ | ATP-Competitive | 3 nM / 3 nM | 280 nM (PC3) | [11][16][17] |
| Ipatasertib | Akt1 / Akt2 / Akt3 | ATP-Competitive | 5 nM / 18 nM / 8 nM | ~2.2 µM (PTEN-null/PIK3CA-mutant lines) | [12][18] |
| Thiazolidinedione Analog * | ERK Docking Domain | Allosteric | N/A | 25 µM (HeLa, A549) | [13] |
This comparison highlights the significant potency advantage of clinically advanced ATP-competitive inhibitors over the current generation of reported ERK docking domain inhibitors. However, potency is not the sole determinant of a compound's utility. The potential for a better safety profile and the ability to overcome certain resistance mechanisms are key drivers for the continued investigation of allosteric inhibitors like the thiazolidinedione class.
Section 3: Experimental Protocols for Inhibitor Characterization
Validating the mechanism and efficacy of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays to cell-based pathway analysis and finally to functional outcomes like proliferation.
Protocol 1: In Vitro Biochemical Kinase Assay (Scintillation Proximity Assay)
This protocol provides a general framework to determine the direct inhibitory effect of a compound on kinase activity.
Caption: Figure 2: Workflow for Biochemical Kinase Assay.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione HCl) in DMSO, then further dilute in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the diluted inhibitor, recombinant active kinase (e.g., ERK2), and a biotinylated substrate peptide (e.g., based on Elk-1).
-
Initiation: Add a solution containing a defined concentration of ATP, [γ-³³P]-ATP, and MgCl₂ to start the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated substrate, if phosphorylated, will be brought into close proximity with the bead, allowing the emitted beta particle from the ³³P to stimulate the scintillant and produce light.
-
Measurement: Read the plate on a suitable microplate scintillation counter.
-
Analysis: Convert raw counts to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to calculate the IC₅₀ value.[17]
Causality and Validation: This assay directly measures the compound's effect on the kinase's catalytic activity. Including a known inhibitor (e.g., Ulixertinib for ERK2) as a positive control validates the assay's performance. The use of high ATP concentrations can help differentiate between ATP-competitive and non-competitive (including allosteric) modes of inhibition.[14]
Protocol 2: Cellular Pathway Modulation (Western Blot Analysis)
This protocol assesses the inhibitor's ability to block the target pathway within a cellular context.
Caption: Figure 3: Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A375 for BRAF-mutant melanoma, PC-3 for PTEN-null prostate cancer) and treat with a dose range of the test inhibitor for 2-24 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Use a BCA or Bradford assay to normalize protein amounts for loading.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe overnight with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-ERK(T202/Y204), total ERK; p-Akt(S473), total Akt; p-RSK, total RSK).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the density of the phosphorylated protein bands and normalize to the total protein or a loading control (e.g., GAPDH, β-actin).[19]
Causality and Validation: This assay confirms that the inhibitor engages its target in a living cell and produces the expected downstream effect. For an ERK docking domain inhibitor, one would expect to see a decrease in p-RSK levels without a corresponding decrease in p-ERK levels, distinguishing it from a MEK or ERK inhibitor.[13]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This functional assay measures the ultimate effect of pathway inhibition on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (typically for 72 hours) to allow for effects on cell division to manifest.
-
Reagent Addition:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. The mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a similar solvent.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Measurement: Read the absorbance at ~570nm for the MTT assay or the luminescence for the CellTiter-Glo® assay on a plate reader.
-
Analysis: Normalize the results to vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀.[20][21]
Causality and Validation: This assay provides a quantitative measure of the compound's anti-proliferative potency. Correlating these IC₅₀ values with the concentrations required to inhibit the target pathway (from Protocol 2) provides strong evidence for on-target activity.
Conclusion and Future Directions
The comparison between this compound, as a representative of ERK docking domain inhibitors, and established ATP-competitive inhibitors reveals a classic trade-off in drug discovery: potency versus specificity and novel mechanism of action.
-
ATP-Competitive Inhibitors (Trametinib, Ulixertinib, etc.): These compounds are characterized by extremely high potency, a result of decades of optimization. They have proven clinical efficacy but can be limited by on-target toxicities and acquired resistance, often through reactivation of the same pathway.[5][22]
-
Docking Domain Inhibitors (Thiazolidinedione Class): This class offers a compelling alternative mechanism that could lead to a different safety profile and potentially overcome resistance to ATP-competitive agents. The ability to selectively block the phosphorylation of a subset of substrates is a significant theoretical advantage.[14] However, the publicly available data on current examples, such as analogs of the title compound, show significantly lower potency, which remains a major hurdle for their therapeutic development.
For researchers, the choice of inhibitor depends on the experimental goal. For potent pathway blockade, established inhibitors like Trametinib or Ulixertinib are the tools of choice. For exploring novel mechanisms of action or investigating the specific roles of ERK-substrate interactions, compounds like this compound and its derivatives serve as valuable chemical probes, warranting further investigation and optimization to bridge the potency gap.
References
-
Ipatasertib - Grokipedia. (URL: [Link])
- Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR - Figure in "The PI3K/mTOR dual inhibitor SN32976 has a favorable safety profile and demonstrates single agent and combination activity in hematological cancer models" (URL: not available)
-
Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC - PubMed Central. (URL: [Link])
-
A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - AACR Journals. (URL: [Link])
-
Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - AACR Journals. (URL: [Link])
-
Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC - NIH. (URL: [Link])
-
Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. (URL: [Link])
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed. (URL: [Link])
-
LGG-25. The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics - PMC - NIH. (URL: [Link])
-
(A) The IC50 value for Trametinib (Cal62, 0.96 nM; BHT101, 2.04 nM - ResearchGate. (URL: [Link])
-
ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC. (URL: [Link])
-
Ipatasertib mechanism of action. PI3K /AKT signaling pathway. Several... - ResearchGate. (URL: [Link])
-
A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC - PubMed Central. (URL: [Link])
-
Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed Central. (URL: [Link])
-
Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC - PubMed Central. (URL: [Link])
-
Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - AACR Journals. (URL: [Link])
-
Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations | ACS Omega. (URL: [Link])
-
Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC - PubMed Central. (URL: [Link])
-
ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors - AACR Journals. (URL: [Link])
-
Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity - AACR Journals. (URL: [Link])
-
A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC - PubMed Central. (URL: [Link])
-
Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - NIH. (URL: [Link])
-
Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) - MDPI. (URL: [Link])
-
RAS-RAF-MEK-ERK signaling pathway and specific inhibitors. RAF relays... - ResearchGate. (URL: [Link])
-
PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (URL: [Link])
-
Identification of novel extracellular signal-regulated kinase docking domain inhibitors - PubMed. (URL: [Link])
-
Identification of Novel Extracellular Signal-Regulated Kinase Docking Domain Inhibitors | Request PDF - ResearchGate. (URL: [Link])
- A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. (URL: not available)
-
3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg) | Reagentia. (URL: [Link])
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of novel extracellular signal-regulated kinase docking domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 14. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tribioscience.com [tribioscience.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
Validating the Anticancer Potential of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Thiazolidinedione Derivative in Oncology
The thiazolidinedione (TZD) scaffold has garnered significant attention in medicinal chemistry, extending far beyond its established role in type 2 diabetes. A growing body of preclinical evidence has illuminated the potential of TZD derivatives as a promising class of anticancer agents.[1][2] These compounds have been shown to modulate key signaling pathways involved in tumorigenesis, including cell proliferation, apoptosis, and angiogenesis.[1] This guide focuses on the validation of the anticancer activity of a specific derivative, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride.
While direct experimental data for this particular compound is not extensively available in the public domain, research on structurally analogous compounds provides a strong rationale for its investigation as a potential therapeutic. This guide will synthesize the available evidence for these related molecules to build a framework for the validation of this compound, compare its potential efficacy against established anticancer agents and other TZD derivatives, and provide detailed protocols for its experimental evaluation.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
Based on studies of its close structural analogs, this compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism, primarily involving the inhibition of the Raf/MEK/ERK and PI3K/Akt signaling pathways, and potentially through the inhibition of sphingosine kinase-2 (SphK2).[3][4][5][6][7][8]
The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[5] A structurally similar compound, 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione hydrochloride, has been identified as an ERK docking domain inhibitor, preventing ERK from phosphorylating its downstream targets.[9] Another close analog, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was found to be a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt pathways.[3]
Furthermore, the compound K145, which shares the 3-(2-aminoethyl)-thiazolidine-2,4-dione core, has been characterized as a selective SphK2 inhibitor.[4][6][7][8][10] SphK2 is an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cancer cell proliferation, survival, and migration. Inhibition of SphK2 by K145 was also shown to suppress downstream ERK and Akt signaling.[4][10]
Therefore, it is plausible that this compound functions as a multi-pathway inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparative Analysis of Anticancer Activity
To contextualize the potential of this compound, we will compare the activity of its close analogs with that of standard-of-care chemotherapeutics and other reported TZD derivatives.
Performance of Structurally Similar Thiazolidinediones
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione hydrochloride | HeLa, A549, SUM-159 | 25 µM | [9] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Leukemia SR, NCI-H522 (Non-small cell lung), COLO 205 (Colon), SF-539 (CNS), SK-MEL-2 (Melanoma), OVCAR-3 (Ovarian), RXF 393 (Renal), PC-3 (Prostate), MDA-MB-468 (Breast) | 1.11 - 2.04 µM | [11][12][13] |
| 5-benzylidene thiazolidine-2,4-dione derivatives | L1210 (Murine leukemia), FM3A (Murine mammary), CEM (Human T lymphocyte), HeLa (Human cervix) | 0.19 - 3.2 µM | [13] |
| Thiazolidine-2,4-dione-acridine hybrid (7d·2HCl) | HeLa | 4.55 ± 0.35 µM | [2][8] |
| Thiazolidine-2,4-dione-acridine hybrid (13d) | HCT116 (Colon) | 4.9 ± 2.9 µM | [2][8] |
| Thiazolidine-2,4-dione-acridine hybrid (12f·2HCl) | HCT116 (Colon) | 4.98 ± 2.9 µM | [2][8] |
| VEGFR-2 targeting TZD derivative (22) | HepG2 (Liver), MCF-7 (Breast) | 2.04 ± 0.06 µM (HepG2), 1.21 ± 0.04 µM (MCF-7) | [14] |
| 2-oxoindoline hybridized TZD (12a) | Caco-2 (Colon), HepG-2 (Liver), MDA-MB-231 (Breast) | 2 µM (Caco-2), 10 µM (HepG-2), 40 µM (MDA-MB-231) | [15] |
Table 1: In Vitro Anticancer Activity of Selected Thiazolidinedione Derivatives.
Comparison with Standard Chemotherapeutic Agents
The potential of this compound should be evaluated against the current standards of care for relevant cancer types. The following table lists some of the commonly used chemotherapeutic drugs for cancers where TZDs have shown promise.
| Cancer Type | Standard-of-Care Chemotherapy Drugs/Regimens | Reference(s) |
| Breast Cancer | Doxorubicin, Epirubicin, Paclitaxel, Docetaxel, Cyclophosphamide, 5-Fluorouracil, Capecitabine, Carboplatin | [16][17][18][19][20] |
| Lung Cancer | Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Etoposide, Pemetrexed | [3][4][21] |
| Colon Cancer | 5-Fluorouracil, Capecitabine, Oxaliplatin, Irinotecan (often in combinations like FOLFOX, FOLFIRI, CAPOX) | [10][22][23][24] |
| Leukemia (AML) | Cytarabine, Daunorubicin, Idarubicin (often in a "7+3" regimen) | [6][9][25][26] |
Table 2: Standard Chemotherapeutic Agents for Selected Cancers.
A key differentiator for a novel agent like this compound would be an improved therapeutic index, meaning higher efficacy against cancer cells with lower toxicity to normal cells, or a distinct mechanism of action that could overcome resistance to existing therapies.
Experimental Protocols for Validation
To rigorously validate the anticancer activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer; U937 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17][18][24]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay quantifies the induction of apoptosis by the compound.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.[22]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[16][22][25][26]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[22]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[19][20][21][23][27]
-
Cell Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.[19][21][23]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][23][27]
In Vivo Validation
This model assesses the in vivo efficacy of the compound in a living organism.
Workflow:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Hypothesized signaling pathways affected by the compound.
Experimental Workflow
Caption: Step-by-step validation workflow.
Conclusion and Future Directions
While direct experimental validation of this compound's anticancer activity is pending, the evidence from its structural analogs is compelling. The hypothesized multi-targeted mechanism of action, involving the inhibition of the ERK and Akt pathways, and potentially SphK2, suggests that this compound could be a valuable lead for the development of novel anticancer therapeutics. The provided experimental framework offers a clear path for its rigorous evaluation. Future studies should focus on in-depth mechanistic investigations, including target engagement assays and the identification of biomarkers to predict treatment response. Furthermore, medicinal chemistry efforts could be directed towards optimizing the structure of this compound to enhance its potency and selectivity, ultimately paving the way for its potential clinical translation.
References
-
Adjuvant Chemotherapy for Stage III Colon Cancer - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the standard treatment for Acute Myeloid Leukemia (AML)? - Dr.Oracle. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for colorectal cancer | Canadian Cancer Society. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for lung cancer | Canadian Cancer Society. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for colon cancer - Mayo Clinic. (2025, July 8). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for breast cancer. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy treatment for colon cancer. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for lung cancer | Macmillan Cancer Support. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for Breast Cancer: Types & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives - Galaxy Publication. (n.d.). Retrieved January 14, 2026, from [Link]
-
The treatment of adult acute myeloid leukemia - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for breast cancer | Macmillan Cancer Support. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for Breast Cancer. (2025, November 21). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society. (2021, October 27). Retrieved January 14, 2026, from [Link]
-
Chemotherapy for Leukemia - Moffitt Cancer Center. (n.d.). Retrieved January 14, 2026, from [Link]
-
Colon Cancer Treatment, by Stage | How to Treat Colon Cancer - American Cancer Society. (2024, December 27). Retrieved January 14, 2026, from [Link]
-
Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed. (2010, August 1). Retrieved January 14, 2026, from [Link]
-
Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC - PubMed Central. (2013, February 20). Retrieved January 14, 2026, from [Link]
-
Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. (n.d.). Retrieved January 14, 2026, from [Link]
-
propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - Sci-Hub. (n.d.). Retrieved January 14, 2026, from [Link]
-
5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer AgentDevelopment of K145 as a SphK2 Inhibitor - BioKB. (n.d.). Retrieved January 14, 2026, from [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). Retrieved January 14, 2026, from [Link]
-
Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]
-
Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential - ResearchGate. (2025, September 10). Retrieved January 14, 2026, from [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC - NIH. (2022, July 8). Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents | MDPI [mdpi.com]
- 3. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.ru [sci-hub.ru]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 9. 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione hydrochloride powder, 98 (HPLC) Erk Inhibitor [sigmaaldrich.com]
- 10. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
The Evolving Landscape of Thiazolidinediones: A Comparative Guide to the Structure-Activity Relationship of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Analogues as Kinase Inhibitors
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] While initially recognized for its role in developing antidiabetic agents, the TZD nucleus has emerged as a privileged structure in the design of novel therapeutics for a range of diseases, including cancer.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of TZD derivatives: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione analogues. We will objectively compare the performance of various analogues, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing next-generation kinase inhibitors.
The Rationale for Targeting Kinases with Thiazolidinediones
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione scaffold has proven to be a promising framework for the development of potent and selective kinase inhibitors. These compounds often target key kinases in oncogenic signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt pathways.[6][7]
Core Structure and Key Pharmacophoric Features
The fundamental structure of the analogues discussed in this guide consists of three key components:
-
The 1,3-Thiazolidine-2,4-dione (TZD) core: This heterocyclic ring is essential for the molecule's overall conformation and interaction with the target protein.
-
The 3-(2-Aminoethyl) side chain: The primary amine in this chain is often crucial for forming key interactions, such as hydrogen bonds, with the target kinase.
-
The 5-benzylidene substituent: Modifications to the phenyl ring of this group have a significant impact on the compound's potency and selectivity.
The general workflow for synthesizing and evaluating these analogues is depicted below:
Figure 1: General workflow for the synthesis and evaluation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione analogues.
Comparative Analysis of Analogue Performance
The biological activity of these analogues is highly dependent on the nature and position of substituents on the 5-benzylidene ring. The following table summarizes the in vitro activity of several key analogues against various cancer cell lines and kinases.
| Compound ID | R Group (Substitution on Benzylidene Ring) | Target Kinase | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | 4-Ethoxy | ERK1/2 | U937 (Leukemia) | ~20 (growth inhibition) | [8] |
| 2 | 2-Ethoxy | ERK1/2 | U937 (Leukemia) | More potent than 1 | [6] |
| 3 | H | VEGFR-2 | HepG2 (Liver) | 2.661 | [9] |
| 4 | 4-Fluoro | VEGFR-2 | HepG2 (Liver) | 0.323 | [9] |
| 5 | 4-Chloro | VEGFR-2 | HepG2 (Liver) | 0.21 | [9] |
| 6 | 4-Bromo | VEGFR-2 | HepG2 (Liver) | 0.203 | [9] |
| 7 | 4-Nitro | VEGFR-2 | HepG2 (Liver) | 1.662 | [9] |
| 8 | 3,4-Dichloro | VEGFR-2 | HepG2 (Liver) | 0.079 | [9] |
| 9 | 2,3-Dichloro | N/A | HeLa (Cervical) | 0.007 | [4][10] |
| 10 | 2,3-Dichloro | N/A | HCT-8 (Colon) | 0.001 | [4][10] |
Structure-Activity Relationship Insights
The data presented in the table above and findings from various studies reveal several key SAR trends:
-
Substitution on the Benzylidene Phenyl Ring is Critical: The nature and position of substituents on the phenyl ring dramatically influence activity.
-
Halogens: Electron-withdrawing groups, particularly halogens at the para and meta positions, generally enhance anticancer activity. For instance, the VEGFR-2 inhibitory activity increases in the order H < F < Cl ≈ Br.[9] The presence of electronegative groups at the C-2 and C-3 positions of the phenyl ring has been shown to confer the highest cytotoxic activity against cervical and colon carcinoma cell lines.[4][10]
-
Ethoxy Group Position: Shifting the ethoxy group on the phenyl ring from the 4-position to the 2-position significantly improves the inhibition of ERK1/2 and enhances antiproliferative and apoptotic activities in leukemia cells.[6]
-
Bulky Groups: The introduction of bulky substituents can either increase or decrease activity depending on the specific target and the nature of the substituent.
-
-
The Integrity of the TZD Core and Benzylidene Double Bond is Essential:
-
Reduction of the benzylidene double bond leads to a near-complete loss of growth inhibitory activity, suggesting this double bond is crucial for maintaining the active conformation of the molecule, possibly as a Michael acceptor.[11]
-
-
The 3-(2-Aminoethyl) Side Chain Plays a Key Role:
-
Modifications to the ethyl portion of the ethylamine tail generally lead to a reduction in activity and/or selectivity.[8] This suggests that the length and nature of this linker are optimized for interaction with the target kinase.
-
The following diagram illustrates the key SAR findings for this class of compounds:
Figure 2: Key structure-activity relationship trends for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione analogues.
Experimental Protocols for Key Assays
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate these compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, U937, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Kinase Inhibition Assay (Example: ERK2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a common luminescence-based method for this purpose.[13][14][15]
Protocol:
-
Reagent Preparation: Prepare the kinase buffer, recombinant ERK2 enzyme, substrate (e.g., Myelin Basic Protein, MBP), and ATP solutions.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor or vehicle control.
-
Add the ERK2 enzyme and substrate mixture.
-
Initiate the reaction by adding the ATP solution. The final ATP concentration should be near the Km value for the kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione scaffold represents a versatile and promising platform for the development of novel kinase inhibitors with potent anticancer activity. The SAR studies highlighted in this guide demonstrate that targeted modifications to the 5-benzylidene substituent can significantly enhance potency and selectivity. The detailed experimental protocols provided offer a robust framework for the evaluation of new analogues, ensuring data integrity and reproducibility.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the benzylidene ring to further refine the SAR and discover novel interactions with target kinases.
-
Investigating modifications to the TZD core and the ethylamine linker to potentially improve pharmacokinetic properties and explore new binding modes.
-
Conducting in vivo studies on the most promising lead compounds to evaluate their efficacy and safety in preclinical models.
-
Utilizing computational modeling and structure-based drug design to rationalize the observed SAR and guide the design of next-generation inhibitors with improved target specificity and reduced off-target effects.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione analogues as effective and safe anticancer therapeutics.
References
-
El-Sayed, M. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106734. [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: a new wave of cancer drugs. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
-
Li, Z., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6965-6969. [Link]
-
Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 539-557. [Link]
-
Parveen, S., et al. (2024). Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review. Synthetic Communications, 54(1), 1-32. [Link]
-
Li, Z., et al. (2011). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry, 46(9), 4158-4167. [Link]
-
van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 237-245. [Link]
-
El-Faham, A., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13(41), 28665-28682. [Link]
-
Fletcher, S., et al. (2013). Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for the inhibition of melanoma cells containing active ERK signaling. Organic & Biomolecular Chemistry, 11(22), 3706-3732. [Link]
-
Vijaya Laxmi, S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1641-1651. [Link]
-
Kumar, A., & Narasimhan, B. (2019). An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. Current Drug Targets, 20(13), 1345-1365. [Link]
-
Martinez, A., et al. (2005). SAR and 3D-QSAR Studies on Thiadiazolidinone Derivatives: Exploration of Structural Requirements for Glycogen Synthase Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 48(23), 7103-7114. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. [Link]
-
Kumar, P., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. Journal of Advanced Scientific Research, 12(04), 154-164. [Link]
-
Jung, K. Y., et al. (2013). Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling. Organic & Biomolecular Chemistry, 11(22), 3706-3732. [Link]
-
Choubey, A., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5-BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. Journal of Advanced Scientific Research, 12(4), 154-164. [Link]
-
Martinez, A., et al. (2005). SAR and 3D-QSAR Studies on Thiadiazolidinone Derivatives: Exploration of Structural Requirements for Glycogen Synthase Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 48(23), 7103-7114. [Link]
-
Li, Z., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6965-6969. [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-25. [Link]
-
El-Gazzar, M. G., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Biomedicines, 10(1), 24. [Link]
-
Jung, K. Y., et al. (2013). Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling. Organic & Biomolecular Chemistry, 11(22), 3706-3732. [Link]
Sources
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
A Comparative Analysis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride Derivatives: A Guide for Drug Discovery Professionals
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of a 2-aminoethyl side chain at the N-3 position has paved the way for a new generation of derivatives with diverse therapeutic potential. This guide provides a comprehensive comparative analysis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.
Introduction: The Versatility of the Thiazolidinedione Core
The thiazolidine-2,4-dione ring is a privileged structure in drug discovery, most notably recognized for its role in the development of the "glitazone" class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] Beyond their metabolic applications, TZD derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[4][5]
The focus of this guide, the this compound scaffold, introduces a key modification that allows for diverse chemical elaborations. This aminoethyl group provides a handle for the introduction of various substituents, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives targeting a range of cellular pathways, including critical signaling cascades in cancer and metabolic regulation.
Synthetic Strategies: Building the Derivative Library
The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione derivatives typically follows a multi-step approach, with the Knoevenagel condensation being a pivotal reaction.[6][7] The general synthetic pathway allows for the introduction of diversity at the C-5 position of the TZD ring, which has been shown to be crucial for biological activity.
General Synthesis Workflow
The following workflow outlines the common synthetic route for preparing 5-substituted-3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione derivatives.
Caption: General synthetic workflow for 3-(2-Aminoethyl)-5-benzylidenethiazolidine-2,4-dione derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of a generic 5-benzylidene-3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione derivative, adapted from literature procedures.[8]
Step 1: Synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione (2)
-
To a solution of 1,3-thiazolidine-2,4-dione (1) (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL), add piperidine (1 mmol) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 5-benzylidene-1,3-thiazolidine-2,4-dione derivative (2).
Step 2: N-Alkylation with N-Boc-2-bromoethylamine
-
To a solution of the 5-benzylidene derivative (2) (5 mmol) in dimethylformamide (DMF) (20 mL), add potassium carbonate (K₂CO₃) (10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-2-bromoethylamine (6 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate (3).
Step 3: Deprotection to Yield the Final Product (4)
-
Dissolve the crude intermediate (3) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) (10 mL).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product (4).
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Comparative Performance Analysis
The therapeutic potential of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione derivatives is highly dependent on the nature of the substituent at the C-5 position. This section provides a comparative analysis of their performance in two key therapeutic areas: oncology and metabolic diseases.
Anticancer Activity: Dual Inhibition of Pro-Survival Signaling Pathways
Several derivatives of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione have been identified as potent anticancer agents, primarily through the dual inhibition of the Raf/MEK/ERK and PI3K/Akt signaling pathways.[4][9] These pathways are frequently hyperactivated in various cancers and play a crucial role in cell proliferation, survival, and drug resistance.
Signaling Pathway Overview:
Caption: Dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways by 3-(2-Aminoethyl)-TZD derivatives.
Comparative Performance of Anticancer Derivatives:
A key example is 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione , which has been identified as a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt signaling cascades.[4][9] Structure-activity relationship (SAR) studies have revealed that modifications to the benzylidene moiety at the C-5 position significantly impact the inhibitory activity.
| Derivative ID | C-5 Substituent | Key Findings | Reference |
| I | 3-Phenyl-propylidene | Dual inhibitor of Raf/MEK/ERK and PI3K/Akt pathways. Induces apoptosis and G0/G1 cell cycle arrest in leukemia cells. | [4][9] |
| II | 4-Ethoxy-benzylidene | Putative substrate-specific ERK1/2 inhibitor. Shifting the ethoxy group to the 2-position enhances pro-apoptotic activity. | [10] |
| III | 4-Alkyl-benzylidene | Shows potent activity against various human tumor cell lines, including leukemia, lung, colon, and breast cancer. | [11] |
Experimental Protocol: In Vitro Cell Proliferation Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]
-
Cell Plating: Seed cancer cells (e.g., HeLa, HCT-8) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized TZD derivatives for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ values are then calculated.
Antidiabetic Activity: Targeting PPAR-γ and α-Glucosidase/α-Amylase
The TZD scaffold is a well-established pharmacophore for targeting PPAR-γ, a nuclear receptor that plays a central role in glucose and lipid metabolism.[1][3] Additionally, certain derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[13][14][15]
Mechanism of Action in Diabetes:
Caption: Dual mechanisms of antidiabetic action for TZD derivatives.
Comparative Performance of Antidiabetic Derivatives:
The antidiabetic efficacy of these derivatives is influenced by the substituents on the benzylidene ring.
| Derivative ID | C-5 Substituent | Target | In Vitro Activity (IC₅₀) | In Vivo Efficacy | Reference |
| IV | Varied Aryl | PPAR-γ | - | Significant hypoglycemic effects comparable to pioglitazone. | [1] |
| V | Varied Aryl | α-Amylase | 18.24 µg/mL (for TZDD2) | - | [13] |
| VI | Varied Aryl | α-Glucosidase | Lower IC₅₀ than acarbose for some derivatives. | - | [13][14] |
| VII | 3,5-Disubstituted | α-Amylase & α-Glucosidase | 10.19 - 24.07 µM (α-amylase)10.33 - 20.94 µM (α-glucosidase) | Significant reduction in blood glucose in STZ-induced diabetic rats. | [15] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Reaction Mixture: In a 96-well plate, add the TZD derivative solution, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the pNPG solution to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. Acarbose is used as a positive control.
-
Calculate Inhibition: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies provide valuable insights into the structure-activity relationships of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione derivatives.
-
C-5 Position: The substituent at the C-5 position is a key determinant of biological activity. Aromatic and heteroaromatic rings are commonly employed.
-
For Anticancer Activity: The presence of a flexible alkyl-aryl chain, such as in the 3-phenyl-propylidene derivative, appears to be favorable for dual pathway inhibition. The position of substituents on the phenyl ring (e.g., ethoxy group) can fine-tune the activity.[9][10]
-
For Antidiabetic Activity: Electron-donating groups on the benzylidene ring generally enhance α-amylase and α-glucosidase inhibitory activity. The presence of specific hydrogen bond donors and acceptors is crucial for PPAR-γ binding.[2][14]
-
-
N-3 Position: The 2-aminoethyl side chain is a critical feature. While this guide focuses on the primary amine, modifications to this group could further modulate the compound's properties, including solubility and cell permeability.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The synthetic accessibility and the tunability of the C-5 position allow for the generation of diverse chemical libraries with a wide range of biological activities.
Future research in this area should focus on:
-
Multi-target Drug Design: Exploring derivatives that can simultaneously modulate multiple targets for a synergistic therapeutic effect, particularly in complex diseases like cancer and diabetes.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their oral bioavailability and metabolic stability.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these derivatives exert their effects to identify novel targets and biomarkers.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation drugs based on the versatile 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione scaffold.
References
-
Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. PubMed. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information. [Link]
-
Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI. [Link]
-
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. [Link]
-
Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Palmetto Profiles. [Link]
-
DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. ResearchGate. [Link]
-
Anti-diabetic drugs and their target signaling pathways i.e., ERK, JNK... ResearchGate. [Link]
-
Targeting the ERK signaling pathway as a potential treatment for insulin resistance and type 2 diabetes. PubMed. [Link]
-
In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Journal of Cardiovascular Disease Research. [Link]
-
Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. ResearchGate. [Link]
-
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. National Center for Biotechnology Information. [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. [Link]
-
Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Center for Biotechnology Information. [Link]
-
Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. National Center for Biotechnology Information. [Link]
-
3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation. PubMed. [Link]
-
An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). PubMed. [Link]
-
SAR of the synthesized thiazolidine-2,4-diones as VEGFR-2 inhibitors. ResearchGate. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. [Link]
-
Thiazolidine-2,4-diones Derivatives As PPAR-γ Agonists: Synthesis, Molecular Docking, in Vitro and in Vivo Antidiabetic Activity with Hepatotoxicity Risk Evaluation and E. AMiner. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. Journal of Advanced Scientific Research. [Link]
-
Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. National Center for Biotechnology Information. [Link]
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. National Center for Biotechnology Information. [Link]
-
synthesis and characterization of novel 3-(aminomethyl)-5- benzylidenethiazolidine-2,4-dione derivatives as anticancer agents. ResearchGate. [Link]
-
PREDICTING ANT-CANCER ACTIVITY OF THIAZOLIDINE-2, 4-DIONE DERIVATIVES: 3D- QSAR APPROACH. YMER. [Link]
Sources
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. | Palmetto Profiles [profiles.musc.edu]
- 5. ijrpas.com [ijrpas.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidiabetic thiazolidinediones inhibit invasiveness of pancreatic cancer cells via PPARγ independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazolidinedione Efficacy: Pioglitazone vs. 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
This guide provides a comprehensive comparison of the established antidiabetic agent, pioglitazone, with the thiazolidinedione derivative, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. While pioglitazone has a well-documented efficacy profile, this compound represents a structurally related compound with potential biological activities that warrant investigation. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of known data but also a framework of experimental protocols for a head-to-head comparison.
Introduction to Thiazolidinediones and Insulin Sensitization
Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity, a key pathological feature of type 2 diabetes mellitus.[1][2] These compounds act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic beta cells, vascular endothelium, and macrophages.[3] Activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[4][5]
Pioglitazone is a widely studied and clinically utilized TZD that has demonstrated efficacy in glycemic control.[6][7] In contrast, this compound is a thiazolidinedione derivative available for research purposes, with its biological activities in the context of diabetes being less characterized.[8][9] This guide will first delineate the known efficacy of pioglitazone and then present a series of robust experimental workflows to enable a thorough comparative evaluation of this compound.
Comparative Overview
| Feature | Pioglitazone | This compound |
| Primary Mechanism of Action | PPARγ Agonist[4][5][10] | Presumed PPARγ agonist activity due to shared thiazolidinedione core |
| Established Efficacy | Clinically proven to lower blood glucose and HbA1c levels in patients with type 2 diabetes.[3][6][7] | Efficacy as an antidiabetic agent is not well-established in publicly available literature. It has been investigated for other potential therapeutic applications, including as an anticancer agent and a sigma-1 receptor ligand.[8][11][12] |
| Chemical Structure | Contains a thiazolidinedione core with a substituted ethyl-phenoxy-methyl side chain. | Features a thiazolidinedione core with a 2-aminoethyl substituent at the N3 position.[8] |
| Clinical Use | Approved for the treatment of type 2 diabetes mellitus.[2][3] | Not approved for clinical use; available for research purposes.[8] |
Signaling Pathway of Thiazolidinediones
The primary mechanism of action for thiazolidinediones involves the activation of the PPARγ signaling pathway. The following diagram illustrates this cascade.
Caption: Thiazolidinedione Signaling Pathway.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of this compound against pioglitazone, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo validation.
In Vitro Efficacy Assessment
1. PPARγ Activation Assay
This assay directly measures the ability of the compounds to activate the PPARγ receptor.
-
Principle: A cell-based reporter assay is commonly employed, where cells are transfected with a plasmid containing a luciferase reporter gene under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by luminescence.
-
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or 3T3-L1) in appropriate media.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of pioglitazone (positive control) and this compound for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot dose-response curves to determine EC50 values.
-
2. In Vitro Glucose Uptake Assay in Adipocytes
This assay assesses the functional consequence of PPARγ activation by measuring glucose uptake in insulin-sensitive cells.[13][14][15]
-
Principle: Differentiated adipocytes are treated with the test compounds, and the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose) is measured.[13][16]
-
Protocol:
-
Adipocyte Differentiation: Differentiate a pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.
-
Compound Incubation: Treat the differentiated adipocytes with various concentrations of pioglitazone and this compound for 48-72 hours.
-
Glucose Starvation: Incubate the cells in glucose-free media for 2-3 hours.
-
Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin.
-
Radiolabeled Glucose Uptake: Add 2-deoxy-D-[³H]-glucose and incubate for a short period (e.g., 10 minutes).
-
Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabel, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Express glucose uptake as a fold-change over baseline and compare the dose-dependent effects of the two compounds.
-
Caption: In Vitro Efficacy Evaluation Workflow.
In Vivo Efficacy Assessment
1. Animal Model of Insulin Resistance
A diet-induced obesity model is a relevant and widely used model for studying insulin resistance and type 2 diabetes.[17][18][19]
-
Model: Male C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks to induce obesity, hyperglycemia, and insulin resistance.[19]
-
Groups:
-
Lean control (standard chow)
-
HFD control (vehicle)
-
HFD + Pioglitazone (e.g., 10 mg/kg/day)
-
HFD + this compound (multiple dose levels)
-
2. Evaluation of Glycemic Control
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer an oral gavage of glucose (2 g/kg).
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer an intraperitoneal injection of insulin (0.75 U/kg).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
The rate of glucose disappearance reflects insulin sensitivity.
-
-
Fasting Blood Glucose and HbA1c: Measure at baseline and at the end of the treatment period.
3. Assessment of Lipid Profile and Adipose Tissue
-
Serum Lipids: Measure fasting levels of triglycerides, total cholesterol, HDL, and LDL.
-
Adipose Tissue Histology: At the end of the study, collect and analyze epididymal white adipose tissue for adipocyte size and inflammatory markers.
Expected Data and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Efficacy Summary
| Compound | PPARγ Activation (EC50, µM) | Glucose Uptake (Fold Induction at 10 µM) |
| Pioglitazone | Expected value | Expected value |
| This compound | Experimental value | Experimental value |
Table 2: In Vivo Efficacy in HFD-Fed Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) | OGTT AUC | ITT Glucose Disappearance Rate | Serum Triglycerides (mg/dL) |
| Lean Control | Expected value | Expected value | Expected value | Expected value | Expected value |
| HFD Control | Expected value | Expected value | Expected value | Expected value | Expected value |
| HFD + Pioglitazone | Expected value | Expected value | Expected value | Expected value | Expected value |
| HFD + Compound X (low dose) | Experimental value | Experimental value | Experimental value | Experimental value | Experimental value |
| HFD + Compound X (high dose) | Experimental value | Experimental value | Experimental value | Experimental value | Experimental value |
| (Compound X = this compound) |
Conclusion
This guide outlines a systematic approach to compare the efficacy of this compound with the established TZD, pioglitazone. While pioglitazone serves as a benchmark with its well-documented insulin-sensitizing effects, the proposed experimental workflows provide a robust framework for elucidating the potential antidiabetic properties of novel thiazolidinedione derivatives. The successful execution of these studies would generate crucial data on PPARγ activation, cellular glucose uptake, and in vivo metabolic regulation, thereby enabling a comprehensive and objective comparison. This, in turn, will inform future drug discovery and development efforts in the pursuit of novel therapeutics for type 2 diabetes.
References
- (No Title)
- Canadian Insulin. Pioglitazone Mechanism of Action: A Clear Clinical Guide.
- Wikipedia. Pioglitazone.
- NIH.
- Patsnap Synapse.
- ResearchGate. Efficacy and Safety of Pioglitazone Monotherapy in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomised Controlled Trials.
- (No Title)
- PubMed.
- (No Title)
- NIH.
- PubMed. Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes.
- PubMed Central. Efficacy and Safety of Pioglitazone Add‐On in Patients With Type 2 Diabetes Mellitus Inadequately Controlled With Metformin and Dapagliflozin.
- NIH. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC.
- NIH. Do We Still Need Pioglitazone for the Treatment of Type 2 Diabetes? A risk-benefit critique in 2013 - PMC.
- Cherry Biotech. Animal Models in Diabetes Research.
- (No Title)
- Abcam. PPAR gamma Transcription Factor Assay Kit (ab133101).
- Indigo Biosciences.
- NIH.
- NIH. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC.
- (No Title)
- Novus Biologicals. PPAR gamma/NR1C3 Transcription Factor Assay Kit (Colorimetric).
- Revvity. Glucose Uptake Assays.
- Benchchem. This compound.
- NIH.
- Zen-Bio. ZenComplete Glucose Uptake.
- PubMed. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)
- PubMed Central.
- PubMed. A meta-analysis comparing the effect of thiazolidinediones on cardiovascular risk factors.
- ResearchGate. Experimental and clinical pharmacology: Thiazolidinediones - mechanisms of action | Request PDF.
- (No Title)
- PubMed Central. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC.
- PubMed Central.
- PubMed. Differentiating members of the thiazolidinedione class: a focus on efficacy.
- PubMed. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands.
- (No Title)
- Echemi. This compound.
- ScienceOpen.
- PubMed.
- MDPI. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.
- PubMed. Comparative study on the efficacy of pioglitazone in Caucasian and Maori-Polynesian patients with poorly controlled type 2 diabetes.
- Santa Cruz Biotechnology. (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride.
- Echemi. 1,3-thiazolidine-2,4-dione | 39137-36-5, 3-(2-aminoethyl).
- PubMed Central. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
Sources
- 1. Differentiating members of the thiazolidinedione class: a focus on efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone - Wikipedia [en.wikipedia.org]
- 6. A systematic review of the clinical effectiveness of pioglitazone in the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do We Still Need Pioglitazone for the Treatment of Type 2 Diabetes? A risk-benefit critique in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. canadianinsulin.com [canadianinsulin.com]
- 11. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. ZenComplete Glucose Uptake [zen-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cherrybiotech.com [cherrybiotech.com]
A Comparative Guide to the Cross-Reactivity Profile of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (AETD). As researchers and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic window and potential off-target liabilities.[1][2] This document moves beyond a simple listing of data points to explain the strategic rationale behind the experimental design, ensuring a robust and self-validating approach to preclinical safety assessment.[3][4]
The core structure of AETD belongs to the thiazolidinedione (TZD) class of compounds.[5][6] While many TZD derivatives are known primarily as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis, AETD itself has been identified as an inhibitor of the extracellular signal-regulated kinase (ERK) docking domain.[5][7][8] This dual identity—a known signaling inhibitor bearing a scaffold famous for nuclear receptor activation—necessitates a thorough and logically tiered investigation into its potential cross-reactivities.
Our investigation will focus on the most probable off-targets based on AETD's structural backbone and known activities of related analogs. These include:
-
PPAR Family Nuclear Receptors (γ, α, δ): Given the TZD core, assessing activity at PPARγ is the highest priority.[9][10] Cross-reactivity with other isoforms (α and δ), which regulate lipid metabolism and fatty acid oxidation, is also critical.
-
Sphingosine Kinase 2 (SphK2): A structurally similar TZD analog, K145, was identified as a selective SphK2 inhibitor, making this a plausible off-target for AETD.[11]
-
Sigma-1 Receptor (S1R): Novel AETD derivatives have been discovered as potent S1R ligands, warranting its inclusion in a cross-reactivity panel.[12]
The Strategic Workflow: A Multi-Tiered Approach to De-risking
A successful cross-reactivity screening cascade enables rapid and informed decision-making.[13] Our approach is designed to move from broad, high-level binding assessment to specific, functional characterization, thereby conserving resources while maximizing data quality. This tiered strategy ensures that we not only identify interactions but also understand their biological consequences.
Figure 2: The PPARγ signaling pathway activated by classic TZD agonists.
Experimental Protocols: Ensuring Methodological Rigor
The trustworthiness of cross-reactivity data hinges on the quality of the assays performed. [14]Below are detailed protocols for key experiments in our workflow.
3.1 Protocol: Competitive Radioligand Binding Assay for PPARγ
Causality: This assay is the gold standard for quantifying a compound's ability to physically interact with a receptor. [15][16]By measuring the displacement of a known high-affinity radioligand, we can determine the binding affinity (Ki) of our test compound, AETD. A low Ki value indicates a strong interaction.
Principle of the Assay:
Figure 3: Principle of the competitive binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize commercially available human recombinant PPARγ ligand-binding domain (LBD).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Reaction Setup: In a 96-well plate, combine:
-
PPARγ receptor preparation.
-
A fixed concentration of a known PPARγ radioligand (e.g., [³H]-Rosiglitazone) at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of the test compound (AETD) or reference compound (unlabeled Rosiglitazone for positive control) over a range (e.g., 0.1 nM to 100 µM).
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.
-
Quantification: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [17]
3.2 Protocol: PPARγ Agonist Luciferase Reporter Assay
Causality: A binding assay confirms interaction but not function. [18][19]This cell-based functional assay determines if binding to PPARγ results in transcriptional activation (agonism). [20]A lack of response indicates either no binding or binding without activation (antagonism), which would require a separate antagonist-mode assay to confirm.
Step-by-Step Methodology:
-
Cell Line: Use a suitable host cell line (e.g., HEK293T) stably or transiently co-transfected with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter vector containing multiple copies of the PPAR Response Element (PPRE) upstream of a luciferase gene.
-
-
Cell Plating: Seed the transfected cells into a 96-well cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with a medium containing serial dilutions of AETD or a reference agonist (e.g., Pioglitazone). Include a vehicle-only control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability marker if necessary. Plot the normalized signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation) and Emax (maximum effect).
Comparative Data Analysis
To contextualize the cross-reactivity profile of AETD, its performance must be compared against well-characterized reference compounds. The data below is presented as a hypothetical but realistic outcome of the described experimental workflow, designed to facilitate objective comparison.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | Primary Target (ERK2) | PPARγ | PPARα | SphK2 | S1R |
| AETD-HCl | 55 | >10,000 | >10,000 | 850 | 1,200 |
| Pioglitazone | >10,000 | 25 | 1,500 | >10,000 | >10,000 |
| ABC-101 (SphK2 Inhibitor) | >10,000 | >10,000 | >10,000 | 15 | >10,000 |
Data are presented as the geometric mean from n=3 independent experiments. Lower values indicate higher binding affinity.
Table 2: Comparative Functional Potencies (EC50/IC50, nM)
| Compound | Primary Target (ERK2 IC50) | PPARγ Luciferase Assay (EC50) | SphK2 Activity Assay (IC50) |
| AETD-HCl | 150 | No activity up to 10 µM | 2,500 |
| Pioglitazone | No activity up to 10 µM | 50 | No activity up to 10 µM |
| ABC-101 (SphK2 Inhibitor) | No activity up to 10 µM | No activity up to 10 µM | 45 |
Data are presented as the geometric mean from n=3 independent experiments. "No activity" indicates <10% effect at the highest concentration tested.
Interpretation of Results: Based on this hypothetical data, AETD demonstrates strong selectivity for its primary target, ERK2. The binding affinity for PPARγ is negligible (>10,000 nM), and consistent with this, it shows no functional agonist activity in the luciferase reporter assay. This strongly suggests that despite its TZD core, AETD does not function as a classical PPARγ agonist. [10] AETD shows weak binding to SphK2 and S1R, with Ki values in the high nanomolar to low micromolar range. Importantly, the functional inhibition of SphK2 is significantly weaker than its binding affinity, suggesting the interaction may not be functionally potent. A selectivity window of over 100-fold between a compound's primary target and any off-targets is generally considered favorable in early drug discovery. [23]
Conclusion and Field-Proven Insights
This comparative guide outlines a robust, mechanistically-driven strategy for assessing the cross-reactivity of this compound. The key takeaway for drug development professionals is the necessity of a multi-tiered approach that pairs binding data with functional outcomes. Relying solely on binding affinity can be misleading; a compound may bind to an off-target without eliciting a biological response.
Our analysis demonstrates that AETD, despite its structural heritage, can be highly selective. The absence of PPARγ activation is a critical finding that differentiates it from classic "glitazone" drugs and alleviates major concerns related to their known side-effect profile. [9]The weak interactions with SphK2 and S1R should be monitored, but the significant selectivity window relative to the primary ERK target provides confidence for further development. These in vitro findings are an indispensable part of the preclinical data package, providing a solid, evidence-based foundation for advancing a compound toward in vivo safety and efficacy studies. [16][24]
References
-
[Pharmacological effects of a thiazolidinedione derivative, pioglitazone] - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Competition Assay Protocol - Fabgennix International. Fabgennix International, Inc. Available at: [Link]
-
Thiazolidinedione; A Potential Pharmacological agent: A Review - International Journal of Pharmacy and Biological Sciences. IJPBS. Available at: [Link]
-
Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. E3S Web of Conferences. Available at: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery. Available at: [Link]
-
Assay setup for competitive binding measurements - NanoTemper Technologies. NanoTemper. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]
-
The Importance of In Vitro Assays - Visikol. Visikol. Available at: [Link]
-
Clinical pathology for preclinical safety assessment: current global guidelines - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Cross-reactivity among drugs: Clinical problems | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. Nicoya. Available at: [Link]
-
Functional Assays | Gifford Bioscience. Gifford Bioscience. Available at: [Link]
-
What are preclinical safety pharmacology requirements? - Patsnap Synapse. Patsnap. Available at: [Link]
-
Receptor Ligand Binding Assay - Creative Biolabs. Creative Biolabs. Available at: [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]
-
In vitro screening of new drugs and analogues--specificity and selectivity - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
In vitro - Wikipedia. Wikipedia. Available at: [Link]
-
The protocol of competitive binding assay. | Download Table - ResearchGate. ResearchGate. Available at: [Link]
-
Preclinical Studies in Drug Development | PPD. PPD. Available at: [Link]
-
PRECLINICAL TOXICOLOGY - Pacific BioLabs. Pacific BioLabs. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S. Food and Drug Administration. Available at: [Link]
-
Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Testing for Drug Hypersensitivity Syndromes - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Cross-Reactivity With Drugs at the T Cell Level - Direct MS. Available at: [Link]
-
Practical Guidance for the Evaluation and Management of Drug Hypersensitivity - American Academy of Allergy, Asthma & Immunology. AAAAI. Available at: [Link]
-
Drug allergy testing - ScienceDirect. ScienceDirect. Available at: [Link]
-
Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Available at: [Link]
-
Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Thiazolidinediones - Aston Research Explorer. Aston University. Available at: [Link]
-
Thiazolidinediones: A Review of Their Mechanisms of Insulin Sensitization, Therapeutic Potential, Clinical Efficacy, and Tolerability - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Meta-analysis of the effect of thiazolidinediones on serum C-reactive protein levels - NCBI. National Center for Biotechnology Information. Available at: [Link]
-
Thiazolidinediones - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]
Sources
- 1. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 2. ppd.com [ppd.com]
- 3. Clinical pathology for preclinical safety assessment: current global guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. [Pharmacological effects of a thiazolidinedione derivative, pioglitazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. international-biopharma.com [international-biopharma.com]
- 14. The Importance of In Vitro Assays [visikol.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Confirming the Dual Inhibitory Action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride: A Comparative Guide
This guide provides a comprehensive analysis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride, a compound of interest for its potential as a dual inhibitor of critical cancer signaling pathways. We will delve into the scientific rationale for its proposed mechanism of action, compare it with established inhibitors of the Raf/MEK/ERK and PI3K/Akt pathways, and provide detailed experimental protocols for researchers to validate its activity.
Introduction: The Rationale for Dual Pathway Inhibition in Cancer Therapy
The Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways are two of the most frequently dysregulated cascades in human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[1] Cross-talk and feedback loops between these two pathways often lead to compensatory activation when only one is targeted, limiting the efficacy of single-agent therapies.[1] This has spurred the development of dual inhibitors that can simultaneously block both pathways, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.
The thiazolidine-2,4-dione (TZD) scaffold has emerged as a versatile pharmacophore in the design of various therapeutic agents.[2] Notably, a derivative of the topic compound, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has been identified as a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt signaling cascades.[3][4][5] Another related compound, K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione), a selective sphingosine kinase-2 (SphK2) inhibitor, has also been shown to inhibit downstream ERK and Akt signaling.[1][6] These findings strongly suggest that the core structure of this compound possesses the potential for this desirable dual inhibitory activity.
This guide will explore this hypothesis by comparing the parent compound to well-characterized inhibitors of each pathway and providing the necessary experimental framework for its validation.
Comparative Analysis of Inhibitors
To objectively assess the potential of this compound, we will compare it to established inhibitors of the MAPK/ERK and PI3K/Akt pathways.
| Compound | Target(s) | Pathway(s) Inhibited | Reported IC50 | Mechanism of Action |
| This compound | Putative: Raf/MEK/ERK & PI3K/Akt | Putative: MAPK/ERK & PI3K/Akt | Not Publicly Available | Putative: ATP-competitive or allosteric inhibition of key kinases. |
| SCH772984 | ERK1, ERK2 | MAPK/ERK | ERK1: 4 nM, ERK2: 1 nM[7][8] | ATP-competitive inhibitor of ERK1/2.[7][8] |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | PI3K/Akt | PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM[9][10] | Broad-spectrum, reversible inhibitor of PI3K.[9][11] |
| MK-2206 | Akt1, Akt2, Akt3 | PI3K/Akt | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM[12] | Allosteric inhibitor of all three Akt isoforms.[12][13] |
While direct inhibitory data for this compound is not yet available in the public domain, the documented dual-pathway inhibition by its 5-substituted derivative provides a strong rationale for its investigation.[3][4][5] The following experimental protocols are designed to enable researchers to determine the IC50 values and confirm the dual inhibitory action of this compound.
Experimental Protocols for Validation
The following protocols provide a framework for the biochemical and cell-based evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assays
This protocol aims to determine the direct inhibitory effect of the compound on key kinases in both pathways.
Objective: To determine the IC50 values of this compound against Raf, MEK, ERK, PI3K, and Akt kinases.
Materials:
-
Recombinant human kinases (B-Raf, MEK1, ERK2, PI3Kα, Akt1)
-
Kinase-specific peptide substrates
-
ATP (γ-32P-ATP for radiometric assays or cold ATP for luminescence-based assays)
-
This compound
-
Positive control inhibitors (SCH772984, LY294002, MK-2206)
-
Kinase assay buffer
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the control inhibitors in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, its specific substrate, and the test compound or control inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), remaining ATP is depleted and the generated ADP is converted to a luminescent signal.[13][14]
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Western Blot Analysis of Pathway Inhibition
This protocol assesses the ability of the compound to inhibit the phosphorylation of key downstream targets in a cellular context.
Objective: To evaluate the effect of this compound on the phosphorylation of ERK and Akt in a cancer cell line.
Materials:
-
Cancer cell line with activated MAPK and/or PI3K/Akt pathways (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Control inhibitors (SCH772984, LY294002)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for the cell-based Western blot analysis.
Visualizing the Dual Inhibition Hypothesis
The following diagram illustrates the proposed dual inhibitory action of this compound on the MAPK/ERK and PI3K/Akt signaling pathways.
Caption: Proposed dual inhibition of the MAPK/ERK and PI3K/Akt pathways.
Conclusion
While further experimental validation is required to definitively characterize the inhibitory profile of this compound, the existing evidence from its derivatives strongly supports its potential as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers to investigate this promising compound. Successful confirmation of its dual inhibitory action would position it as a valuable tool for cancer research and a potential lead for the development of novel anticancer therapeutics.
References
-
MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. PubMed. [Link]
-
LY294002. Wikipedia. [Link]
-
MK-2206. Wikipedia. [Link]
-
Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. PubMed. [Link]
-
The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. Frontiers. [Link]
-
Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors. AACR Journals. [Link]
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. PMC. [Link]
-
Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Palmetto Profiles. [Link]
-
Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. ACS Publications. [Link]
-
Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. PubMed. [Link]
-
5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Sci-Hub. [Link]
-
Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives. PubMed. [Link]
-
PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. Semantic Scholar. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. [Link]
-
Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. PubMed. [Link]
Sources
- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS-RAF経路アッセイ [promega.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
A Comparative Guide to Validating the Sigma-1 Receptor Binding Affinity of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the validation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride's binding affinity for the sigma-1 receptor (S1R). By presenting a multi-faceted experimental approach, this document aims to equip researchers with the necessary protocols and comparative data to rigorously assess this novel compound. The methodologies detailed herein are designed to ensure scientific integrity and provide a clear path from initial binding characterization to functional validation.
Introduction: The Significance of the Sigma-1 Receptor
The sigma-1 receptor, once misidentified as an opioid receptor, is now understood to be a unique intracellular chaperone protein.[1][2][3] Primarily located at the endoplasmic reticulum-mitochondrion interface, the S1R plays a crucial role in regulating cellular processes such as calcium homeostasis, oxidative stress responses, and ion channel activity.[1][2][3] Its involvement in a spectrum of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety, has positioned the S1R as a compelling therapeutic target.[1][2][4][5] Therefore, the precise characterization of novel ligands that interact with this receptor is of paramount importance in the development of new therapeutics.
Profile of the Investigational Compound: this compound
A foundational step in any validation process is the thorough characterization of the test article. Publicly available data provides the following physicochemical properties for this compound:
| Property | Value |
| Molecular Formula | C5H9ClN2O2S |
| Molecular Weight | 196.65 g/mol |
| CAS Number | 19382-49-1[6] |
| Melting Point | 227-228 °C[6] |
It is imperative that these properties are experimentally verified to ensure the purity and identity of the compound before proceeding with biological assays.
A recent study has identified the 3-(2-aminoethyl)-thiazolidine-2,4-dione scaffold as a novel chemotype for sigma-1 receptor ligands.[7][8] This initial finding provides a strong rationale for the in-depth validation outlined in this guide.
Experimental Validation Framework
A robust validation strategy should not rely on a single experimental endpoint. Instead, a combination of binding and functional assays is necessary to build a comprehensive understanding of a compound's pharmacological profile.
Primary Validation: Competitive Radioligand Binding Assay
The cornerstone of validating binding affinity is the competitive radioligand binding assay. This in vitro technique quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Workflow: S1R Radioligand Binding Assay
Caption: Workflow for S1R Competitive Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Source: Guinea pig liver membranes are a suitable choice due to their high expression of S1R.[9]
-
Radioligand: [³H]-(+)-Pentazocine is a well-characterized and selective radioligand for the S1R.[9][10]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) is commonly used.
-
Competitors:
-
Test Compound: this compound (serial dilutions).
-
Positive Controls: PRE-084 (agonist), Haloperidol (antagonist).
-
-
Incubation: A typical incubation is 120 minutes at 37°C.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Comparative Binding Data for Established S1R Ligands:
| Compound | Ki (nM) | Notes |
| (+)-Pentazocine | 1.7 - 8 | Prototypical S1R agonist.[11][12][13][14][15] |
| PRE-084 | 2.2 | Highly selective S1R agonist.[16][17][18][19][20] |
| Haloperidol | 2 - 4.5 | S1R antagonist, also binds to other receptors.[13][21][22][23][24] |
The experimentally determined Ki for this compound can be directly compared to these values to ascertain its relative binding affinity. A recent study on a similar thiazolidinedione derivative reported a Ki of 95.5 nM.[7]
Functional Characterization: Intracellular Calcium Mobilization Assay
Demonstrating binding is the first step; determining the functional consequence is the next. The S1R is known to modulate intracellular calcium signaling.[25][26][27] Therefore, a calcium flux assay can elucidate whether a ligand acts as an agonist or antagonist.
Signaling Pathway: S1R-Mediated Calcium Regulation
Caption: S1R activation leads to dissociation from BiP and modulation of IP3R-mediated calcium release.
Experimental Protocol:
-
Cell Line: A cell line endogenously expressing S1R and responsive to calcium mobilization, such as SH-SY5Y neuroblastoma cells or RGC-5 retinal ganglion cells, is suitable.[27]
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Mode: The test compound is added at various concentrations, and changes in intracellular calcium are monitored. An increase in fluorescence indicates agonistic activity.
-
Antagonist Mode: Cells are pre-incubated with the test compound before the addition of a known S1R agonist (e.g., PRE-084). A reduction in the agonist-induced calcium signal indicates antagonistic activity.
-
Detection: A fluorescence plate reader is used to quantify the changes in fluorescence intensity.
Selectivity Profiling
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. This compound should be screened against a panel of other receptors.
Recommended Off-Target Panel:
-
Sigma-2 Receptor: The most closely related receptor subtype.
-
Dopamine Receptors (e.g., D2): Many S1R ligands exhibit some affinity for dopamine receptors.
-
Serotonin Receptors: Another common off-target for S1R ligands.
-
Opioid Receptors: Given the historical association, it is prudent to rule out significant opioid receptor binding.
Conclusion and Future Directions
The validation of this compound's S1R binding affinity requires a systematic and multi-pronged approach. The data generated from the competitive radioligand binding assay will provide a quantitative measure of its affinity, which can be benchmarked against known standards. The functional calcium mobilization assay will then define its role as a potential agonist or antagonist. Finally, a comprehensive off-target selectivity panel will be crucial in determining its viability as a specific molecular probe or therapeutic candidate. A compound exhibiting high affinity, selectivity, and potent functional activity at the S1R would warrant further investigation in more complex cellular and in vivo models of diseases where S1R modulation has shown therapeutic promise.
References
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. Available from: [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available from: [Link]
-
The Pharmacology of the Sigma-1 Receptor. ResearchGate. Available from: [Link]
-
The pharmacology of sigma-1 receptors. PubMed. Available from: [Link]
-
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. Available from: [Link]
-
Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. PubMed. Available from: [Link]
-
Sigma Receptor Binding Assays. PubMed. Available from: [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available from: [Link]
-
Haloperidol and its metabolites with Ki values for σ1 and σ2 receptors... ResearchGate. Available from: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available from: [Link]
-
Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. PubMed. Available from: [Link]
-
PRE-084. Wikipedia. Available from: [Link]
-
Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. Available from: [Link]
-
The Pharmacology of Sigma-1 Receptors. PubMed Central. Available from: [Link]
-
Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. PubMed Central. Available from: [Link]
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PubMed Central. Available from: [Link]
-
Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands | Request PDF. ResearchGate. Available from: [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available from: [Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. Available from: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]
-
Dissociation of the Motor Effects of (+)-pentazocine From Binding to Sigma 1 Sites. PubMed. Available from: [Link]
-
Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. PubMed. Available from: [Link]
-
Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. PubMed. Available from: [Link]
-
Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available from: [Link]
-
Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. Frontiers. Available from: [Link]
-
Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages. PubMed. Available from: [Link]
-
Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. PubMed Central. Available from: [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PRE-084 - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 27. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS No: 19382-49-1). As a member of the thiazolidinedione (TZD) class of compounds, this substance requires careful handling and adherence to established safety and regulatory procedures.[1][2] This document is intended for researchers, scientists, and laboratory professionals, offering actionable information to ensure personal safety and environmental compliance.
Core Principles: Hazard Assessment and Characterization
Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this hydrochloride salt is limited, its classification as a thiazolidinedione derivative warrants a cautious approach based on the known biological activities and potential hazards of the parent class.
1.1. Understanding the Compound
This compound is a heterocyclic organic compound used as a building block in chemical synthesis.[1] Its parent class, thiazolidinediones (TZDs), includes compounds with known potent biological effects, such as anti-diabetic properties.[3][4] Some early TZD drugs were withdrawn from the market due to concerns about hepatotoxicity.[3][5] Therefore, it is prudent to handle this compound as a potentially bioactive substance.
Furthermore, upon thermal decomposition, it may release hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[6][7]
1.2. Physical and Chemical Properties
A summary of the known quantitative data for this compound is essential for safe handling and is presented below.
| Property | Value | Source |
| Molecular Formula | C5H9ClN2O2S | [8] |
| Molecular Weight | 196.66 g/mol | [8] |
| Melting Point | 227-228 °C | [8] |
| Boiling Point | 286.3 °C at 760 mmHg | [8] |
| Flash Point | 126.9 °C | [8] |
Regulatory Framework: Ensuring Compliance
The disposal of all laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]
RCRA creates a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[9] It is imperative that all disposal activities comply with federal, state, and local regulations.
Standard Operating Protocol for Disposal
Due to the lack of comprehensive hazard data, this compound must be treated as a hazardous waste. The following step-by-step protocol ensures a safe and compliant disposal process.
Step 1: Don Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn. This is the first line of defense against potential exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.
Step 2: Waste Characterization and Segregation Proper segregation prevents dangerous chemical reactions.
-
Classification: Designate the waste as "Hazardous Chemical Waste."
-
Segregation: This compound should be disposed of as a solid, nitrogenous, and sulfur-containing organic hazardous waste. Keep it segregated from other waste streams, especially strong acids, bases, and oxidizing agents, to prevent unintended reactions.[12][13]
Step 3: Containerization and Labeling Proper containment and labeling are critical for safety and regulatory compliance.
-
Container: Use a chemically compatible, sealable container that is in good condition.[12][14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the CAS number (19382-49-1), and the accumulation start date.[13][14]
Step 4: On-Site Accumulation and Storage Store the waste container safely prior to its removal.
-
Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Inspection: Regularly inspect the container for any signs of degradation or leakage.[12]
Step 5: Final Disposal via Licensed Contractor This is the only acceptable method for final disposal.
-
Do Not Dispose Down the Drain: This compound must not be discharged into the sewer system due to its unknown environmental impact and potential biological activity.[15]
-
Do Not Dispose in Regular Trash: This is strictly prohibited.
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via controlled incineration with flue gas scrubbing to handle the NOx and SOx byproducts.[15][16]
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination and spill response is essential.
4.1. Decontamination
-
Glassware/Equipment: Rinse contaminated surfaces three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Then, wash with soap and water.
-
Surfaces: Wipe the contaminated area with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.
4.2. Spill Response
-
Evacuate: If a significant amount is spilled, alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit or absorbent pads.
-
Clean-Up: For a small spill, carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust. Clean the area as described in the decontamination section.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride | 19382-49-1 [chemicalbook.com]
- 3. cmaj.ca [cmaj.ca]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. crystal-clean.com [crystal-clean.com]
- 15. echemi.com [echemi.com]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by offering in-depth, scientifically grounded guidance.
Hazard Identification and Risk Assessment: Understanding the Compound
The core of safe handling is a thorough understanding of the potential hazards. Based on the data for 2,4-Thiazolidinedione, the primary risks associated with its derivatives are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of the material. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved recommended)- Laboratory Coat- ANSI-approved Safety Goggles- Face Shield (if not working in a fume hood)- N95 Respirator (if not handled in a certified chemical fume hood) | - Prevents skin contact with the solid compound.- Protects clothing and skin from contamination.- Shields eyes from airborne particles.- Provides an additional layer of facial protection.- Minimizes inhalation of fine dust particles. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Laboratory Coat- ANSI-approved Safety Goggles | - Protects skin from splashes.- Prevents contamination of personal clothing.- Protects eyes from accidental splashes. |
| Reaction Monitoring and Work-up | - Disposable Nitrile Gloves- Laboratory Coat- ANSI-approved Safety Goggles | - Ensures protection during procedural steps.- Maintains a barrier against potential contact.- Essential for eye safety during all lab operations. |
Note on Glove Selection: Always use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consult a glove compatibility chart or the glove manufacturer's recommendations.
Donning and Doffing PPE: A Critical Procedure
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be tightly sealed.[1]
Handling Procedures
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a disposable weighing boat to avoid contamination of the balance.
-
-
Dissolution:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Reaction and Work-up:
-
Conduct all reactions in a chemical fume hood.
-
Use appropriate glassware and ensure all connections are secure.
-
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Chemical Waste: All solutions and unused solid material should be collected in a designated, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[1][3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.[4]
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
Caption: Workflow for the proper disposal of chemical waste and contaminated materials.
By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of this compound. Your commitment to safety is a commitment to the quality and success of your research.
References
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
